Sulfo-Cy3-Methyltetrazine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C42H49N7O10S3 |
|---|---|
Molekulargewicht |
908.1 g/mol |
IUPAC-Name |
2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C42H49N7O10S3/c1-28-44-46-40(47-45-28)30-16-14-29(15-17-30)27-43-39(50)13-7-6-8-22-48-35-20-18-31(61(54,55)56)25-33(35)41(2,3)37(48)11-9-12-38-42(4,5)34-26-32(62(57,58)59)19-21-36(34)49(38)23-10-24-60(51,52)53/h9,11-12,14-21,25-26H,6-8,10,13,22-24,27H2,1-5H3,(H3-,43,50,51,52,53,54,55,56,57,58,59) |
InChI-Schlüssel |
OZCFOARLJNJDKW-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)/C=C/C=C\5/C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)C=CC=C5C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sulfo-Cy3-Methyltetrazine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy3-Methyltetrazine is a highly efficient and versatile fluorescent probe used extensively in bioconjugation and cellular imaging. As a member of the cyanine (B1664457) dye family, Sulfo-Cy3 offers bright and stable orange-red fluorescence. The incorporation of a methyltetrazine moiety allows for its participation in bioorthogonal click chemistry reactions, specifically the inverse-electron-demand Diels-Alder cycloaddition with trans-cyclooctene (B1233481) (TCO) functionalized molecules. This reaction is characterized by its rapid kinetics and high specificity, enabling the precise labeling of biomolecules in complex biological systems. The presence of sulfonate groups enhances its water solubility, making it ideal for aqueous biological applications.[1][2] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.
Core Chemical and Physical Properties
The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Reference |
| Molecular Formula | C42H49N7O10S3 | [3][4] |
| Molecular Weight | 908.10 g/mol | [1][3][4] |
| CAS Number | 1801924-47-9 | [3][4] |
| Appearance | Dark red solid | |
| Solubility | Water, DMSO, DMF | [4] |
| Purity | ≥95% | [3][4] |
| Storage Conditions | -20°C, protect from light, desiccate | [4][5] |
Spectroscopic Properties
The fluorescence properties of this compound are critical for its application in imaging and detection assays.
| Spectroscopic Parameter | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [4] |
| Emission Maximum (λem) | ~580 nm | [4] |
| Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [4][6] |
| Quantum Yield (Φ) | ~0.1 | [7] |
| Stokes Shift | ~25 nm | [1] |
Experimental Protocols
Protocol 1: General Procedure for Labeling TCO-Modified Proteins with this compound
This protocol outlines the fundamental steps for conjugating this compound to a protein that has been previously functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns or size-exclusion chromatography system for purification
-
Reaction buffer (e.g., PBS, pH 6-9)[8]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye in 100 µL of solvent to create a ~11 mM stock solution. Briefly vortex to ensure complete dissolution. This solution should be prepared fresh before use.[9]
-
Prepare the TCO-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.[9][10]
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.[10] The optimal ratio may need to be determined empirically depending on the protein and desired degree of labeling.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[8][9] For more dilute solutions or less reactive TCO groups, the incubation time can be extended up to 2 hours.[10]
-
-
Purification:
-
Remove unreacted this compound and any reaction byproducts using a spin desalting column for proteins >5 kDa or by size-exclusion chromatography (SEC) for higher purity.[9]
-
Equilibrate the column with the desired storage buffer before loading the reaction mixture.
-
-
Characterization and Storage:
-
Confirm successful conjugation by measuring the absorbance spectrum of the purified protein conjugate. The spectrum should show peaks corresponding to the protein (at ~280 nm) and the Sulfo-Cy3 dye (at ~555 nm).[9]
-
The degree of labeling (DOL) can be calculated from the absorbance values.[11]
-
Analyze the conjugate by SDS-PAGE. The labeled protein can often be visualized by its color or by in-gel fluorescence scanning.[9]
-
Store the purified Sulfo-Cy3-labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.[9]
-
Protocol 2: Fluorescence Microscopy of Cells Labeled with this compound Conjugates
This protocol provides a general workflow for imaging cells that have been labeled with a this compound conjugate, for instance, an antibody-Sulfo-Cy3 conjugate for immunofluorescence.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (if performing indirect immunofluorescence)
-
This compound labeled secondary antibody or other targeting molecule
-
Mounting medium with an antifade reagent
-
Fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~540-560 nm, Emission: ~570-620 nm)
Procedure:
-
Cell Preparation:
-
Fix cells with fixation buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If targeting intracellular proteins, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunolabeling:
-
Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes.
-
If using indirect immunofluorescence, incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the this compound labeled secondary antibody (or other direct conjugate) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, with the final washes being more extensive.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with a suitable Cy3 filter set. Acquire images using appropriate exposure times to minimize photobleaching.
-
Visualizations
The following diagrams illustrate the key chemical reaction and experimental workflows involving this compound.
Caption: Bioorthogonal reaction of this compound with a TCO-modified biomolecule.
Caption: General experimental workflow for bioconjugation using this compound.
Caption: Workflow for indirect immunofluorescence using a this compound conjugate.
Applications
This compound is a versatile tool with a broad range of applications in biological research and drug development.
-
Fluorescence Microscopy: Its bright and photostable signal makes it ideal for high-resolution imaging of cellular structures and processes.[1][12] It is commonly used for labeling proteins, nucleic acids, and other biomolecules for visualization.[1]
-
Flow Cytometry: The distinct fluorescence signal allows for precise cell sorting and analysis.[1]
-
Bioconjugation: It is widely used for labeling antibodies, proteins, and nucleic acids for various assays.[1][13] The bioorthogonal nature of the tetrazine-TCO ligation allows for labeling in complex biological media with minimal side reactions.[5][8]
-
Molecular Probes: It is effective for studying biomolecular interactions in various bioanalytical assays.[1]
-
Pre-targeted Imaging: The rapid kinetics of the tetrazine-TCO reaction make it suitable for in vivo pre-targeted imaging applications in animal models, where a TCO-modified targeting agent is administered first, followed by the smaller, rapidly clearing tetrazine-dye conjugate.[14][15]
Conclusion
This compound stands out as a powerful fluorescent probe for researchers in the life sciences. Its combination of bright, stable fluorescence, enhanced water solubility, and the ability to undergo highly specific and rapid bioorthogonal ligation makes it an invaluable tool for a wide array of applications, from fundamental cell biology to the development of targeted therapeutics and diagnostics. The detailed protocols and data presented in this guide are intended to facilitate its successful implementation in the laboratory.
References
- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. This compound, 1801924-47-9 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sulfo-Cy3-Tetrazine, 2055138-86-6 | BroadPharm [broadpharm.com]
- 7. sulfo-Cyanine3 tetrazine | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-Cy3-Methyltetrazine: A Technical Guide to its Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of Sulfo-Cy3-Methyltetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry. This document details its spectral characteristics, outlines experimental protocols for its use in cellular labeling, and illustrates the underlying chemical reactions.
Core Photophysical Properties
This compound is a water-soluble cyanine (B1664457) dye engineered for bioorthogonal labeling reactions. Its key characteristics are summarized below, providing a comparative look at related tetrazine-modified Cy3 dyes. The sulfonate groups enhance its water solubility, making it highly suitable for biological applications.[1]
| Property | This compound | Sulfo-Cy3-Tetrazine | sulfo-Cyanine3 tetrazine |
| Excitation Maximum (λ_max,abs_) | 555 nm[2] | 550 nm[3] | 548 nm[4][5] |
| Emission Maximum (λ_max,em_) | 580 nm[2] | 570 nm[3] | 563 nm[4][5] |
| Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹[2][6] | 150,000 cm⁻¹M⁻¹[3] | 162,000 cm⁻¹M⁻¹[4][5][7] |
| Quantum Yield (Φ) | Not specified | Not specified | 0.1[4][5][7] |
| Molecular Weight | 908.1 g/mol [2][8] | 894.1 g/mol [3] | 838.1 g/mol [4] |
| Solubility | Water, DMSO, DMF[2][6] | Water, DMSO, DMF, DCM[3] | Water, DMF, DMSO[4] |
Note: The photophysical properties of cyanine dyes can be influenced by their local environment, including conjugation to biomolecules. For instance, the fluorescence quantum yield and lifetime of Cy3 have been shown to change upon covalent attachment to DNA.[9]
Bioorthogonal Labeling via Inverse-Electron-Demand Diels-Alder Cycloaddition
This compound is designed for "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction occurs between the methyltetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[10][11][12] This bioorthogonal reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding readily within living systems without interfering with native biochemical processes.[6][13][14]
The tetrazine group can also act as a quencher for the Cy3 fluorophore. Upon reaction with a dienophile like TCO, this quenching effect is reduced, leading to a significant increase in fluorescence intensity.[15][16] This "fluorogenic" property is highly advantageous for live-cell imaging as it can reduce background noise and may eliminate the need for washing steps to remove unreacted probes.[15][16][17]
Experimental Protocols
The following provides a general workflow for the labeling of live cells using a TCO-modified targeting molecule and this compound.
Materials:
-
Live cells cultured on glass-bottom dishes suitable for microscopy.
-
TCO-functionalized targeting molecule (e.g., antibody, protein, or small molecule).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Cell culture medium.
Protocol:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.
-
TCO Labeling (if applicable):
-
For direct labeling of cell surface proteins, incubate cells with an appropriate concentration of a TCO-NHS ester in PBS for 30-60 minutes at room temperature.
-
For antibody-based labeling, incubate cells with a primary antibody targeting a cell surface antigen, followed by a secondary antibody conjugated to TCO.
-
Wash the cells three times with PBS to remove any unreacted TCO reagent.[18]
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Incubate the TCO-labeled cells with the this compound solution. Incubation times can vary but the reaction is typically rapid.
-
-
Imaging:
-
Gently wash the cells with fresh, pre-warmed cell culture medium to remove any unbound dye.
-
Mount the imaging chamber on a fluorescence microscope equipped with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).[19]
-
Proceed with live-cell imaging.
-
Applications in Research and Drug Development
The unique properties of this compound make it a powerful tool for a variety of applications:
-
Fluorescence Microscopy and Live-Cell Imaging: Its brightness and the fluorogenic nature of the IEDDA reaction are ideal for clear imaging of cellular structures and dynamic processes with high signal-to-noise ratios.[1][15][20]
-
Flow Cytometry: The distinct signal allows for precise cell sorting and analysis.[1]
-
Bioconjugation: Efficiently labels proteins, antibodies, and nucleic acids for various assays.[1]
-
Super-Resolution Microscopy: The specific and efficient labeling makes it suitable for advanced imaging techniques.[20][21]
-
Drug Delivery Systems: The principles of click chemistry are being applied to develop targeted drug delivery systems.[]
References
- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 2. This compound, 1801924-47-9 | BroadPharm [broadpharm.com]
- 3. Sulfo-Cy3-Tetrazine, 2055138-86-6 | BroadPharm [broadpharm.com]
- 4. sulfo-Cyanine3 tetrazine | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Sulfo-CY3 tetrazine (potassium) | Benchchem [benchchem.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Sulfo-Cy7 tetrazine | BroadPharm [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tetrazine-Isonitrile Bioorthogonal Fluorogenic Reactions Enable Multiplex Labeling and Wash-Free Bioimaging of Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Sulfo-Cy3-Methyltetrazine: A Technical Guide to a Powerful Bioorthogonal Probe
For Researchers, Scientists, and Drug Development Professionals
Sulfo-Cy3-Methyltetrazine is a highly versatile, water-soluble fluorescent probe that has become an invaluable tool in the fields of chemical biology, medical imaging, and drug development. Its utility is centered on its ability to participate in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction. This reaction's rapid kinetics and high specificity allow for the precise labeling of biomolecules in complex biological systems, both in vitro and in vivo. This technical guide provides an in-depth overview of this compound, its properties, applications, and detailed experimental protocols.
Core Properties and Characteristics
This compound is a derivative of the well-known Cyanine3 (Cy3) dye, modified with a methyltetrazine moiety and sulfonate groups. The sulfonate groups impart excellent water solubility, a critical feature for biocompatibility and ease of use in aqueous buffers. The methyltetrazine group is the reactive handle that enables its participation in the IEDDA reaction, one of the fastest known bioorthogonal "click" chemistry reactions.[1] This reaction occurs readily with a trans-cyclooctene (B1233481) (TCO) partner, forming a stable covalent bond without the need for cytotoxic catalysts. The fluorophore itself is bright, photostable, and easily detectable with standard fluorescence imaging equipment.[1]
Quantitative Data Summary
The spectral and physical properties of this compound can vary slightly between suppliers. The following table summarizes key quantitative data for easy comparison.
| Property | Typical Value Range |
| Excitation Maximum (λex) | 548 - 555 nm |
| Emission Maximum (λem) | 563 - 580 nm |
| Molar Extinction Coefficient | ~150,000 - 162,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | ~0.1 |
| Molecular Weight | ~838 - 908 g/mol |
| Solubility | Water, DMSO, DMF |
| Storage Conditions | -20°C, protected from light |
The Chemistry: Inverse-Electron-Demand Diels-Alder Reaction
The primary application of this compound relies on the IEDDA reaction. This cycloaddition occurs between the electron-deficient tetrazine ring and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative. The reaction is exceptionally fast and highly selective, proceeding smoothly under physiological conditions (neutral pH, aqueous environment, and ambient temperature). A key advantage of this reaction is its bioorthogonality, meaning the reactants do not cross-react with native biological functional groups.
IEDDA reaction between this compound and a TCO-modified biomolecule.
Applications in Research and Drug Development
The unique properties of this compound make it suitable for a wide range of applications:
-
Fluorescence Microscopy and Flow Cytometry: Its bright and stable fluorescence is ideal for imaging and quantifying labeled cells and tissues.[2]
-
Bioconjugation: It can be used to label a variety of biomolecules, including proteins, antibodies, and nucleic acids, that have been pre-functionalized with a TCO group.[2]
-
In Vivo Imaging: The bioorthogonal nature of the IEDDA reaction allows for pre-targeting strategies in live animals. In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, the this compound is injected, which rapidly finds and labels the pre-targeted antibody, leading to a high signal-to-noise ratio for imaging.[3]
-
Antibody-Drug Conjugate (ADC) Development: The IEDDA chemistry provides a reliable method for attaching cytotoxic drugs to antibodies. This compound can be used as a fluorescent tag to track the distribution and cellular uptake of these ADCs during development.[4]
Experimental Protocols
Below are detailed methodologies for key experiments using this compound.
General Workflow for Bioorthogonal Labeling
The following diagram illustrates a typical workflow for labeling a TCO-modified biomolecule with this compound.
A generalized workflow for bioorthogonal labeling experiments.
Protocol for Labeling a TCO-Modified Antibody
This protocol provides a step-by-step guide for labeling an antibody that has been previously modified to contain a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the dye in anhydrous DMSO. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.
-
-
Prepare the Antibody:
-
Ensure the TCO-modified antibody is at a concentration of 1-5 mg/mL in an appropriate reaction buffer.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted this compound by purifying the antibody conjugate using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~555 nm (for Sulfo-Cy3). The DOL can be calculated using the Beer-Lambert law.
-
Analyze the conjugate by SDS-PAGE to confirm labeling and assess purity. The labeled antibody will appear as a colored band and can be visualized by fluorescence imaging before coomassie staining.
-
Protocol for Pre-targeted In Vivo Tumor Imaging
This protocol outlines a pre-targeting strategy for imaging tumors in a mouse model.
Materials:
-
Tumor-bearing mouse model
-
TCO-modified antibody specific to a tumor antigen
-
This compound
-
Sterile PBS
-
In vivo fluorescence imaging system
Procedure:
-
Antibody Administration:
-
Administer the TCO-modified antibody to the mice via intravenous (tail vein) injection. A typical dose is 100 µg per mouse.
-
Allow the antibody to accumulate at the tumor site and clear from circulation. This typically takes 24-72 hours, depending on the antibody's pharmacokinetics.
-
-
Dye Administration:
-
Prepare a solution of this compound in sterile PBS.
-
Administer the dye solution via intravenous injection at a dose of 1-5 mg/kg.[3]
-
-
In Vivo Imaging:
-
Data Analysis:
-
Use the imaging software to quantify the fluorescence intensity in the tumor region of interest (ROI) and a background region (e.g., muscle).[3]
-
Calculate the tumor-to-background ratio to assess the specific targeting of the fluorescent probe.
-
Conclusion
This compound is a powerful and versatile tool for researchers in life sciences and drug development. Its excellent water solubility, bright fluorescence, and participation in the rapid and specific IEDDA bioorthogonal reaction make it an ideal choice for a wide array of applications, from high-resolution cellular imaging to pre-targeted in vivo studies. The detailed protocols provided in this guide offer a starting point for the successful implementation of this technology in your research.
References
An In-depth Technical Guide to the Mechanism and Application of Sulfo-Cy3-Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-Cy3-Methyltetrazine, a key reagent in bioorthogonal chemistry. It details the underlying mechanism of action, presents relevant quantitative data, and offers standardized experimental protocols for its use in labeling and imaging applications.
Core Mechanism of Action: The Bioorthogonal Tetrazine Ligation
This compound is a chemical probe that combines a sulfated cyanine (B1664457) 3 (Cy3) fluorophore with a methyltetrazine moiety. The utility of this molecule lies in its ability to participate in a highly specific and rapid bioorthogonal reaction known as the tetrazine ligation.[1][2] This reaction occurs between the tetrazine group and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.
The core mechanism is an inverse-electron-demand Diels-Alder (IEDDA) reaction.[2][3][4] In this [4+2] cycloaddition, the electron-deficient tetrazine (the diene) reacts with an electron-rich, strained alkene or alkyne (the dienophile), such as TCO. This initial cycloaddition is followed by a rapid, irreversible retro-Diels-Alder reaction that eliminates a molecule of nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) conjugate.[5] The release of N₂ gas makes the reaction irreversible and drives it to completion.
This ligation process is classified as a "click chemistry" reaction due to its high efficiency, selectivity, and biocompatibility. It proceeds readily in aqueous environments, including complex biological media, without the need for cytotoxic catalysts like copper.[1] The reaction is exceptionally fast, with second-order rate constants for methyltetrazines reacting with TCOs being among the highest of all bioorthogonal reactions.[5][6] The sulfonate groups on the Cy3 dye enhance the water solubility of the entire molecule, making it particularly well-suited for biological applications.
Quantitative Data
The performance of this compound as a fluorescent probe is characterized by several key parameters. The following table summarizes the available quantitative data for the Sulfo-Cy3 fluorophore and the kinetics of the tetrazine-TCO ligation.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | [3] |
| Emission Maximum (λem) | ~570 nm | [3] |
| Molar Extinction Coefficient (ε) | ~150,000 M-1cm-1 | [3] |
| Second-Order Rate Constant (k) | Up to 1 x 106 M-1s-1 (for Tetrazine-TCO ligation) | [5][7] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in labeling biomolecules. Optimization may be required for specific applications.
Labeling of TCO-Modified Proteins
This protocol describes the labeling of a protein that has been previously modified to contain a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Protein Solution: Adjust the concentration of the TCO-modified protein to 1-10 mg/mL in PBS.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.
-
Purification: Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the labeled protein.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for the Cy3 dye).
Two-Step Labeling Workflow in a Biological System
This workflow outlines the general steps for labeling a target biomolecule within a complex biological sample, such as in live-cell imaging.
Conclusion
This compound is a powerful tool for researchers in chemical biology and drug development. Its participation in the rapid and specific tetrazine ligation allows for the efficient and clean fluorescent labeling of biomolecules in a variety of contexts, from in vitro assays to live-cell and in vivo imaging. The high water solubility and favorable photophysical properties of the Sulfo-Cy3 fluorophore further enhance its utility in aqueous biological environments. The provided mechanistic insights, quantitative data, and experimental protocols serve as a valuable resource for the successful application of this versatile bioorthogonal probe.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfo-Cy3-Tetrazine, 2055138-86-6 | BroadPharm [broadpharm.com]
- 4. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Sulfo-Cy3-Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of Sulfo-Cy3-Methyltetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry. Understanding these core physicochemical properties is paramount for the successful design and execution of experiments in cellular imaging, drug delivery, and diagnostics. This document synthesizes available data, outlines detailed experimental protocols for in-house validation, and presents logical workflows for its application.
Core Properties of this compound
This compound is a bifunctional molecule comprising a water-soluble Sulfo-Cy3 fluorescent dye and a methyltetrazine moiety. The Sulfo-Cy3 component provides a bright and photostable orange-fluorescent signal, while the methyltetrazine group enables a highly specific and rapid reaction with trans-cyclooctene (B1233481) (TCO) dienophiles via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3]
Solubility Profile
The inclusion of sulfonate groups on the cyanine (B1664457) dye core significantly enhances the aqueous solubility of this compound, making it suitable for direct use in biological buffers without the need for organic co-solvents.[4][5] This property is crucial for maintaining the stability and function of biomolecules during conjugation.
Table 1: Qualitative and Quantitative Solubility of this compound and Related Compounds
| Solvent/Buffer | Solubility of this compound | Estimated Solubility of Sulfo-Cy3 |
| Water | Soluble[4][5] | 25 mg/mL (39.63 mM)[6] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[4][5] | Soluble[7] |
| Dimethylformamide (DMF) | Soluble[4][5] | Soluble[7] |
| Dichloromethane (DCM) | Soluble[4][5] | Not Reported |
| Phosphate-Buffered Saline (PBS) | Expected to be soluble | Not Reported |
Note: The quantitative solubility for Sulfo-Cy3 is provided as a reference point due to the lack of specific published data for the methylated tetrazine derivative. Sonication may be required to achieve the specified concentration in water.[6]
Stability Profile
The stability of this compound is influenced by two primary factors: the integrity of the Sulfo-Cy3 fluorophore and the reactivity of the methyltetrazine ring. Both components are sensitive to environmental conditions such as pH, temperature, and light exposure.
The Sulfo-Cy3 dye is reported to be stable and maintains its fluorescence intensity over a broad pH range, typically from pH 4 to pH 10.[7] The methyltetrazine moiety exhibits optimal stability at physiological pH (around 7.4), which is advantageous for applications in live cells and in vivo studies.[1][2][8] However, some tetrazine derivatives can undergo slow degradation in highly basic aqueous solutions.[9]
For long-term storage, this compound should be kept at -20°C in a desiccated, dark environment, where it is reported to be stable for up to 24 months.[1] For short-term transport, it can be kept at room temperature for up to three weeks.[1] In solution, stock preparations in anhydrous DMSO can be stored at -20°C for one month or -80°C for up to six months, protected from light.[10] Aqueous solutions should be prepared fresh for optimal performance.[10] High temperatures can accelerate the degradation of cyanine dyes.
The Sulfo-Cy3 fluorophore is known for its brightness and photostability.[1][2] However, like all fluorescent dyes, it is susceptible to photobleaching upon prolonged or high-intensity light exposure.[6] This can lead to an irreversible loss of fluorescence. The photostability can be influenced by the local chemical environment.
Experimental Protocols
The following sections provide detailed methodologies for the assessment of solubility and stability of this compound. These are generalized protocols that can be adapted for specific experimental needs.
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the solubility of this compound in aqueous buffers using UV-Vis spectrophotometry.
Objective: To quantitatively determine the maximum solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., 10 mM PBS, pH 7.4)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Spectrophotometer and cuvettes or a microplate reader
-
0.22 µm syringe filters
Procedure:
-
Preparation of a Standard Curve:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions from the stock solution in the aqueous buffer of interest to generate a standard curve (e.g., 1 µM to 100 µM).
-
Measure the absorbance of each standard at the maximum absorbance wavelength of Sulfo-Cy3 (around 555 nm).
-
Plot absorbance versus concentration and determine the linear regression equation.
-
-
Solubility Measurement:
-
Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL).
-
Vortex the tube vigorously for 2 minutes.
-
Incubate the suspension at a constant temperature (e.g., 25°C) with continuous shaking for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtrate with the aqueous buffer to a concentration that falls within the linear range of the standard curve.
-
Measure the absorbance of the diluted filtrate at 555 nm.
-
Calculate the concentration of the diluted sample using the standard curve equation and account for the dilution factor to determine the solubility.
-
Protocol for Assessing Photostability
This protocol describes a method to evaluate the photostability of this compound in solution by measuring the decay of its fluorescence intensity under continuous illumination.
Objective: To determine the photobleaching rate of this compound.
Materials:
-
A solution of this compound in the desired buffer (e.g., 1 µM in PBS).
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and appropriate filter sets for Cy3.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software.
Procedure:
-
Sample Preparation:
-
Prepare a slide with a droplet of the this compound solution and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Set the illumination intensity to a level relevant to your intended application.
-
Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval and duration of the acquisition will depend on the photobleaching rate.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) within the illuminated area for each image in the time series.
-
Measure the background intensity from a region without the dye and subtract it from the ROI intensity for each time point.
-
Normalize the background-corrected intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing Key Concepts and Workflows
The following diagrams illustrate the structure of this compound, a typical experimental workflow for its use, and the factors influencing its stability.
Caption: Key components of the this compound molecule.
Caption: A typical workflow for using this compound.
Caption: Key factors that affect the stability of the probe.
Conclusion
This compound is a robust and versatile fluorescent probe for bioorthogonal labeling. Its excellent water solubility and stability at physiological pH make it well-suited for a wide range of applications in complex biological systems. While specific quantitative data on its solubility and degradation kinetics are not extensively published, the provided protocols offer a framework for researchers to determine these parameters under their specific experimental conditions. By carefully considering the factors of pH, temperature, and light exposure, and by following proper storage and handling procedures, researchers can ensure the reliable and reproducible performance of this compound in their studies.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. sulfo-Cyanine3 tetrazine | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 1801924-47-9 | BroadPharm [broadpharm.com]
- 5. Sulfo-Cy3-Tetrazine, 2055138-86-6 | BroadPharm [broadpharm.com]
- 6. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Spectral Properties of Sulfo-Cy3-Methyltetrazine for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the core spectral properties of Sulfo-Cy3-Methyltetrazine, a fluorescent probe widely used in bioorthogonal chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the absorption and emission characteristics, experimental protocols for spectral measurement, and a typical workflow for its application in bioconjugation.
Core Spectral and Photophysical Properties
This compound is a water-soluble cyanine (B1664457) dye functionalized with a methyltetrazine moiety. This allows it to readily participate in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), for targeted labeling of biomolecules.[1][2] Its bright fluorescence and high water solubility make it a valuable tool in various applications, including fluorescence microscopy and flow cytometry. The sulfonate groups enhance its hydrophilicity, making it well-suited for use in aqueous biological environments.
The key spectral characteristics of this compound and related Sulfo-Cy3 dyes are summarized in the table below. These values are compiled from various suppliers and represent typical spectral properties. It is important to note that the exact absorption and emission maxima can be influenced by the local environment, such as solvent polarity and conjugation to biomolecules.
| Property | This compound | Sulfo-Cy3-Tetrazine | sulfo-Cyanine3 tetrazine | Reference(s) |
| Absorption Maximum (λ_max_) | 555 nm | 550 nm | 548 nm | [3][4][5] |
| Emission Maximum (λ_em_) | 580 nm | 570 nm | 563 nm | [3][4][5] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | 150,000 cm⁻¹M⁻¹ | 162,000 cm⁻¹M⁻¹ | [3][4][5] |
| Fluorescence Quantum Yield (Φ_F_) | Not specified | Not specified | 0.1 | [5] |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | Water, DMF, DMSO | [3][4][5] |
Experimental Protocols
Measuring Absorption and Emission Spectra
The following is a generalized protocol for determining the absorption and emission spectra of this compound. This protocol is based on standard fluorometric techniques.[6]
1. Materials and Reagents:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Fluorometer
2. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1-10 mM. Ensure the dye is fully dissolved by vortexing.
-
For spectral measurements, dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration of 1-10 µM.[7] The optimal concentration should result in an absorbance of approximately 0.05 at the absorption maximum to avoid inner filter effects.
3. Absorption Spectrum Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Blank the instrument using the same buffer used to dilute the dye.
-
Fill a quartz cuvette with the diluted this compound solution.
-
Scan the absorbance from approximately 400 nm to 700 nm.
-
Identify the wavelength of maximum absorbance (λ_max_).
4. Emission Spectrum Measurement:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the determined absorption maximum (λ_max_).
-
Set the emission scan range from approximately 560 nm to 750 nm.[6]
-
Use the same buffer as a blank to measure and subtract any background fluorescence.
-
Measure the fluorescence emission spectrum of the diluted this compound solution.
-
Identify the wavelength of maximum emission (λ_em_).
Bioorthogonal Labeling Workflow
This compound is a key reagent in bioorthogonal labeling, specifically in the TCO-tetrazine ligation, which is one of the fastest bioorthogonal reactions known.[2][8] This reaction is characterized by its high specificity and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a catalyst.[8][9] The workflow below illustrates the general steps for labeling a TCO-modified protein with this compound.
Bioorthogonal labeling workflow using this compound.
Workflow Description:
-
Preparation : A protein of interest is first modified with a trans-cyclooctene (TCO) group. This TCO-modified protein is prepared in a suitable buffer, such as PBS. A stock solution of this compound is prepared in an organic solvent like DMSO.
-
Reaction : The TCO-modified protein and the this compound are mixed. The reaction is typically carried out at room temperature for 30 to 60 minutes.[2] The IEDDA reaction between the tetrazine and TCO moieties leads to the formation of a stable covalent bond.
-
Purification : After the reaction is complete, the labeled protein conjugate is purified from unreacted dye and other reagents. Common purification methods include size-exclusion chromatography or dialysis.
-
Analysis : The purified, fluorescently labeled protein is then ready for downstream applications and analysis, such as visualization by SDS-PAGE, fluorescence microscopy, or flow cytometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 7. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. broadpharm.com [broadpharm.com]
A Technical Guide to Sulfo-Cy3-Methyltetrazine: Properties and Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the photophysical properties, experimental determination, and bioorthogonal applications of Sulfo-Cy3-Methyltetrazine. This water-soluble fluorescent probe is a valuable tool for the precise labeling and visualization of biomolecules in complex biological systems.
Core Photophysical Properties
This compound is a bright, water-soluble fluorescent dye belonging to the cyanine (B1664457) family. Its key characteristics make it well-suited for a variety of bioimaging and detection applications. The sulfonate groups enhance its hydrophilicity, making it particularly useful in aqueous environments for labeling proteins, nucleic acids, and other biomolecules.[1][2]
Quantitative Data Summary
The essential photophysical parameters of this compound and a closely related compound are summarized in the table below for easy reference and comparison.
| Property | This compound | sulfo-Cyanine3 tetrazine |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹[3] | 162,000 cm⁻¹M⁻¹[4][5] |
| Quantum Yield (Φ) | Not explicitly specified | 0.1[4][5] |
| Excitation Maximum (λabs) | 555 nm[3] | 548 nm[4][5] |
| Emission Maximum (λem) | 580 nm[3] | 563 nm[4][5] |
Experimental Protocols
Accurate determination of the quantum yield and molar extinction coefficient is crucial for the quantitative use of fluorescent probes. Below are detailed methodologies for these key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Materials:
-
This compound
-
High-purity solvent (e.g., water, DMSO, DMF)[3]
-
UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.
-
Prepare a Dilution Series: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Measure Absorbance:
-
Set the spectrophotometer to the absorption maximum of this compound (555 nm).[3]
-
Use the solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each dilution.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression of the data. The slope of the line will be the molar extinction coefficient (ε).
-
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
Materials:
-
This compound solution of known absorbance
-
A quantum yield standard with a known quantum yield and similar absorption/emission properties (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Solutions: Prepare dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (ideally < 0.1) to minimize inner filter effects.
-
Measure Absorbance: Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength.
-
Measure Fluorescence Spectra:
-
Excite the sample and standard solutions at the same wavelength.
-
Record the fluorescence emission spectrum of each solution over their respective emission ranges.
-
-
Data Analysis: The quantum yield of the sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (IX / IST) * (AST / AX) * (nX² / nST²)
Where:
-
ΦST is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts X and ST refer to the sample and the standard, respectively.
-
Bioorthogonal Labeling and Imaging
This compound is a key reagent in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO).[6] This reaction is extremely fast and specific, allowing for the labeling of TCO-modified biomolecules in living systems without interfering with native biological processes.[6]
Experimental Workflow: Bioorthogonal Labeling of a TCO-Modified Protein
This workflow describes the general procedure for labeling a protein that has been functionalized with a TCO group using this compound.
Application in Studying Signaling Pathways
While this compound is not a direct participant in signaling cascades, its utility in bioorthogonal labeling allows for the visualization and tracking of key signaling proteins. For instance, a cell surface receptor can be metabolically engineered to incorporate a TCO moiety. Subsequent labeling with this compound enables the study of receptor trafficking, localization, and dynamics in response to signaling events.
References
Unveiling Sulfo-Cy3-Methyltetrazine: A Technical Guide for Bioorthogonal Labeling
For Immediate Release
San Diego, CA – December 11, 2025 – In the intricate landscape of biomedical research and drug development, the precise labeling and tracking of biomolecules are paramount. Sulfo-Cy3-Methyltetrazine has emerged as a powerful tool in this domain, offering a bright and stable fluorescent probe for bioorthogonal applications. This technical guide provides an in-depth exploration of its structure, properties, and applications, tailored for researchers, scientists, and professionals in drug development.
This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) dye family. It is functionalized with a methyltetrazine moiety, which allows for a highly specific and efficient reaction with trans-cyclooctene (B1233481) (TCO) tagged molecules. This bioorthogonal reaction, known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA), is characterized by its rapid kinetics and biocompatibility, making it ideal for labeling biomolecules in complex biological systems.
Core Molecular Structure and Properties
The structure of this compound combines the well-established fluorescent properties of the Sulfo-Cy3 core with the highly reactive nature of the methyltetrazine group. The sulfonated cyanine core imparts excellent water solubility and bright fluorescence, while the methyltetrazine enables covalent attachment to TCO-modified targets.
A diagram illustrating the conceptual structure of this compound is presented below.
Caption: Conceptual diagram of this compound's key components.
Quantitative Data Summary
The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C42H49N7O10S3 | [1][2] |
| Molecular Weight | 908.1 g/mol | [1][2] |
| Excitation Maximum (λex) | ~555 nm | [1] |
| Emission Maximum (λem) | ~580 nm | [1] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Purity | ≥95% | [1] |
| Storage Condition | -20°C | [1] |
Experimental Protocols: Bioorthogonal Labeling with this compound
The primary application of this compound is in the bioorthogonal labeling of TCO-modified biomolecules. The following provides a general protocol for the labeling of a TCO-functionalized protein. This protocol may require optimization for specific applications.
Materials:
-
This compound
-
TCO-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of this compound at a concentration of 1-10 mM in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
To the TCO-modified protein solution, add the this compound stock solution to achieve a final molar excess of the dye (typically 1.5 to 20-fold molar excess over the protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein. The bright orange-red color of the Sulfo-Cy3 dye allows for easy visual tracking of the labeled protein during purification.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Sulfo-Cy3). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for labeling a TCO-modified biomolecule with this compound.
Caption: Workflow for bioorthogonal labeling using this compound.
Signaling Pathway: Inverse-Electron-Demand Diels-Alder Cycloaddition
The core of the labeling technology lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction. This specific and rapid reaction occurs between the electron-poor tetrazine ring of this compound and the strained electron-rich trans-cyclooctene (TCO) dienophile.
Caption: The IEDDA reaction between this compound and a TCO-modified molecule.
Conclusion
This compound stands out as a versatile and reliable fluorescent probe for bioorthogonal labeling. Its excellent water solubility, bright fluorescence, and the rapid and specific reactivity of the methyltetrazine moiety with TCO make it an invaluable tool for researchers in cell biology, proteomics, and drug discovery. The detailed information and protocols provided in this guide aim to facilitate its successful implementation in a wide range of scientific investigations.
References
Sulfo-Cy3-Methyltetrazine Bioorthogonal Reaction Kinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioorthogonal reaction kinetics of Sulfo-Cy3-Methyltetrazine, a water-soluble and fluorescent probe widely utilized in chemical biology, drug development, and advanced imaging applications. This document details the core principles of its reactivity with common dienophiles, presents available kinetic data, and outlines detailed experimental protocols for characterization.
Introduction to this compound and Bioorthogonal Reactions
This compound is a key reagent in the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The core of its utility lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a rapid and highly specific cycloaddition between an electron-deficient tetrazine and an electron-rich dienophile, such as a strained alkene. This reaction is characterized by its exceptional speed and selectivity, making it ideal for labeling and tracking biomolecules in complex biological environments.[1][2] The inclusion of a Sulfo-Cy3 moiety imparts bright fluorescence and aqueous solubility to the tetrazine probe.
The most common dienophiles for reaction with tetrazines are trans-cyclooctene (B1233481) (TCO) and norbornene derivatives. The reaction with TCO is known to be significantly faster than with norbornene due to the higher ring strain of TCO.[3] The reaction progress can be conveniently monitored by following the disappearance of the characteristic visible absorbance of the tetrazine moiety between 510-550 nm.[3][4]
Quantitative Kinetic Data
While specific second-order rate constants for this compound are not extensively published, the kinetics can be reliably estimated from data on structurally similar methyltetrazine-dye conjugates. The rate of the iEDDA reaction is influenced by the substituents on the tetrazine ring and the nature of the dienophile. The data presented below is compiled from studies on various tetrazine derivatives and serves as a strong indicator of the expected kinetic performance of this compound.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Citation |
| General Methyltetrazines | trans-cyclooctene (TCO) | > 800 | Aqueous Buffer | [5] |
| Hydrogen-substituted Tetrazines | trans-cyclooctene (TCO) | up to 30,000 | Aqueous Buffer | [1][6] |
| Pyridyl-tetrazine (Py-Tz) | TCO | ~1,000 - 3,000 | PBS, 37 °C | [7] |
| Methyl-tetrazine (Me-Tz) | TCO | ~100 - 500 | PBS, 37 °C | [7] |
| Phenyl-tetrazine (Ph-Tz) | TCO | ~10 - 50 | PBS, 37 °C | [7] |
| General Tetrazines | Norbornene | ~1.9 | Aqueous Buffer | [3] |
| Phenyl-tetrazine (2c) | Norbornene (8) | ~0.1 | 1:1 MeOH/PBS, 20 °C | [8] |
| o-hydroxyphenyl methyl tetrazine (2l) | Norbornene (8) | ~0.01 | 1:1 MeOH/PBS, 20 °C | [8] |
Note: The presence of the Sulfo-Cy3 dye is not expected to dramatically alter the intrinsic reactivity of the methyltetrazine core, but minor electronic and steric effects may be observed. The reaction with TCO is consistently orders of magnitude faster than with norbornene.
Experimental Protocols for Kinetic Analysis
Accurate determination of the bioorthogonal reaction kinetics of this compound requires precise experimental design and execution. The two primary methods for measuring these fast reaction rates are stopped-flow UV-Visible spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Kinetic Analysis using Stopped-Flow UV-Visible Spectrophotometry
This is the most common and direct method for measuring the rapid kinetics of tetrazine ligations. The principle involves rapidly mixing the tetrazine and dienophile solutions and monitoring the decay of the tetrazine's absorbance over time.
Materials:
-
This compound
-
TCO or norbornene derivative
-
Anhydrous, amine-free solvent for stock solutions (e.g., DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Stopped-flow spectrophotometer equipped with a UV-Vis detector
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare a stock solution of the dienophile (TCO or norbornene derivative) in the same solvent (e.g., 100 mM).
-
On the day of the experiment, prepare fresh working solutions of both reactants by diluting the stock solutions in the reaction buffer (e.g., PBS). For pseudo-first-order conditions, the dienophile should be in at least 10-fold excess.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the desired reaction temperature (e.g., 25 °C or 37 °C).
-
Set the detector to monitor the absorbance at the λmax of the tetrazine (typically around 520-540 nm).
-
Load the this compound solution into one syringe and the excess dienophile solution into the other.
-
-
Data Acquisition:
-
Initiate the rapid mixing. The instrument will inject the reactants into the observation cell and start recording the absorbance as a function of time.
-
Collect data for a sufficient duration to observe the reaction reach completion or for at least 3-5 half-lives.
-
Perform multiple (at least triplicate) measurements for each concentration to ensure reproducibility.
-
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a single exponential decay function: A(t) = A₀ * exp(-k_obs * t) + C
-
The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the dienophile in excess: k₂ = k_obs / [Dienophile]
-
Kinetic Analysis using NMR Spectroscopy
NMR spectroscopy can be used to monitor the reaction by observing the disappearance of reactant peaks and the appearance of product peaks over time. This method is generally suitable for slower reactions or when a stopped-flow instrument is not available.
Materials:
-
This compound
-
TCO or norbornene derivative
-
Deuterated solvent compatible with the reactants (e.g., D₂O with a co-solvent like DMSO-d₆ if needed for solubility)
-
NMR spectrometer
Protocol:
-
Sample Preparation:
-
Dissolve a known concentration of this compound in the deuterated solvent in an NMR tube.
-
Acquire a spectrum of the starting material.
-
Prepare a concentrated solution of the dienophile in the same deuterated solvent.
-
-
Reaction Monitoring:
-
Add a known concentration of the dienophile to the NMR tube containing the this compound.
-
Immediately start acquiring a series of ¹H NMR spectra at defined time intervals.
-
Continue acquiring spectra until the reaction is complete.
-
-
Data Analysis:
-
Integrate the signals corresponding to a unique proton on the this compound and a unique proton on the product.
-
Plot the concentration of the reactant versus time.
-
The second-order rate constant can be determined by fitting the data to the integrated second-order rate law: 1/[A]t - 1/[A]₀ = k₂*t (for 1:1 stoichiometry) or by using pseudo-first-order conditions as described for the UV-Vis method.
-
Visualizations
The following diagrams illustrate the key processes involved in the study of this compound bioorthogonal reaction kinetics.
Caption: Reaction scheme of this compound with a dienophile.
Caption: Experimental workflow for kinetic analysis using stopped-flow spectrophotometry.
Caption: Simplified signaling pathway representing the second-order reaction kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Sulfo-Cy3-Methyltetrazine reaction with trans-cyclooctene (TCO)
An In-depth Technical Guide to the Sulfo-Cy3-Methyltetrazine and Trans-Cyclooctene (B1233481) (TCO) Reaction for Researchers, Scientists, and Drug Development Professionals.
Introduction
In the rapidly advancing field of bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a preeminent tool for its unparalleled speed, specificity, and biocompatibility.[1][2] This bioorthogonal reaction proceeds without the need for cytotoxic catalysts, making it exceptionally well-suited for applications in live-cell imaging, in vivo studies, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).[3][4]
This guide provides a comprehensive technical overview of the reaction between this compound and TCO. This compound is a highly valuable reagent that combines the exceptional reactivity of a methyltetrazine moiety with the bright, photostable, and hydrophilic properties of the Sulfo-Cy3 fluorophore.[5] The inclusion of sulfonate groups enhances water solubility, a critical feature for consistent performance in aqueous biological media.[5] This document details the reaction mechanism, presents key quantitative data, provides detailed experimental protocols, and illustrates relevant workflows for professionals in research and drug development.
Core Reaction Mechanism: The Inverse-Electron-Demand Diels-Alder Cycloaddition
The ligation of tetrazine and TCO is a form of [4+2] cycloaddition. Unlike the conventional Diels-Alder reaction, the IEDDA reaction occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[3] The high ring strain of the trans-cyclooctene double bond significantly accelerates the reaction.[6]
The mechanism proceeds in two main steps:
-
Cycloaddition: The tetrazine reacts with the TCO to form a highly strained, unstable bicyclic intermediate.[7][8]
-
Retro-Diels-Alder: This intermediate rapidly undergoes a cycloreversion, irreversibly releasing a molecule of dinitrogen gas (N₂).[2]
-
Product Formation: The process results in the formation of a stable dihydropyridazine (B8628806) conjugate, covalently linking the Sulfo-Cy3 dye to the TCO-tagged molecule of interest.[2][7]
This reaction is characterized by its extremely fast kinetics and high degree of specificity; tetrazines and TCOs do not react with other naturally occurring functional groups in biological systems, ensuring clean and precise labeling.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
Water-soluble tetrazine dyes for bioconjugation
An In-depth Technical Guide to Water-Soluble Tetrazine Dyes for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, which employs reactions that can proceed in complex biological environments without interfering with native biochemical processes.[1] Among the most powerful tools in this domain is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO).[2][3] This reaction is prized for its exceptionally fast kinetics, high specificity, and the fact that it requires no catalyst.[3][4]
Water-soluble tetrazine dyes are a class of molecules that combine the remarkable reactivity of the tetrazine ring with the properties of a fluorescent dye. These reagents are instrumental for a wide range of applications, including live-cell imaging, pre-targeted drug delivery, antibody-drug conjugates (ADCs), and advanced diagnostics.[][6][7] Many tetrazine-dye conjugates are also "fluorogenic," meaning their fluorescence is quenched until the tetrazine reacts with its target, leading to a significant increase in signal and a reduction in background noise, often eliminating the need for wash steps in imaging experiments.[8][9]
This guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies related to the use of water-soluble tetrazine dyes in bioconjugation.
Core Principles of the Tetrazine-TCO Ligation
The utility of tetrazine dyes is centered on the iEDDA cycloaddition reaction. Understanding its mechanism and the factors influencing its performance is critical for successful application.
The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich or, more commonly, a strained dienophile (like TCO).[2] The reaction proceeds through a concerted mechanism to form an unstable bicyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[4][10] This irreversible process and the release of a gaseous byproduct drive the reaction to completion.
Reactivity vs. Stability: A Critical Trade-Off
The reactivity of the tetrazine ring is governed by its electronic properties. A key consideration in designing tetrazine probes is the balance between reaction kinetics and stability in aqueous media.[11]
-
Electron-Withdrawing Groups (EWGs): Substituents like pyridyl or pyrimidyl groups make the tetrazine more electron-deficient, which generally increases the rate of the iEDDA reaction.[12][13] However, this increased reactivity often comes at the cost of reduced stability in aqueous environments, where the tetrazine can be susceptible to degradation by nucleophiles.[11][13]
-
Electron-Donating Groups (EDGs): Substituents like alkyl groups increase the electron density of the tetrazine ring, making it more stable but slowing down the reaction kinetics.[14]
Recent research has shown that intramolecular repulsion, rather than purely electronic effects, can be exploited to increase reactivity without compromising stability, offering a new strategy for designing improved bioorthogonal tools.[11]
Fluorogenic Probes and Quenching Mechanisms
A significant advantage of many tetrazine dyes is their fluorogenic nature.[8] In the unreacted state, the tetrazine moiety quenches the fluorescence of the attached dye. Upon reaction with a dienophile, the tetrazine is consumed, its quenching ability is eliminated, and fluorescence is restored.[] This "turn-on" response is highly desirable for high-contrast imaging.[9] Several quenching mechanisms are involved:
-
Through-Bond Energy Transfer (TBET): In this mechanism, the tetrazine is directly conjugated to the fluorophore's π-system. This direct electronic connection facilitates highly efficient quenching and can lead to probes with turn-on ratios in the order of 10³.[8][15]
-
Förster Resonance Energy Transfer (FRET): FRET occurs when the emission spectrum of the fluorophore overlaps with the absorption spectrum of the tetrazine quencher. The efficiency is dependent on the distance and orientation between the two molecules.[9]
-
Dexter Energy Transfer: This is a short-range electron exchange mechanism that also contributes to quenching, particularly in probes where the fluorophore and tetrazine are in close proximity.[15][16]
Ensuring Water Solubility
For any biological application, water solubility is paramount. Many parent fluorophores and tetrazine scaffolds are hydrophobic. To overcome this, hydrophilic linkers or functional groups are incorporated into the molecular design. Polyethylene glycol (PEG) chains are commonly used to enhance solubility, reduce non-specific binding, and improve in vivo pharmacokinetics.[17][18] The incorporation of charged groups, such as sulfonates, can also significantly improve aqueous solubility.[19]
Data Presentation
The following tables summarize key quantitative data for a selection of water-soluble tetrazine dyes, providing a basis for comparison and selection for specific applications.
Table 1: Photophysical Properties of Selected Fluorogenic Tetrazine Dyes
| Dye Conjugate | Excitation Max (nm) | Emission Max (nm) | Fluorescence Turn-On Ratio | Reference(s) |
| Tetrazine-BODIPY-FL | ~503 | ~512 | >1000 | [8] |
| Me-Tet-ATTO488 | ~501 | ~523 | ~40 | [9] |
| Me-Tet-ATTO655 | ~663 | ~682 | ~6 | [9] |
| H-Tet-SiR | ~652 | ~672 | >10 | [20][21] |
| DiPyTet Derivatives | N/A | 478 - 605 | 9 - 91 | [8] |
| Tz-BF Dyes | N/A | 440 - 570 | up to 582 | [15] |
Table 2: Second-Order Reaction Kinetics of Tetrazines with Dienophiles
| Tetrazine Derivative | Dienophile | Rate Constant (k₂, M⁻¹s⁻¹) | Conditions | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 25°C, 9:1 Methanol:Water | [4][22] |
| 3,6-di-(2-pyridyl)-s-tetrazine | d-TCO | 366,000 | 25°C, Water | [11] |
| CC49-TCO | [¹¹¹In]In-labeled-Tz | 13,000 | 37°C, PBS | [23] |
| Triazolyl-tetrazine (3b) | axial-TCO | 10,332 | 37°C, PBS | [24] |
| DHP₂ | TCO-PEG₄ | 69,400 | N/A | [11] |
| Norbornene Carboxylic Acid | Tetrazine | 1.9 | Aqueous Buffer | [6] |
Note: Reaction rates are highly dependent on the specific structures of the tetrazine and dienophile, as well as solvent and temperature.
Table 3: Stability of Water-Soluble Tetrazine Dyes in Aqueous Media
| Tetrazine Derivative | Conditions | Stability Measurement | Reference(s) |
| Dipyridyl-s-tetrazine (2a) | 1:9 DMSO/PBS, 37°C | 60-85% degraded after 12 h | [13] |
| Phenyl tetrazine (2h) | 1:9 DMSO/PBS, 37°C | >75% remaining after 12 h | [13] |
| DHP₂ | Serum, 37°C | >90% remaining after 10 h | [11] |
| Triazolyl-tetrazine (3b) | DMEM + 10% FBS, 37°C | >92% remaining after 12 h | [24] |
| Electron-donating alkyl tetrazines | PBS, 37°C | Highest stability among tested | [14] |
| Electron-withdrawing tetrazines | PBS, 37°C | Lowest stability among tested | [14] |
Experimental Protocols
The following protocols provide generalized methodologies for the synthesis and application of water-soluble tetrazine dyes. Researchers should consult the primary literature for specific reaction conditions.
Protocol 1: General Synthesis of a 3,6-Disubstituted 1,2,4,5-Tetrazine
This protocol describes a common two-step synthesis route starting from a nitrile.[2][14]
Materials:
-
Appropriate nitrile (e.g., 2-cyanopyridine)
-
Anhydrous hydrazine (B178648)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl) or Acetic Acid
-
Ethanol or other suitable solvent
-
Dichloromethane (DCM) or other extraction solvent
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the chosen nitrile in a suitable solvent like ethanol. Add an excess of anhydrous hydrazine (typically 5-10 equivalents). The reaction can be stirred at room temperature or heated (e.g., 70-80°C) for several hours to overnight.[2][14] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂), followed by the dropwise addition of acid (e.g., 2% aqueous HCl or glacial acetic acid).[2][14] A vibrant pink or red color should develop, indicating the formation of the tetrazine.
-
Extraction and Purification: Once the oxidation is complete, extract the crude product into an organic solvent such as DCM. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the resulting solid or oil by column chromatography on silica gel to obtain the pure tetrazine product.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).[14]
Protocol 2: Antibody Bioconjugation via Tetrazine Ligation
This protocol outlines a pre-targeting approach: first modifying an antibody with a TCO group, then labeling it with a tetrazine dye.[14]
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester or other amine-reactive TCO derivative
-
Water-soluble tetrazine-dye
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Reaction buffers (e.g., PBS)
Procedure:
-
Antibody-TCO Conjugation:
-
Dissolve the TCO-NHS ester in a small amount of anhydrous DMSO.
-
Add a molar excess (e.g., 5-20 equivalents) of the TCO-NHS ester solution to the antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.
-
-
Purification of Antibody-TCO: Remove the unreacted TCO-NHS ester and byproducts by passing the reaction mixture through a desalting SEC column, eluting with PBS.
-
Tetrazine Ligation:
-
To the purified Antibody-TCO conjugate, add a slight molar excess (e.g., 1.5-3 equivalents) of the water-soluble tetrazine-dye.
-
Incubate for 30-60 minutes at room temperature.[14] The reaction is often fast enough to be complete within this timeframe.
-
-
Final Purification: If necessary, remove any excess tetrazine-dye using another SEC column.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling (dye-to-antibody ratio) using UV-Vis spectroscopy. The final conjugate can be analyzed by SDS-PAGE to confirm its integrity.
Protocol 3: Monitoring Reaction Kinetics
The kinetics of the iEDDA reaction can be measured by monitoring the disappearance of the tetrazine's characteristic absorbance (~520 nm) or the increase in fluorescence of a fluorogenic probe.[14][25]
Materials:
-
Tetrazine derivative
-
Dienophile (e.g., a water-soluble TCO derivative)
-
Spectrophotometer or fluorometer (a stopped-flow instrument is ideal for very fast reactions)
-
Reaction buffer (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C)
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine and the dienophile in a suitable solvent (e.g., DMSO or water).
-
Set up the Reaction: In a cuvette, dilute the tetrazine stock solution in the reaction buffer to a known concentration.
-
Initiate the Reaction: Add a known excess (typically ≥10-fold) of the dienophile to the cuvette to ensure pseudo-first-order reaction conditions. Mix rapidly.
-
Monitor the Reaction: Immediately begin recording the absorbance of the tetrazine at its λₘₐₓ (~515-540 nm) or the fluorescence emission of the fluorogenic product over time.[14]
-
Data Analysis:
-
Plot the natural log of the absorbance (ln(A)) versus time. The slope of the resulting line will be the negative of the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing the observed rate constant by the concentration of the dienophile used in excess: k₂ = k_obs / [Dienophile].
-
Mandatory Visualizations
The following diagrams illustrate key processes described in this guide.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.
Caption: General workflow for antibody labeling using tetrazine-TCO ligation.
Caption: Activation pathway of a fluorogenic tetrazine probe upon reaction.
References
- 1. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazine-modified Biopolymer-based Drug Delivery Service - CD BioGlyco [glycoclick.bioglyco.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Difluoroboronated tetrazine probes for rapid bioorthogonal fluorescence activation, no-wash STED imaging, and triggered drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 19. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biorxiv.org [biorxiv.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-Cy3-Methyltetrazine: A Technical Guide to Brightness and Photostability for Advanced Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the photophysical properties of Sulfo-Cy3-Methyltetrazine, a key reagent in bioorthogonal chemistry. Focusing on its brightness and photostability, this document provides quantitative data, detailed experimental protocols, and a visual representation of its application in ligation reactions critical for drug development and molecular biology research.
Core Photophysical Properties
This compound is a water-soluble fluorescent dye engineered for rapid and specific labeling of biomolecules functionalized with trans-cyclooctene (B1233481) (TCO) groups. Its key characteristics, including a high extinction coefficient and good quantum yield, contribute to its bright fluorescent signal, making it an excellent choice for a variety of fluorescence-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative photophysical and chemical properties of this compound and related Sulfo-Cy3-Tetrazine compounds. Brightness is a function of both the molar extinction coefficient and the fluorescence quantum yield.
Table 1: Photophysical Properties of Sulfo-Cy3-Tetrazine Derivatives
| Property | This compound | Sulfo-Cy3-Tetrazine | sulfo-Cyanine3 tetrazine |
| Excitation Maximum (λex) | 555 nm[1] | 550 nm[2][3] | 548 nm[4][5] |
| Emission Maximum (λem) | 580 nm[1] | 570 nm[2][3] | 563 nm[4][5] |
| Molar Extinction Coefficient (ε) | 150,000 cm-1M-1[1][6] | 150,000 cm-1M-1[2][3][7] | 162,000 cm-1M-1[4][5] |
| Fluorescence Quantum Yield (Φf) | Not explicitly stated | Not explicitly stated | 0.1[4][5] |
| Solubility | Water, DMSO, DMF, DCM[1][2] | Water, DMSO, DMF, DCM[2][3] | Water, DMF, DMSO[4][5] |
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C42H49N7O10S3[1] |
| Molecular Weight | 908.1 g/mol [1] |
| Purity | >95%[1] |
| Storage Conditions | -20°C, desiccated, protected from light[1][6] |
Photostability Profile
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible and comparable data. The following sections outline methodologies for key experiments related to the characterization of this compound.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The comparative method is a widely used and reliable approach for determining the fluorescence quantum yield of a test sample relative to a standard with a known quantum yield.
Objective: To determine the fluorescence quantum yield (Φf) of this compound.
Materials:
-
This compound solution of unknown quantum yield.
-
A standard fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol (B145695), Φf = 0.95).
-
Spectrograde solvents (e.g., phosphate-buffered saline (PBS) for the sample, ethanol for the standard).
-
UV-Vis spectrophotometer.
-
Fluorescence spectrometer.
-
1 cm path length quartz cuvettes.
Procedure:
-
Prepare a series of dilutions for both the this compound sample and the standard. The concentrations should be adjusted to yield an absorbance between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the fluorescence spectrometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
Calculate the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the this compound sample using the following equation[5]:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the test sample and the standard, respectively.
-
Protocol 2: Assessment of Photostability
This protocol provides a method for quantifying the photostability of a fluorescent dye by measuring its fluorescence decay under continuous illumination.
Objective: To determine the photobleaching rate and half-life of this compound.
Materials:
-
This compound solution at a known concentration in a suitable buffer (e.g., PBS).
-
Fluorescence microscope equipped with a stable, high-intensity light source (e.g., laser or arc lamp).
-
Appropriate filter set for Cy3.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software.
Procedure:
-
Prepare a sample of the this compound solution for microscopy.
-
Focus on the sample and acquire an initial image (t=0) to determine the starting fluorescence intensity.
-
Continuously illuminate the sample with the excitation light source at a constant power.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
Measure the mean fluorescence intensity of a region of interest at each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a region without the dye.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching rate constant and the half-life (the time it takes for the fluorescence to decrease to 50% of its initial value)[1].
Protocol 3: Tetrazine-TCO Ligation for Protein Labeling
This protocol describes the general procedure for labeling a trans-cyclooctene (TCO)-modified protein with this compound. This reaction is a bioorthogonal inverse-electron-demand Diels-Alder cycloaddition.
Objective: To covalently label a TCO-modified protein with this compound.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound dissolved in an appropriate solvent (e.g., DMSO or water).
-
Reaction buffer (e.g., PBS, pH 6-9).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Prepare the TCO-containing protein in the reaction buffer.
-
Add the this compound solution to the protein solution. A slight molar excess of the tetrazine reagent (e.g., 1.5 to 5 equivalents) is typically used.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by the disappearance of the tetrazine absorbance around 520 nm.
-
Purify the labeled protein from excess, unreacted dye using a size-exclusion chromatography column (e.g., a desalting column)[9][10].
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key experimental workflows.
Caption: Workflow for Determining Relative Fluorescence Quantum Yield.
Caption: Workflow for Assessing Photostability of a Fluorophore.
References
- 1. benchchem.com [benchchem.com]
- 2. arxiv.org [arxiv.org]
- 3. Sulfo-Cy3-Tetrazine, 2055138-86-6 | BroadPharm [broadpharm.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. chem.uci.edu [chem.uci.edu]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. broadpharm.com [broadpharm.com]
A Technical Guide to Sulfo-Cy3-Methyltetrazine for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Sulfo-Cy3-Methyltetrazine in copper-free click chemistry, a powerful bioconjugation technique with broad utility in research and drug development. We will delve into its chemical and spectral properties, provide detailed experimental protocols for its use in various applications, and present visual workflows to facilitate a comprehensive understanding of this versatile reagent.
Introduction to this compound and Copper-Free Click Chemistry
This compound is a water-soluble fluorescent probe that combines the bright and photostable cyanine (B1664457) dye, Sulfo-Cy3, with a highly reactive methyltetrazine moiety. This combination makes it an exceptional tool for bioorthogonal labeling through copper-free click chemistry.
The key reaction is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the methyltetrazine group and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. This reaction is characterized by its extraordinary speed and specificity, proceeding rapidly under physiological conditions without the need for cytotoxic copper catalysts.[1][2] This biocompatibility makes it ideal for labeling and imaging biomolecules in living cells and organisms.[2]
Properties of this compound
The performance of a fluorescent probe is dictated by its chemical and spectral properties. This compound is designed for high performance in aqueous environments, a critical feature for most biological applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₄₉N₇O₁₀S₃ | [3] |
| Molecular Weight | 908.10 g/mol | [3] |
| Appearance | Dark red solid | |
| Solubility | Water, DMSO, DMF | [4] |
| Excitation Maximum (λex) | ~555 nm | [5] |
| Emission Maximum (λem) | ~570 nm | [5] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ at 555 nm | [5] |
| Quantum Yield | High | [6] |
| Storage | -20°C, protected from light and moisture | [4] |
The Copper-Free Click Chemistry Reaction
The core of this technology is the highly efficient and bioorthogonal reaction between a tetrazine and a TCO. The methyl group on the tetrazine ring provides a good balance of high reactivity and stability in aqueous solutions.[4]
Reaction Kinetics
The iEDDA reaction between methyltetrazine and TCO derivatives is exceptionally fast, with second-order rate constants typically in the range of 1,000 to 10,000 M⁻¹s⁻¹.[4] This rapid kinetics allows for efficient labeling at low concentrations of reactants, minimizing potential off-target effects and cellular toxicity. While specific kinetic data for this compound with every TCO derivative is not exhaustively published, the rates for methyltetrazine reactions are a reliable indicator of its high reactivity.[4]
Reaction Mechanism
The reaction proceeds via a [4+2] cycloaddition, where the tetrazine acts as the diene and the TCO as the dienophile. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) conjugate. This irreversible reaction drives the conjugation to completion.
Experimental Protocols
This section provides detailed protocols for common applications of this compound. These should be considered as starting points, and optimization may be necessary for specific experimental systems.
Labeling of TCO-Modified Proteins
This protocol describes the labeling of a protein that has been pre-functionalized with a TCO group.
Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Protein Solution: Prepare the TCO-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Reaction Incubation:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 555 nm (for Sulfo-Cy3).
-
Immunofluorescence Staining of Cells
This protocol outlines a two-step labeling strategy for immunofluorescence, involving a TCO-conjugated secondary antibody followed by reaction with this compound.
Materials:
-
Cells cultured on coverslips
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
TCO-conjugated secondary antibody
-
This compound
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation:
-
Fix cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with Permeabilization Buffer for 10 minutes (if targeting intracellular antigens).
-
Wash three times with PBS.
-
-
Blocking: Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the TCO-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash: Wash three times with PBS.
-
Click Reaction:
-
Prepare a 5-20 µM solution of this compound in PBS.
-
Incubate the cells with the this compound solution for 30 minutes at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash three times with PBS.
-
Mount the coverslips with mounting medium containing DAPI.
-
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for DAPI and Cy3.
Flow Cytometry Analysis
This protocol is for labeling cell surface antigens for flow cytometry analysis using a TCO-conjugated primary or secondary antibody.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Primary antibody (can be TCO-conjugated)
-
TCO-conjugated secondary antibody (if the primary is not conjugated)
-
This compound
-
Fixable viability dye (optional)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1x10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
(Optional) Stain with a fixable viability dye according to the manufacturer's protocol.
-
-
Blocking (Optional): Incubate cells with an Fc block to prevent non-specific antibody binding.
-
Antibody Staining:
-
If using a TCO-conjugated primary antibody, incubate the cells with the antibody for 30 minutes on ice, protected from light.
-
If using an unconjugated primary antibody, incubate for 30 minutes on ice, wash once, and then incubate with a TCO-conjugated secondary antibody for 30 minutes on ice, protected from light.
-
-
Wash: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Click Reaction:
-
Resuspend the cells in a 5-20 µM solution of this compound in Flow Cytometry Staining Buffer.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Final Washes: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and analyze on a flow cytometer equipped with a laser and filter set appropriate for Cy3.
Conclusion
This compound is a high-performance fluorescent probe that leverages the power of copper-free click chemistry for robust and specific biomolecule labeling. Its excellent water solubility, bright fluorescence, and the rapid and bioorthogonal nature of the tetrazine-TCO ligation make it an invaluable tool for a wide range of applications, from protein conjugation to advanced cellular imaging. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively employ this compound to advance their scientific discoveries.
References
- 1. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions with Sulfo-Cy3-Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the inverse electron demand Diels-Alder (iEDDA) reaction, with a specific focus on the use of Sulfo-Cy3-Methyltetrazine for bioconjugation. The iEDDA reaction is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific covalent labeling of biomolecules in complex biological systems. Its exceptional kinetics and high specificity make it an invaluable tool for applications ranging from live-cell imaging to the development of targeted therapeutics.
Introduction to the iEDDA Reaction
The inverse electron demand Diels-Alder reaction is a powerful bioorthogonal ligation that occurs between an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich or strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO). This [4+2] cycloaddition is exceptionally fast and proceeds without the need for cytotoxic catalysts (e.g., copper), making it ideal for use in living systems. The reaction is highly selective, with the tetrazine and TCO moieties reacting exclusively with each other, ignoring the vast array of other functional groups present in a biological milieu. The process is irreversible, driven by the release of nitrogen gas (N₂) and the formation of a stable dihydropyridazine (B8628806) bond.
This compound is a key reagent in this field, combining the rapid reactivity of a methyltetrazine with the bright and photostable fluorescence of the Sulfo-Cy3 dye. The inclusion of sulfonate groups enhances water solubility, making it highly suitable for applications in aqueous biological buffers.
Properties of this compound
The physical and spectral properties of this compound are critical for its application in fluorescence-based assays. Key characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | ~908.1 g/mol | [1] |
| Excitation Maximum (λex) | ~555 nm | [1] |
| Emission Maximum (λem) | ~580 nm | [1] |
| Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ at 555 nm | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [1] |
Reaction Kinetics and Mechanism
The iEDDA reaction between a tetrazine and a TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants (k₂) reaching up to 10⁶ M⁻¹s⁻¹. The reaction rate is primarily governed by two factors:
-
Electronics of the Tetrazine: Electron-withdrawing groups on the tetrazine ring lower its Lowest Unoccupied Molecular Orbital (LUMO) energy, accelerating the reaction.
-
Ring Strain of the Dienophile: Highly strained dienophiles, such as TCO, have a higher Highest Occupied Molecular Orbital (HOMO) energy, which also increases the reaction speed.
| Tetrazine Derivative | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Solvent / Conditions |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~3,000 - 10,000 | Aqueous buffer, 37°C |
| 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | ~1,000 - 6,000 | Aqueous buffer, 37°C |
| H-substituted Tetrazines | Up to 30,000 | Aqueous buffer, 37°C |
Note: The actual rate for this compound is expected to be in the high end of this range, comparable to other highly reactive methyltetrazines.
The reaction proceeds via a [4+2] cycloaddition, forming an unstable bicyclic intermediate which rapidly undergoes a retro-Diels-Alder reaction to release N₂ gas, yielding a stable 4,5-dihydropyridazine product. This product may then tautomerize to a 1,4-dihydropyridazine. It is important to note that the fluorescence properties of the final conjugate can be influenced by these isomeric forms.
Experimental Protocols
A powerful application of the this compound iEDDA reaction is the pre-targeted labeling of biomolecules, such as antibodies on the surface of live cells. This strategy separates the antibody targeting step from the detection step, allowing for clearance of unbound antibody and resulting in a higher signal-to-noise ratio.
Protocol: Pre-targeted Labeling of HER2-Positive Cancer Cells
This protocol describes the labeling of a trans-cyclooctene (TCO) modified antibody (e.g., Trastuzumab for targeting HER2) with this compound on live cells.
Materials:
-
HER2-positive cell line (e.g., SK-BR-3)
-
TCO-modified anti-HER2 antibody (Trastuzumab-TCO)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Bovine Serum Albumin (BSA)
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Dilute the TCO-modified antibody to a working concentration of 10-20 µg/mL in cold PBS containing 1% BSA.
-
-
Antibody Pre-targeting Step:
-
Culture HER2-positive cells on glass-bottom dishes suitable for microscopy.
-
Wash the cells twice with cold PBS.
-
Incubate the cells with the TCO-modified anti-HER2 antibody solution for 30-60 minutes at 4°C to allow binding to the cell surface while minimizing internalization.
-
Wash the cells three times with cold PBS to remove unbound antibody.
-
-
iEDDA Ligation Step:
-
Dilute the this compound stock solution to a final concentration of 2-10 µM in cell culture medium.
-
Add the this compound solution to the pre-targeted cells.
-
Incubate for 10-30 minutes at 37°C, protected from light, to allow the iEDDA reaction to occur.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS or cell culture medium to remove unreacted this compound.
-
Add fresh imaging buffer or cell culture medium to the cells.
-
Proceed with live-cell fluorescence microscopy using appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Visualizations of Workflows and Pathways
Diagrams created with Graphviz provide a clear visual representation of the experimental processes and underlying principles.
iEDDA Reaction Mechanism
Caption: The iEDDA reaction between tetrazine and TCO to form a stable conjugate.
Pre-targeted Cell Labeling Workflow
Caption: Experimental workflow for pre-targeted live-cell imaging.
Logical Relationship in Pre-targeting
Caption: Molecular interactions in the HER2 pre-targeting strategy.
Conclusion
The inverse electron demand Diels-Alder reaction is an exceptionally robust and efficient tool for bioconjugation. This compound stands out as a premier reagent for these applications, offering a combination of rapid, bioorthogonal reactivity with bright, water-soluble, and photostable fluorescence. The methodologies outlined in this guide, particularly the pre-targeting strategy, enable researchers to achieve highly specific and sensitive labeling of biomolecules in their native environment. This capability is critical for advancing our understanding of complex biological processes and for the development of next-generation diagnostics and antibody-drug conjugates.
References
Sulfo-Cy3-Methyltetrazine: A Technical Guide to Storage, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the storage, handling, and experimental application of Sulfo-Cy3-Methyltetrazine, a water-soluble fluorescent probe crucial for bioorthogonal labeling in complex biological systems. This document outlines critical data on its properties, detailed protocols for its use, and visual workflows to ensure optimal performance and safety in the laboratory.
Core Properties of this compound
This compound is a highly efficient bioorthogonal labeling reagent. The sulfonated cyanine (B1664457) dye (Sulfo-Cy3) imparts bright fluorescence and aqueous solubility, while the methyltetrazine moiety enables a rapid and specific reaction with trans-cyclooctene (B1233481) (TCO) functionalized molecules. This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is characterized by its exceptional kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst.[1][2]
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C42H49N7O10S3 | [3][4] |
| Molecular Weight | 908.1 g/mol | [3][4][5] |
| Purity | >95% (typically assessed by HPLC) | [3][5] |
| Appearance | Red solid | [5] |
| Excitation Maximum (λex) | 555 nm | [3] |
| Emission Maximum (λem) | 580 nm | [3] |
| Molar Extinction Coefficient (ε) | 150,000 L·mol⁻¹·cm⁻¹ | [3][5] |
| Solubility | Water, DMSO, DMF, DCM, MeOH | [3][5] |
Storage and Stability
Proper storage and handling are paramount to maintaining the integrity and reactivity of this compound.
| Condition | Recommendation | Rationale | Source(s) |
| Long-Term Storage | -20°C in the dark. | To prevent degradation of the fluorophore and the tetrazine moiety. | [3][5][6] |
| Short-Term Storage (Stock Solutions) | Reconstituted DMSO stock solutions can be stored at ≤ -15°C for up to two weeks. | To minimize hydrolysis and degradation in solution. | [7] |
| Desiccation | Store in a desiccated environment. | To prevent hydrolysis of the compound. | [5][6] |
| Light Exposure | Avoid prolonged exposure to light. | The cyanine dye is susceptible to photobleaching. | [6] |
| Transportation | Can be shipped at ambient temperature for up to 3 weeks. | Demonstrates reasonable short-term stability at room temperature. | [6] |
| Aqueous Stability | Methyltetrazines exhibit optimal stability at physiological pH. | Electron-donating methyl group enhances stability compared to unsubstituted tetrazines. | [3][8] |
Experimental Protocols
The following section provides a detailed methodology for a typical protein labeling experiment using this compound in a two-step process involving the modification of a target protein with a TCO-linker, followed by reaction with the this compound.
Part 1: Modification of Target Protein with a TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[2]
-
TCO-NHS ester
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer.[2] The protein concentration should ideally be 1-5 mg/mL.[2]
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[2]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the unreacted TCO-NHS ester and byproducts by SEC using the amine-free buffer as the eluent. Collect the fractions containing the TCO-modified protein.
Part 2: Bioorthogonal Labeling with this compound
This protocol describes the reaction between the TCO-functionalized protein and this compound.
Materials:
-
TCO-modified protein
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO (if needed for stock solution)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-modified protein in the reaction buffer.
-
Dissolve the this compound in a compatible solvent (e.g., water or DMSO) to a concentration of 1-5 mM and then dilute into the reaction buffer.[9]
-
-
Ligation Reaction: Add a slight molar excess (1.1 to 2-fold) of the this compound solution to the TCO-modified protein solution.[2]
-
Incubation: The reaction is typically complete within 10-60 minutes at room temperature.[2] The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine.[1][2]
-
Purification (Optional): If necessary, remove any unreacted this compound by SEC.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the Sulfo-Cy3 dye at its maximum absorbance wavelength (~555 nm).
Visualizing Workflows and Pathways
To further clarify the procedures and relationships, the following diagrams have been generated using Graphviz (DOT language).
Caption: Logical workflow for the storage and handling of this compound.
Caption: Experimental workflow for protein labeling via TCO-tetrazine ligation.
Safety and Handling Precautions
While a specific safety data sheet (SDS) for this compound was not found, general safety precautions for similar chemical compounds should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[10] Handle the compound in a well-ventilated area and avoid inhalation of dust or fumes. In case of contact with skin or eyes, rinse thoroughly with water.[10] For detailed safety information, it is recommended to consult the supplier's SDS for this or structurally related compounds.
This technical guide provides a foundational understanding for the effective use of this compound. For specific applications, further optimization of protocols may be necessary. Always refer to the manufacturer's instructions and relevant literature for the most up-to-date information.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotium.com [biotium.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sulfo-Cy3-Methyltetrazine in Pretargeted In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Sulfo-Cy3-Methyltetrazine in pretargeted in vivo imaging in mouse models. This powerful technique leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group.[1] In this two-step pretargeting strategy, a biomolecule of interest, such as a monoclonal antibody (mAb) modified with a TCO group, is first administered. After a sufficient period for the TCO-mAb to accumulate at the target site (e.g., a tumor) and for the unbound conjugate to clear from circulation, the small, fluorescent this compound probe is injected. The subsequent rapid and highly specific "click" reaction between the tetrazine and the TCO enables fluorescent labeling of the target in vivo, facilitating high-contrast imaging.
The use of Sulfo-Cy3, a bright and photostable cyanine (B1664457) dye, offers excellent spectral properties for fluorescence imaging.[2] The "sulfo" group enhances its water solubility, a crucial characteristic for systemic administration. This pretargeting approach overcomes many limitations associated with directly labeled antibodies, such as poor pharmacokinetics and high background signals, leading to improved signal-to-noise ratios. Applications for this technology are broad and include oncology research for tumor imaging, immunology for tracking immune cells, and in drug development for assessing biodistribution and target engagement.
Principle of the Method: Pretargeted In Vivo Imaging
The pretargeted imaging strategy involves two key steps:
-
Administration of the TCO-modified Targeting Moiety: A targeting molecule, typically an antibody specific for a tumor antigen, is conjugated with a TCO group. This TCO-antibody conjugate is administered to the animal model, and a waiting period (typically 24-72 hours) is observed. This allows the conjugate to bind to its target and for any unbound conjugate to be cleared from the bloodstream and non-target tissues.[1]
-
Administration of the this compound Probe: The small, rapidly clearing this compound probe is then administered. It quickly distributes throughout the body and undergoes a bioorthogonal click reaction with the TCO-modified antibody that has accumulated at the target site. Unreacted this compound is rapidly cleared from the body, leading to a high signal-to-noise ratio for imaging.[1]
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data for similar tetrazine-based and Cy-dye-based imaging agents in pretargeted and targeted in vivo imaging studies in mice. These values can serve as a general guide, but it is crucial to determine these parameters for your specific experimental setup.
Table 1: Representative Biodistribution of Tetrazine-Based PET Tracers in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Organ/Tissue | 64Cu-Tz-Bn-NOTA (12 h p.i.)¹ | [18F]Tz-PEG7-NOTA (1 h p.i.)² |
| Blood | 2.2 ± 0.4 | 0.5 ± 0.1 |
| Heart | 1.1 ± 0.2 | 0.4 ± 0.1 |
| Lungs | 1.5 ± 0.3 | 0.7 ± 0.2 |
| Liver | 3.5 ± 0.6 | 1.2 ± 0.3 |
| Spleen | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Kidneys | 2.5 ± 0.5 | 10.1 ± 2.5 |
| Stomach | 0.7 ± 0.2 | 0.6 ± 0.2 |
| Intestines | 4.1 ± 0.8 | 1.5 ± 0.4 |
| Muscle | 0.6 ± 0.1 | 0.3 ± 0.1 |
| Bone | 0.9 ± 0.2 | 0.4 ± 0.1 |
| Tumor | 4.1 ± 0.3 | 5.6 ± 0.7 |
¹Data from a pretargeted study in mice bearing SW1222 colorectal cancer xenografts using a TCO-modified A33 antibody. ²Data from a study in mice with SW1222 xenografts pretargeted with huA33-TCO.
Table 2: Representative Tumor-to-Background Ratios in Pretargeted Imaging Studies
| Ratio | 64Cu-Tz-Bn-NOTA (12 h p.i.)¹ | [18F]Tz-PEG7-NOTA (1 h p.i.)² | Cy7-RGD Tetramer (4 h p.i.)³ |
| Tumor-to-Blood | 1.9 ± 0.6 | 11.2 ± 2.8 | 2.9 ± 0.4 |
| Tumor-to-Muscle | 6.8 ± 1.2 | 18.7 ± 4.7 | 4.35 ± 0.26 |
| Tumor-to-Liver | 1.2 ± 0.3 | 4.7 ± 1.2 | - |
| Tumor-to-Kidney | 1.6 ± 0.4 | 0.6 ± 0.1 | - |
¹Data from a pretargeted study in mice bearing SW1222 colorectal cancer xenografts using a TCO-modified A33 antibody. ²Data from a study in mice with SW1222 xenografts pretargeted with huA33-TCO. ³Data from a targeted imaging study (not pretargeted) using a Cy7-labeled RGD tetramer in mice with U87MG glioblastoma xenografts.[3]
Experimental Protocols
Protocol 1: TCO-Modification of Monoclonal Antibody
This protocol describes the conjugation of a trans-cyclooctene (TCO) moiety to a monoclonal antibody (mAb) via NHS ester chemistry.
Materials:
-
Monoclonal antibody (mAb) of interest
-
TCO-PEGn-NHS ester (n=4-12 for improved solubility and pharmacokinetics)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
-
Spectrophotometer
-
MALDI-TOF mass spectrometer (optional, for determining the degree of labeling)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Reaction Buffer using a spin desalting column.
-
Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved TCO-NHS ester to the antibody solution. The optimal molar ratio should be determined empirically for each antibody to achieve the desired degree of labeling without compromising antibody function.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester by purifying the TCO-antibody conjugate using a spin desalting column equilibrated with PBS.
-
-
Characterization (Optional but Recommended):
-
Determine the protein concentration of the purified TCO-antibody conjugate using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry by comparing the molecular weight of the conjugated and unconjugated antibody.
-
-
Storage:
-
Store the purified TCO-antibody conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vivo Pretargeted Imaging in a Subcutaneous Tumor Mouse Model
This protocol outlines the procedure for in vivo fluorescence imaging of a subcutaneous tumor model in mice using the pretargeting strategy.
Animal Model:
-
Immunocompromised mice (e.g., athymic nude mice) bearing subcutaneous tumors (e.g., xenografts of a human cancer cell line expressing the target antigen).
Materials:
-
TCO-conjugated antibody (from Protocol 1)
-
This compound
-
Sterile PBS, pH 7.4
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
Procedure:
-
Administration of TCO-Antibody:
-
Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. The typical dose is 1-10 mg/kg, but should be optimized for each specific antibody and tumor model.
-
-
Accumulation and Clearance Period:
-
Allow the TCO-antibody to accumulate at the tumor site and clear from the circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the specific antibody conjugate.[1]
-
-
Administration of this compound Probe:
-
Dissolve the this compound probe in sterile PBS.
-
Administer the probe via intravenous (tail vein) injection at a dose of 1-5 mg/kg.[1]
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection of the this compound probe (e.g., 1, 4, 8, and 24 hours).[1]
-
Use appropriate excitation and emission filters for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).[1]
-
Acquire a photographic image of the mouse for anatomical reference.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor bearing area (e.g., muscle) to quantify the fluorescence signal.
-
Calculate the tumor-to-background ratio at each time point to determine the optimal imaging window.
-
-
Ex Vivo Biodistribution (Optional):
-
At the final imaging time point, euthanize the mice.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Image the excised organs using the in vivo imaging system to confirm the biodistribution of the fluorescent signal.
-
Mandatory Visualizations
Caption: Workflow for pretargeted in vivo imaging.
Caption: TCO-Antibody conjugation via NHS ester chemistry.
Caption: The inverse-electron-demand Diels-Alder reaction.
References
Application Notes: Sulfo-Cy3-Methyltetrazine Protein Labeling
Introduction
The Sulfo-Cy3-Methyltetrazine protein labeling kit provides the necessary reagents for covalently attaching the fluorescent Cy3 dye to a protein of interest through a highly efficient and specific bioorthogonal reaction. This technology is based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of "click chemistry".[1] The reaction occurs between a methyltetrazine moiety on the fluorescent dye and a trans-cyclooctene (B1233481) (TCO) group pre-installed on the target protein.[2]
This two-step labeling strategy offers exceptional kinetics and selectivity, allowing for rapid and specific conjugation even at low concentrations in complex biological samples.[1][3] The reaction is biocompatible, proceeding under physiological conditions without the need for cytotoxic catalysts like copper.[1][2] The resulting Sulfo-Cy3 labeled protein is ideal for a wide range of downstream applications, including fluorescence microscopy, flow cytometry, western blotting, and immunoassays.
Principle of the Method
Protein labeling via this kit involves two sequential stages:
-
Protein Modification: The target protein must first be functionalized with a trans-cyclooctene (TCO) group. This is typically achieved by reacting primary amines (e.g., the side chains of lysine (B10760008) residues) on the protein surface with a TCO-NHS ester. Excess, unreacted TCO reagent is then removed.
-
Bioorthogonal Ligation: The TCO-modified protein is then reacted with this compound. The tetrazine and TCO groups selectively "click" together, forming a stable covalent bond and attaching the Cy3 dye to the protein.[3] This reaction is extremely fast and specific, driven by the release of nitrogen gas as the sole byproduct.[1][3]
Kit Components and Storage
| Component | Typical Specification | Storage Temperature |
| This compound | Lyophilized solid | -20°C, protect from light |
| Anhydrous DMSO | Reaction grade solvent | Room Temperature, desiccate |
| Purification / Desalting Columns | Pre-packed spin columns | 4°C to 20°C |
| Reaction Buffers (e.g., PBS) | Amine-free, pH 7.2-7.5 | 4°C |
Note: This table represents typical components. Contents may vary by manufacturer. The TCO-functionalization reagent (e.g., TCO-NHS ester) is not typically included and must be acquired separately.
Technical Data
| Parameter | Value |
| Fluorophore | Sulfo-Cy3 |
| Excitation Maximum (λex) | ~554 nm |
| Emission Maximum (λem) | ~568 nm |
| Chemistry | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reactivity | This compound reacts with TCO |
| Reaction Speed (k) | Up to 10⁶ M⁻¹s⁻¹ |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 30 - 60 minutes |
Experimental Protocols
This guide assumes the user will first modify their protein with a TCO group before proceeding with the this compound labeling.
Protocol 1: TCO-Functionalization of Proteins (Prerequisite)
This protocol describes the modification of a protein with a TCO group using a TCO-NHS ester.
A. Materials Required (Not included in kit)
-
Protein of interest (1-5 mg/mL)
-
TCO-NHS Ester (e.g., TCO-PEG4-NHS)
-
Amine-free buffer (e.g., 1x PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns
B. Procedure
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., 1x PBS, pH 7.4) to a final concentration of 1-5 mg/mL.[4] Buffers containing primary amines like Tris or glycine (B1666218) will interfere with the NHS ester reaction and must be avoided.[4][5]
-
Prepare TCO-NHS Stock Solution: Immediately before use, allow the TCO-NHS ester vial to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[4]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[4][6]
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[3][4]
-
Quench Reaction (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-30 minutes.[4]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or dialysis, exchanging the TCO-modified protein back into 1x PBS, pH 7.4. The purified TCO-protein is now ready for ligation with this compound.
Protocol 2: Labeling of TCO-Protein with this compound
A. Materials Required
-
Purified TCO-functionalized protein (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Desalting spin columns
-
1x PBS, pH 7.4
B. Procedure
-
Prepare Dye Stock Solution: Allow the this compound vial to warm to room temperature. Add the appropriate volume of anhydrous DMSO to create a 1-10 mM stock solution.[1][7] Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.
-
Calculate Reagent Volume: Determine the volume of the dye stock solution needed. A 1.5 to 5-fold molar excess of this compound over the TCO-protein is recommended to ensure complete labeling.[6][8]
-
Ligation Reaction: Add the calculated volume of this compound stock solution to the TCO-protein solution. Mix gently.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[1][9] Protect the reaction from light to prevent photobleaching of the Cy3 dye.[1]
-
Purification of Labeled Protein: Purify the Sulfo-Cy3 labeled protein from unreacted dye using a desalting spin column according to the manufacturer's instructions. The collected eluate is the purified conjugate.
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.[4] Add a storage agent like sodium azide (B81097) if desired and compatible with downstream applications.
Diagrams
Caption: Workflow for two-stage protein labeling.
Caption: IEDDA reaction between TCO and Tetrazine.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | 1. Presence of primary amines (Tris, glycine) in protein buffer during TCO step.[4] | 1. Ensure protein is buffer-exchanged into an amine-free buffer (e.g., PBS) before adding TCO-NHS ester.[6] |
| 2. Inactive TCO-NHS ester due to moisture. | 2. Allow NHS ester to warm to room temperature before opening. Prepare stock solution in anhydrous DMSO/DMF immediately before use.[6] | |
| 3. Insufficient molar excess of labeling reagents. | 3. Increase the molar excess of TCO-NHS ester or this compound. Optimize ratio for your specific protein.[6] | |
| Protein Precipitation | 1. High degree of labeling leading to aggregation. | 1. Reduce the molar excess of the labeling reagents or decrease the reaction time.[6] |
| 2. High concentration of organic solvent (DMSO/DMF) from dye stock. | 2. Keep the volume of the organic solvent below 10% of the total reaction volume.[8] | |
| Free Dye in Final Product | 1. Inadequate purification. | 1. Ensure proper equilibration and use of the desalting spin column. For larger volumes, consider size exclusion chromatography.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
Application Notes and Protocols for Sulfo-Cy3-Methyltetrazine Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the use of Sulfo-Cy3-Methyltetrazine in bioorthogonal click chemistry applications. The primary application detailed is the fluorescent labeling of trans-cyclooctene (B1233481) (TCO)-modified biomolecules.
Introduction
This compound is a water-soluble fluorescent probe that enables efficient and specific labeling of biomolecules in aqueous environments.[1][2][3] It participates in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry" reaction, with a trans-cyclooctene (TCO) functional group.[4][5][6] This bioorthogonal reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly at physiological conditions without the need for a copper catalyst.[5][6][7][8] The methyltetrazine moiety provides enhanced stability at physiological pH while maintaining high reactivity towards TCO.[1][9] The sulfonated Cy3 fluorophore imparts excellent water solubility and bright, photostable fluorescence with excitation and emission maxima around 555 nm and 580 nm, respectively.[2] These properties make this compound an ideal reagent for various applications, including protein labeling, live-cell imaging, and flow cytometry.
Chemical Properties and Quantitative Data
The following table summarizes the key properties of this compound and the kinetics of the tetrazine-TCO ligation.
| Property | Value | Reference |
| Molecular Formula | C42H49N7O10S3 | [2] |
| Molecular Weight | 908.1 g/mol | [2] |
| Excitation Maximum (λex) | 555 nm | [2] |
| Emission Maximum (λem) | 580 nm | [2] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Storage | -20°C, protected from light | [1][9] |
| Reaction Kinetics (k) | up to 10⁶ M⁻¹s⁻¹ | [5][6] |
Experimental Protocols
This section provides a detailed protocol for the fluorescent labeling of a TCO-modified protein with this compound.
Materials and Reagents
-
This compound
-
TCO-modified protein
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Spin desalting columns or size-exclusion chromatography (SEC) system
-
Microcentrifuge tubes
Reagent Preparation
-
TCO-Modified Protein Solution : Prepare the TCO-functionalized protein in PBS at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) if the TCO modification was achieved via an NHS ester.
-
This compound Stock Solution : Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the appropriate amount of the reagent in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.
Experimental Workflow Diagram
Caption: Experimental workflow for labeling a TCO-modified protein.
Step-by-Step Labeling Protocol
-
Reaction Setup : In a microcentrifuge tube, add the desired amount of the TCO-modified protein solution.
-
Addition of this compound : Add a 1.1 to 5-fold molar excess of the this compound stock solution to the protein solution.[10] A slight molar excess is recommended to ensure complete labeling of the TCO sites. Gently mix the solution by pipetting up and down.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature.[5] Protect the reaction from light to prevent photobleaching of the Cy3 dye.
-
Purification of the Conjugate : After the incubation is complete, remove the unreacted this compound.
-
Spin Desalting Column : For rapid purification of proteins >5 kDa, use a spin desalting column according to the manufacturer's instructions. Equilibrate the column with the desired storage buffer before loading the reaction mixture.
-
Size-Exclusion Chromatography (SEC) : For higher resolution purification, SEC can be employed.
-
-
Characterization and Storage :
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 555 nm (for the Cy3 dye).
-
Analyze the conjugate by SDS-PAGE to confirm labeling and assess purity.
-
Store the labeled protein at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage.
-
Reaction Mechanism
The labeling reaction proceeds via an inverse-electron-demand Diels-Alder [4+2] cycloaddition. The electron-deficient methyltetrazine ring of this compound reacts with the strained, electron-rich double bond of the TCO-modified molecule. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) linkage.[5][6]
Chemical Reaction Diagram
Caption: this compound and TCO reaction mechanism.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient molar excess of this compound. | Increase the molar excess of the labeling reagent. |
| Inaccurate protein concentration. | Re-quantify the TCO-modified protein concentration. | |
| Degradation of this compound. | Prepare a fresh stock solution of the dye immediately before use. | |
| Protein Aggregation | High degree of labeling. | Reduce the molar excess of the labeling reagent or the reaction time. |
| Unfavorable buffer conditions. | Optimize buffer pH and ionic strength. | |
| Free Dye in Final Product | Inadequate purification. | Repeat the purification step (e.g., size-exclusion chromatography or dialysis). |
References
- 1. sulfo-Cyanine3 tetrazine | BroadPharm [broadpharm.com]
- 2. This compound, 1801924-47-9 | BroadPharm [broadpharm.com]
- 3. Sulfo-Cy3-Tetrazine, 2055138-86-6 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Sulfo-Cy3-Methyltetrazine in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy3-Methyltetrazine is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine (B1664457) family. It is functionalized with a methyltetrazine moiety, enabling its use in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition with a trans-cyclooctene (B1233481) (TCO) group. This highly efficient and specific "click chemistry" reaction occurs rapidly under physiological conditions without the need for a copper catalyst, making it an ideal tool for labeling biomolecules in living systems.
In flow cytometry, this compound allows for the sensitive and specific detection of cells or proteins that have been pre-labeled with a TCO group. This two-step labeling strategy offers several advantages over traditional direct antibody conjugation, including the potential for signal amplification and the ability to label molecules in a site-specific manner. These application notes provide detailed protocols for the use of this compound in flow cytometry, from antibody conjugation to cell labeling and data analysis.
Spectral Properties of Sulfo-Cy3
The spectral characteristics of Sulfo-Cy3 make it compatible with standard flow cytometry laser lines and filter sets.
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~554 nm |
| Emission Maximum | ~568 nm |
Key Applications in Flow Cytometry
-
Detection of TCO-labeled cell surface proteins: Quantify the expression of specific cell surface markers.
-
Tracking of protein internalization: Monitor the trafficking of cell surface receptors upon ligand binding.
-
Analysis of cellular proliferation: Detect newly synthesized DNA by incorporating TCO-modified nucleosides.
-
Multiplexed analysis: Combine with other fluorophores for multi-parameter flow cytometry.
Experimental Protocols
Protocol 1: Preparation of a TCO-Modified Antibody
This protocol describes the modification of a primary antibody with a trans-cyclooctene (TCO) group using a TCO-NHS ester. This TCO-modified antibody can then be used to bind to a specific cellular target, which is subsequently detected with this compound.
Materials:
-
Primary antibody of interest (purified, carrier-free)
-
TCO-PEG4-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns (40K MWCO)
-
Microcentrifuge tubes
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains Tris or glycine, it must be buffer-exchanged into PBS.
-
Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.
-
-
TCO-NHS Ester Preparation:
-
Shortly before use, dissolve the TCO-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the 10 mM TCO-PEG4-NHS Ester solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the TCO-Modified Antibody:
-
Equilibrate a spin desalting column according to the manufacturer's instructions with 1X PBS.
-
Apply the quenched reaction mixture to the column.
-
Centrifuge to collect the purified TCO-modified antibody.
-
Determine the concentration of the purified antibody using a spectrophotometer at 280 nm.
-
The TCO-modified antibody is now ready for use in cell labeling experiments or can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Labeling of Cells with TCO-Modified Antibody and this compound
This protocol details the labeling of a target cell surface protein using a two-step approach: first with a TCO-modified primary antibody, followed by detection with this compound.
Materials:
-
Cells of interest
-
TCO-modified primary antibody (from Protocol 1)
-
This compound
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with Flow Cytometry Staining Buffer.
-
Resuspend the cells to a concentration of 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into microcentrifuge tubes or wells of a 96-well plate.
-
-
Primary Antibody Staining:
-
Add the TCO-modified primary antibody to the cells at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
-
This compound Labeling:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in Flow Cytometry Staining Buffer to a final working concentration of 5-20 µM.
-
Resuspend the cell pellet in 100 µL of the diluted this compound solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Resuspension:
-
Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for analysis.
-
Protocol 3: Flow Cytometry Data Acquisition and Analysis
Instrumentation:
-
A flow cytometer equipped with a laser capable of exciting Sulfo-Cy3 (e.g., a 561 nm yellow-green laser).
-
Appropriate emission filters for detecting Sulfo-Cy3 fluorescence (e.g., a 585/42 nm bandpass filter).
Procedure:
-
Instrument Setup:
-
Set up the flow cytometer with the appropriate laser and filter configuration for Sulfo-Cy3 detection.
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population of interest.
-
Use single-stained compensation controls if performing multi-color analysis.
-
-
Data Acquisition:
-
Acquire data for the following samples:
-
Unstained Cells: To determine the level of autofluorescence.
-
Cells stained with TCO-modified antibody only (no this compound): As a negative control.
-
Cells stained with this compound only (no TCO-modified antibody): As another negative control.
-
Fully Stained Cells: Your experimental sample.
-
-
Collect a sufficient number of events (e.g., 10,000-50,000 events) for each sample.
-
-
Data Analysis:
-
Gate on the cell population of interest based on FSC and SSC to exclude debris and dead cells.
-
Create a histogram of the Sulfo-Cy3 fluorescence intensity for the gated population.
-
Set a positive gate based on the negative control samples.
-
Quantify the percentage of positive cells and the Mean Fluorescence Intensity (MFI) of the positive population.
-
Data Presentation
The following tables present illustrative data from a hypothetical experiment to quantify the expression of a cell surface receptor (e.g., EGFR) on a cancer cell line using the protocols described above.
Table 1: Flow Cytometry Gating and Population Statistics
| Sample | Gating Strategy | Percentage of Parent Population (%) |
| Unstained Control | Live Cells -> Singlets | 95.2 |
| EGFR-TCO Ab + this compound | Live Cells -> Singlets -> EGFR-Positive | 85.7 |
| Isotype-TCO Ab + this compound | Live Cells -> Singlets -> Isotype-Positive | 2.1 |
Table 2: Quantitative Analysis of EGFR Expression
| Sample | Mean Fluorescence Intensity (MFI) of Positive Population |
| EGFR-TCO Ab + this compound | 1.5 x 10^5 |
| Isotype-TCO Ab + this compound | 8.7 x 10^2 |
Note: The data presented in these tables are for illustrative purposes only and may not be representative of actual experimental results.
Mandatory Visualizations
Experimental Workflow
Application Notes and Protocols for Sulfo-Cy3-Methyltetrazine in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-Cy3-Methyltetrazine for the fluorescent labeling of biomolecules in microscopy applications. This document outlines the key features of the dye, detailed experimental protocols for protein labeling and cellular imaging, and troubleshooting advice.
This compound is a water-soluble, bright, and photostable cyanine (B1664457) dye functionalized with a methyltetrazine moiety.[1][2] This feature allows for its use in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (B1233481) (TCO) modified molecules.[3][4] This reaction is exceptionally fast, selective, and occurs efficiently under physiological conditions without the need for a catalyst, making it ideal for labeling biomolecules in complex biological systems, including live cells.[3][4]
Key Features and Advantages
-
Bioorthogonal Reactivity: The methyltetrazine group reacts specifically and rapidly with TCO-modified biomolecules, ensuring precise labeling with minimal off-target effects.[1][2][4] The tetrazine-TCO ligation is among the fastest bioorthogonal reactions known to date.[2][4]
-
High Water Solubility: The presence of sulfonate groups enhances the hydrophilicity of the dye, making it suitable for labeling proteins and other biomolecules in aqueous buffers without the need for organic co-solvents.[1][5]
-
Bright and Photostable Fluorescence: Sulfo-Cy3 is a bright orange-red fluorescent dye with high quantum yield, providing strong signals for sensitive detection in fluorescence microscopy.[6][7] It also exhibits good photostability, which is crucial for demanding imaging applications.[1][7]
Data Presentation
Physicochemical and Spectral Properties of this compound
| Property | Value | References |
| Molecular Weight | ~908.1 g/mol | [5] |
| Excitation Maximum (λex) | ~555 nm | [5] |
| Emission Maximum (λem) | ~580 nm | [5] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [5] |
| Solubility | Water, DMSO, DMF | [5] |
| Storage | -20°C in the dark | [1][5] |
Reaction Kinetics: Tetrazine-TCO Ligation
| Reaction | Second-Order Rate Constant (k₂) | References |
| Tetrazine + trans-cyclooctene (TCO) | Up to 30,000 M⁻¹s⁻¹ | [3] |
Experimental Protocols
The following protocols provide a general framework for labeling and imaging experiments. Optimization may be required for specific applications and biomolecules.
Protocol 1: Two-Step Labeling of Proteins for Fixed-Cell Immunofluorescence
This protocol describes the labeling of a primary or secondary antibody with a TCO-NHS ester, followed by detection with this compound for immunofluorescence imaging of fixed cells.
Workflow for Two-Step Antibody Labeling and Immunofluorescence
Materials:
-
Antibody (primary or secondary) at 1-5 mg/mL in an amine-free buffer (e.g., PBS).
-
TCO-NHS ester.
-
Anhydrous DMSO.
-
This compound.
-
Desalting columns.
-
Fixed and permeabilized cells on coverslips.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Wash buffer (PBS).
-
Mounting medium.
Procedure:
-
Antibody-TCO Conjugation: a. Prepare a 10-20 mM stock solution of TCO-NHS ester in anhydrous DMSO immediately before use. b. Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. c. Incubate for 1 hour at room temperature with gentle mixing. d. Remove excess TCO-NHS ester by purifying the conjugate using a desalting column equilibrated with PBS. e. The TCO-labeled antibody is now ready for use.
-
Immunofluorescence Staining: a. Prepare fixed and permeabilized cells on coverslips using a standard protocol. b. Block non-specific binding by incubating the cells with blocking buffer for 1 hour at room temperature. c. If using a TCO-labeled secondary antibody, incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBS. d. Incubate the cells with the TCO-labeled antibody (primary or secondary) diluted in blocking buffer for 1-2 hours at room temperature. e. Wash the cells three times with PBS for 5 minutes each. f. Prepare a 1-10 µM solution of this compound in PBS. g. Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light. h. Wash the cells three times with PBS for 5 minutes each. i. Mount the coverslips onto microscope slides using an appropriate mounting medium. j. Image the samples using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~555 nm, Emission: ~580 nm).
Protocol 2: Pre-targeted Live-Cell Imaging
This protocol describes a pre-targeting approach for live-cell imaging, where a TCO-modified antibody is used to label a cell surface antigen, followed by the addition of this compound.
Workflow for Pre-targeted Live-Cell Imaging
Materials:
-
Live cells cultured in imaging-appropriate dishes (e.g., glass-bottom dishes).
-
TCO-labeled antibody targeting a cell surface antigen.
-
Cell culture medium.
-
This compound.
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium).
Procedure:
-
Pre-targeting of Cells: a. Dilute the TCO-labeled antibody to the desired concentration in cell culture medium. b. Replace the medium on the cultured cells with the antibody-containing medium. c. Incubate the cells for the desired time (e.g., 1 hour) at 37°C to allow for antibody binding. d. Gently wash the cells three times with pre-warmed culture medium to remove unbound antibody.
-
Bioorthogonal Labeling and Imaging: a. Prepare a 1-10 µM solution of this compound in pre-warmed cell culture medium. b. Add the this compound solution to the cells. c. Incubate for 10-30 minutes at 37°C, protected from light. d. For wash-free imaging, proceed directly to imaging. For reduced background, you may perform a gentle wash with live-cell imaging buffer. e. Image the cells using a fluorescence microscope equipped for live-cell imaging with appropriate environmental control (temperature, CO₂). Use filter sets appropriate for Cy3.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescent Signal | - Inefficient TCO-labeling of the protein. | - Ensure the protein buffer is amine-free. Optimize the molar excess of TCO-NHS ester. |
| - Low abundance of the target antigen. | - Use signal amplification methods or a brighter fluorophore. | |
| - Inefficient reaction between this compound and TCO. | - Ensure fresh dye solution is used. Increase incubation time or concentration of the dye. | |
| High Background Fluorescence | - Non-specific binding of the antibody. | - Increase the concentration and duration of the blocking step. Titrate the antibody concentration. |
| - Insufficient washing. | - Increase the number and duration of wash steps. | |
| - Excess unbound this compound. | - Perform additional wash steps after dye incubation, especially for fixed-cell imaging. | |
| Protein Aggregation after Labeling | - High degree of labeling. | - Reduce the molar excess of the TCO-NHS ester or the reaction time. |
| - Unfavorable buffer conditions. | - Optimize buffer pH and ionic strength. | |
| Photobleaching | - High laser power or long exposure times. | - Reduce laser power and exposure times. Use an anti-fade mounting medium for fixed samples. |
By following these guidelines and protocols, researchers can effectively utilize this compound for high-quality fluorescence microscopy, enabling the precise visualization of biomolecules in a variety of experimental contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound, 1801924-47-9 | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Superbright Bioorthogonal Turn-on Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Labeling Nucleic Acids with Sulfo-Cy3-Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of nucleic acids is fundamental to a wide array of applications in molecular biology, diagnostics, and therapeutics. Sulfo-Cy3-Methyltetrazine is a water-soluble, bright orange fluorescent dye activated with a methyltetrazine moiety. This reagent is designed for the highly specific and rapid labeling of nucleic acids that have been modified to contain a trans-cyclooctene (B1233481) (TCO) group. The labeling reaction is based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a bioorthogonal "click chemistry" reaction between the tetrazine and the TCO group.[1] This reaction is exceptionally fast, proceeds under mild, aqueous conditions without the need for a catalyst, and offers high specificity, minimizing off-target labeling in complex biological samples.[1][2]
The Sulfo-Cy3 dye is a sulfonated version of the popular Cy3 dye, which enhances its water solubility and reduces aggregation, making it ideal for labeling biomolecules in aqueous buffers.[3][4] Its fluorescent properties, characterized by a high extinction coefficient and good quantum yield, make it readily detectable with standard fluorescence instrumentation.[5][6]
This document provides detailed protocols for the enzymatic and post-synthesis modification of nucleic acids to incorporate TCO groups, followed by a robust protocol for labeling with this compound and subsequent purification of the fluorescently labeled product.
Chemical Reaction and Workflow
The core of the labeling strategy is the bioorthogonal reaction between a TCO-modified nucleic acid and this compound. This reaction is highly efficient and forms a stable covalent bond.
The overall experimental process involves two main stages: the introduction of the TCO group into the nucleic acid and the subsequent labeling with the tetrazine-modified dye.
Quantitative Data Summary
The efficiency of the TCO-tetrazine ligation is a key advantage of this labeling method. The table below summarizes key quantitative parameters associated with this technique and the Sulfo-Cy3 fluorophore.
| Parameter | Value | Notes |
| Reaction Kinetics | ||
| Second-Order Rate Constant | >800 M⁻¹s⁻¹ | Generally for TCO-tetrazine reactions, enabling efficient labeling at low concentrations.[1][7] |
| ~210 M⁻¹s⁻¹ | A specific reported rate for a TCO-tetrazine reaction in PBS at 37°C.[8] | |
| Labeling Efficiency | ||
| Conversion (Long Linker) | 81-90% | Achieved with TCO-dNTPs featuring a longer PEG3 linker, as analyzed by PAGE. |
| Conversion (Short Linker) | 42-64% | Achieved with TCO-dNTPs featuring a shorter propargylcarbamate linker, highlighting the importance of linker length. |
| Fluorophore Properties (Sulfo-Cy3) | ||
| Excitation Maximum (λex) | ~554-555 nm | [3][4][9] |
| Emission Maximum (λem) | ~568-572 nm | [3][4][9] |
| Extinction Coefficient | ~150,000-162,000 M⁻¹cm⁻¹ | [3][5] |
| Fluorescence Quantum Yield (Free Dye) | ~0.1 | [5] |
| Fluorescence Quantum Yield (on ssDNA) | ~0.09 (decreases on dsDNA) | The quantum yield is sensitive to the local environment and can change upon conjugation and hybridization.[1][10] |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of TCO into DNA via PCR
This protocol describes the incorporation of a trans-cyclooctene-modified deoxythymidine triphosphate (TCO-TTP) into a DNA strand during a polymerase chain reaction (PCR). The resulting TCO-containing PCR product can then be directly used for labeling.
Materials:
-
DNA template
-
Forward and reverse primers
-
KOD XL DNA polymerase (or another suitable polymerase tolerant of modified dNTPs)
-
Standard dNTP mix (dATP, dCTP, dGTP)
-
trans-Cyclooctene-dUTP (TCO-dUTP) or trans-Cyclooctene-dCTP (TCO-dCTP)
-
PCR buffer
-
Nuclease-free water
Procedure:
-
Set up the PCR reaction: In a sterile PCR tube, combine the following components. The final volume is typically 20-50 µL.
-
10X PCR Buffer: 5 µL
-
dNTPs (10 mM each of dATP, dCTP, dGTP): 1 µL
-
TCO-dUTP (10 mM): 1 µL (This replaces dTTP in the reaction)
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (10 ng/µL): 1 µL
-
KOD XL DNA Polymerase (1 U/µL): 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Perform thermal cycling: The following conditions are a general guideline and should be optimized for your specific primers and template.
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 20 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30 seconds (adjust for amplicon length)
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analyze PCR product: Run a small aliquot (e.g., 5 µL) of the PCR product on an agarose (B213101) gel to confirm successful amplification and correct product size.
-
Purify the TCO-modified PCR product: Use a standard PCR purification kit (spin column-based) or ethanol (B145695) precipitation (see Protocol 4) to remove primers, unincorporated dNTPs, and enzyme. Elute the purified TCO-modified DNA in nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).
Protocol 2: Post-Synthesis Labeling of Amino-Modified Oligonucleotides with TCO
This protocol is for modifying an oligonucleotide that has been synthesized with a primary amine group (e.g., at the 5' or 3' end) with a TCO-NHS ester.
Materials:
-
Amino-modified oligonucleotide (100 µM stock in nuclease-free water)
-
TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
Procedure:
-
Prepare TCO-NHS ester stock solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM. NHS esters are moisture-sensitive.
-
Set up the conjugation reaction:
-
In a microcentrifuge tube, mix 10 µL of the 100 µM amino-modified oligonucleotide (1 nmol) with 80 µL of 1 M Sodium Bicarbonate buffer.
-
Add a 20-fold molar excess of the TCO-NHS ester. For 1 nmol of oligo, this would be 2 µL of the 10 mM stock solution (20 nmol).
-
Adjust the final volume to 100 µL with nuclease-free water if necessary.
-
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours in the dark.
-
Purify the TCO-modified oligonucleotide: Remove the excess TCO-NHS ester and by-products using ethanol precipitation (see Protocol 4) or a desalting spin column suitable for oligonucleotides.
Protocol 3: Labeling of TCO-Modified Nucleic Acids with this compound
This protocol describes the final labeling step, reacting the TCO-modified nucleic acid (from Protocol 1 or 2) with this compound.
Materials:
-
Purified TCO-modified nucleic acid (DNA or RNA)
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
Procedure:
-
Prepare this compound stock solution: Dissolve the this compound in anhydrous DMSO to a concentration of 1-10 mM. Store any unused portion at -20°C, protected from light and moisture.
-
Set up the labeling reaction:
-
In a microcentrifuge tube, dilute the purified TCO-modified nucleic acid in PBS (pH 7.4). A typical starting concentration is 0.2-10 µM.
-
Add this compound to the reaction. A 5 to 10-fold molar excess of the dye over the nucleic acid is recommended to ensure complete labeling. For example, for a 50 µL reaction containing TCO-DNA at 10 µM (0.5 nmol), add 2.5-5 nmol of the dye (e.g., 0.25-0.5 µL of a 10 mM stock).
-
-
Incubate: Mix gently and incubate the reaction at room temperature for 30-60 minutes, protected from light. The reaction is often complete in under 30 minutes due to the fast kinetics.
-
Purify the labeled nucleic acid: Proceed immediately to purification to remove the unreacted dye (see Protocol 4 or 5).
Protocol 4: Purification by Ethanol Precipitation
This method is effective for removing unincorporated dyes and salts from oligonucleotides >18 nucleotides in length.[11][12]
Materials:
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water or TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0)
Procedure:
-
Initial Setup: To your labeled nucleic acid solution (e.g., 50 µL from Protocol 3), add nuclease-free water to bring the volume to 100 µL.
-
Add Salt: Add 1/10th volume (10 µL) of 3 M Sodium Acetate, pH 5.2. Mix well.[13]
-
Precipitate: Add 2.5 to 3 volumes (relative to the new volume of 110 µL, so add ~300 µL) of ice-cold 100% ethanol. Vortex briefly.
-
Incubate: Incubate at -20°C for at least 30 minutes. For very small amounts of nucleic acid, incubation can be extended to overnight.[14][15]
-
Centrifuge: Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C.[13]
-
Wash: Carefully decant the supernatant without disturbing the pellet (which may be invisible). Add 200-500 µL of ice-cold 70% ethanol to wash the pellet.[14]
-
Centrifuge again: Centrifuge at >12,000 x g for 5-10 minutes at 4°C.
-
Dry: Carefully remove the supernatant. Air-dry the pellet for 5-10 minutes at room temperature to remove residual ethanol. Do not over-dry.
-
Resuspend: Resuspend the purified, labeled nucleic acid pellet in a desired volume of nuclease-free water or TE buffer.
Protocol 5: Purification by Spin Column
Spin columns are a rapid and convenient method for purifying labeled nucleic acids.[16][17][18]
Materials:
-
A commercial DNA/RNA purification or desalting spin column kit (e.g., with a silica (B1680970) membrane).
-
Binding, wash, and elution buffers (typically provided with the kit).
-
Microcentrifuge.
Procedure:
-
Follow Manufacturer's Instructions: The exact steps can vary between manufacturers, but the general principle is as follows.
-
Binding: Add a high-salt binding buffer (often containing guanidine (B92328) HCl and isopropanol) to your labeling reaction mixture.[19]
-
Load: Transfer the mixture to the spin column (placed in a collection tube).
-
Centrifuge: Centrifuge for 30-60 seconds at ~10,000 x g. The labeled nucleic acid will bind to the silica membrane, and the unreacted dye and salts will pass through into the collection tube. Discard the flow-through.[19]
-
Wash: Add a wash buffer (typically containing ethanol) to the column and centrifuge again. Repeat this step as recommended by the manufacturer to remove all impurities.
-
Dry Spin: Perform a final centrifugation of the empty column to remove any residual ethanol.[19]
-
Elute: Place the column in a clean, sterile collection tube. Add a low-salt elution buffer (e.g., 10 mM Tris-HCl, pH 8.5) or nuclease-free water directly to the center of the membrane. Incubate for 1-2 minutes.
-
Collect: Centrifuge for 1 minute at ~10,000 x g to collect the purified, labeled nucleic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 4. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of Labeled Oligonucleotides by Precipitation with Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 14. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. Filter paper-based spin column method for cost-efficient DNA or RNA purification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How Spin Columns Work in Nucleic Acid Purification: A Step-by-Step Guide - AHN Biotechnologie GmbH [ahn-bio.com]
- 18. Spin column-based nucleic acid purification - Wikipedia [en.wikipedia.org]
- 19. coleman-lab.org [coleman-lab.org]
Application Notes and Protocols for Sulfo-Cy3-Methyltetrazine in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy3-Methyltetrazine is a water-soluble and highly reactive fluorescent probe designed for advanced bio-imaging applications, particularly in the realm of super-resolution microscopy. This molecule combines the bright and photostable cyanine (B1664457) dye, Sulfo-Cy3, with a methyltetrazine moiety, enabling a highly specific and efficient bioorthogonal reaction with trans-cyclooctene (B1233481) (TCO) tagged biomolecules. This ligation, based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is characterized by its exceptionally fast kinetics and biocompatibility, making it an ideal tool for labeling proteins and other targets in live cells and complex biological systems with minimal perturbation.[1][2]
A key feature of the tetrazine-dye conjugate is its inherent fluorescence quenching, which is significantly reversed upon reaction with a TCO group. This fluorogenic "turn-on" property is advantageous for reducing background fluorescence and enabling no-wash imaging protocols, thereby improving the signal-to-noise ratio in demanding imaging experiments like single-molecule localization microscopy (SMLM).[1][3] This application note provides detailed protocols for utilizing this compound for both extracellular and intracellular protein labeling and its subsequent application in direct Stochastic Optical Reconstruction Microscopy (dSTORM), a powerful super-resolution technique.
Data Presentation
Photophysical and Chemical Properties
The following table summarizes the key properties of this compound, providing essential data for experimental planning and setup.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [4] |
| Emission Maximum (λem) | ~580 nm | [4] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [4] |
| Quantum Yield (Φ) | ~0.1 (unreacted) | [5] |
| Molecular Weight | ~908.1 g/mol | [4] |
| Solubility | Water, DMSO, DMF | [4] |
| Reactive Group | Methyltetrazine | [5] |
| Bioorthogonal Reaction Partner | trans-cyclooctene (TCO) | [5] |
Performance in dSTORM
The performance of a fluorophore in dSTORM is critical for achieving high-quality super-resolution images. The following table provides typical performance metrics for Cy3 derivatives in dSTORM. Note that these values can vary depending on the specific imaging buffer, optical setup, and biological sample.
| Parameter | Typical Value Range | Significance in dSTORM |
| Localization Precision | 5-20 nm | Determines the achievable resolution of the final super-resolution image. |
| Photon Count per Localization | 500 - 3000 | Higher photon counts lead to better localization precision. |
| On-Time | Milliseconds | The duration the molecule stays in the fluorescent "on" state. |
| Off-Time | Seconds | The duration the molecule stays in the dark "off" state, allowing for single-molecule detection. |
| Duty Cycle (On-Time / (On-Time + Off-Time)) | < 0.1% | A low duty cycle is crucial to ensure only a sparse subset of fluorophores is active at any given time. |
Experimental Protocols
General Considerations
-
Reagent Handling: this compound is light-sensitive. Protect it from light during storage and handling. Prepare stock solutions in anhydrous DMSO or DMF and store at -20°C. For aqueous solutions, prepare them fresh for each experiment.
-
TCO-Modification of Proteins: The following protocols assume that the protein of interest has been modified to incorporate a TCO group. This can be achieved through various methods, including the genetic incorporation of unnatural amino acids containing a TCO moiety or by chemically modifying the protein with a TCO-NHS ester.
Protocol 1: Extracellular Protein Labeling for Live-Cell Imaging
This protocol describes the labeling of TCO-modified proteins on the surface of living cells.
Materials:
-
Live cells expressing the TCO-modified protein of interest, cultured in glass-bottom dishes.
-
This compound
-
Anhydrous DMSO or DMF
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Cell Preparation: Grow cells to the desired confluency in glass-bottom dishes suitable for microscopy.
-
Labeling Solution Preparation: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed PBS.
-
Replace the PBS with the labeling solution.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound dye.
-
-
Imaging: The cells are now ready for live-cell super-resolution microscopy.
Protocol 2: Intracellular Protein Labeling for Fixed-Cell Imaging
This protocol is for labeling TCO-modified intracellular proteins in fixed and permeabilized cells.
Materials:
-
Cells expressing the TCO-modified intracellular protein, cultured on coverslips.
-
This compound
-
Anhydrous DMSO or DMF
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Cell Fixation:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30 minutes at room temperature to reduce non-specific binding.
-
-
Labeling:
-
Prepare a labeling solution of 1-10 µM this compound in Blocking Buffer.
-
Incubate the coverslips with the labeling solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the coverslips three times with PBS.
-
-
Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium for super-resolution microscopy.
Protocol 3: dSTORM Imaging
This protocol provides a general framework for performing dSTORM imaging on cells labeled with this compound.
Materials:
-
Labeled cells (from Protocol 1 or 2).
-
dSTORM Imaging Buffer: A typical buffer contains an oxygen scavenging system (e.g., glucose oxidase and catalase) and a reducing agent (e.g., β-mercaptoethylamine - MEA) in a buffered solution (e.g., PBS or Tris-HCl). A common recipe is:
-
10% (w/v) Glucose in PBS
-
1 M MEA in water
-
Glucose Oxidase (e.g., 1 mg/mL in PBS)
-
Catalase (e.g., 40 µg/mL in PBS)
-
Note: Prepare the final imaging buffer fresh before each imaging session by combining the components in the appropriate ratios (e.g., to final concentrations of 50 mM MEA, 0.5 mg/mL glucose oxidase, and 40 µg/mL catalase). The optimal buffer composition can vary and should be optimized for the specific experimental setup.[6]
-
Procedure:
-
Microscope Setup: Use a microscope equipped for single-molecule localization microscopy, typically with a high-power laser for excitation (e.g., 561 nm for Cy3), a sensitive camera (EMCCD or sCMOS), and appropriate filter sets.
-
Sample Mounting: Mount the sample on the microscope stage. For fixed cells, add the dSTORM imaging buffer directly to the sample. For live cells, use a sealed imaging chamber with an appropriate live-cell dSTORM buffer.
-
Image Acquisition:
-
Locate the region of interest using low laser power.
-
Increase the laser power to induce photoswitching of the Sulfo-Cy3 molecules.
-
Acquire a time-series of thousands of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz).
-
-
Image Reconstruction:
-
Process the acquired image stack using a suitable single-molecule localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software packages).
-
The software will localize the center of each single-molecule blinking event with high precision.
-
A super-resolved image is then reconstructed from the coordinates of all localized molecules.
-
Visualizations
Caption: Experimental workflow for super-resolution microscopy.
Caption: Bioorthogonal reaction of this compound.
Caption: Simplified Jablonski diagram for dSTORM.
References
- 1. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, 1801924-47-9 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. oni.bio [oni.bio]
Application Notes and Protocols for Pre-targeting with Sulfo-Cy3-Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-Cy3-Methyltetrazine in pre-targeting applications. This powerful technique leverages the principles of bioorthogonal chemistry to achieve high-contrast imaging and targeted delivery in complex biological systems.
Introduction to Pre-targeting with this compound
Pre-targeting is a two-step strategy designed to improve the signal-to-background ratio in molecular imaging and enhance the therapeutic index of targeted therapies.[1] This approach decouples the targeting vector from the imaging or therapeutic agent. First, a modified targeting molecule, such as an antibody conjugated with a trans-cyclooctene (B1233481) (TCO) group, is administered.[2] This TCO-modified antibody is allowed to accumulate at the target site and clear from systemic circulation. In the second step, the this compound, a fluorescent probe, is administered. It rapidly and specifically reacts with the TCO-modified antibody at the target site via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[2][3] This bioorthogonal reaction is exceptionally fast and occurs efficiently under physiological conditions without the need for a catalyst.[3] Unbound this compound is quickly cleared from the body, resulting in a high-contrast fluorescent signal specifically at the target location.[1]
The use of this compound offers several advantages for fluorescence imaging, including its brightness, photostability, and well-characterized spectral properties.[4][5] The "sulfo" group enhances its water solubility, making it highly suitable for in vivo applications.[5]
Quantitative Data
For ease of comparison, the key quantitative properties of this compound and its application in pre-targeting are summarized below.
Table 1: Physicochemical and Optical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 555 nm | [6] |
| Emission Maximum (λem) | 580 nm | [6] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [6][7] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [4][8] |
| Solubility | Water, DMSO, DMF | [6] |
Table 2: Representative Tumor-to-Background Ratios in Pre-targeting Imaging
| Targeting Moiety | Probe | Tumor Model | Imaging Modality | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference(s) |
| A33 Antibody-TCO | ⁶⁴Cu-Tetrazine | SW1222 Colorectal | PET | 27.0 ± 7.4 | 1.9 ± 0.6 | [2] |
| CC49 Antibody-TCO | ¹¹¹In-Tetrazine | LS174T Colon | SPECT | 13.1 | N/A | [9] |
| CC49 Antibody-TCO | ¹⁷⁷Lu-Tetrazine (with clearing agent) | LS174T Colon | SPECT | N/A | ~125 | [9] |
| Anti-TAG72 mAb-TCO | BODIPY-Tetrazine | LS174T Colon | Fluorescence | ~4:1 | N/A | [10] |
| DZ-Lys-TCO | ⁶⁸Ga-DOTA-H-Tz | N/A | PET/NIRF | ~8.3 - 10.9 | N/A | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Conjugation of TCO-NHS Ester to a Targeting Antibody
This protocol describes the modification of an antibody with a trans-cyclooctene (TCO) moiety by targeting primary amines on lysine (B10760008) residues.
Materials:
-
Targeting Antibody (carrier-free, in PBS)
-
TCO-PEG4-NHS ester (or similar amine-reactive TCO linker)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate buffer (1 M, pH 8.5)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Amicon Ultra centrifugal filters (10K MWCO) for buffer exchange and concentration
Procedure:
-
Antibody Preparation:
-
TCO-NHS Ester Stock Solution Preparation:
-
Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the TCO-NHS ester in anhydrous DMSO to a final concentration of 10 mM.[]
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.5 using the 1 M Sodium Bicarbonate buffer.[13]
-
Add a 10- to 40-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.[13] The optimal ratio should be determined empirically for each antibody.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.[]
-
-
Purification of TCO-Antibody Conjugate:
-
Remove the unreacted TCO-NHS ester and byproducts using a desalting column equilibrated with PBS, pH 7.4.[]
-
Follow the manufacturer's instructions for the desalting column.
-
The purified TCO-antibody conjugate can be concentrated using an Amicon centrifugal filter if necessary.
-
-
Characterization and Storage:
-
Determine the final concentration of the TCO-antibody conjugate using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 280 nm.
-
The degree of labeling (DOL) can be determined by MALDI-TOF mass spectrometry.[13]
-
Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: In Vitro Pre-targeting and Fluorescence Imaging of Live Cells
This protocol details the labeling of cells targeted by a TCO-modified antibody with this compound.
Materials:
-
Target-positive and target-negative cell lines
-
Cell culture medium
-
TCO-modified antibody (from Protocol 1)
-
This compound
-
Hoechst 33342 or DAPI for nuclear staining
-
PBS
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed target-positive and target-negative cells in glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
-
Pre-targeting with TCO-Antibody:
-
Incubate the cells with the TCO-modified antibody (e.g., 10 µg/mL in cell culture medium) for 45 minutes at 37°C.
-
Include a control where cells are incubated with a non-TCO-modified antibody.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound antibody.
-
-
Labeling with this compound:
-
Incubate the cells with this compound (e.g., 10-50 µM in cell culture medium) for 30 minutes at 37°C, protected from light.
-
-
Final Washing and Staining:
-
Wash the cells three times with PBS.
-
Stain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.
-
-
Imaging:
-
Image the cells using a confocal microscope with appropriate laser lines and filters for Cy3 (Excitation: ~555 nm, Emission: ~580 nm) and the nuclear stain.
-
Protocol 3: In Vivo Pre-targeting and Fluorescence Imaging in a Mouse Tumor Model
This protocol provides a general workflow for in vivo pre-targeted imaging in a subcutaneous tumor mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
TCO-modified antibody (sterile, in PBS)
-
This compound (sterile, in PBS)
-
In vivo fluorescence imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administration of TCO-Antibody:
-
Administer the TCO-modified antibody to the tumor-bearing mice via intravenous (tail vein) injection. The dose will depend on the antibody, but a typical starting point is 100 µg per mouse.[2]
-
-
Accumulation and Clearance Period:
-
Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.[2]
-
-
Administration of this compound:
-
After the clearance period, administer the this compound probe via intravenous injection. A typical dose is 1-5 mg/kg.[2]
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection of the this compound (e.g., 1, 4, 8, and 24 hours).
-
Use appropriate excitation and emission filters for Cy3 (e.g., Excitation: ~550 nm, Emission: ~570 nm).
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a background area (e.g., contralateral muscle).
-
Quantify the fluorescence intensity (e.g., average radiant efficiency) within each ROI.
-
Calculate the tumor-to-background ratio at each time point.
-
-
Ex Vivo Imaging (Optional):
-
At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Arrange the tissues and image them ex vivo to confirm the biodistribution of the fluorescent signal.
-
Visualizations
Experimental Workflow for In Vivo Pre-targeting
The following diagram illustrates the overall workflow for an in vivo pre-targeting experiment using a TCO-modified antibody and this compound.
Example Molecular Targeting Pathway: HER2 Signaling
This compound pre-targeting can be used to visualize cells overexpressing specific surface receptors, such as HER2, which is a key player in several cancers. The diagram below provides a simplified overview of the HER2 signaling cascade that leads to cell proliferation and survival.
References
- 1. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 2. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. sulfo-Cyanine3 tetrazine | BroadPharm [broadpharm.com]
- 5. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 6. This compound, 1801924-47-9 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Sulfo-CY3 tetrazine (potassium) | Benchchem [benchchem.com]
- 9. Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Polar BODIPY-Tetrazines for Rapid Pretargeted Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancements in Pretargeted Imaging: Enhancing Tumor Contrast Through Bioorthogonal Chemistry - Be part of the knowledge - ReachMD [reachmd.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sulfo-Cy3-Methyltetrazine in Metabolic Labeling of Glycans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycan labeling is a powerful two-step technique for the visualization and study of glycoconjugates in living cells and organisms. This method involves the metabolic incorporation of an unnatural monosaccharide containing a bioorthogonal chemical reporter into cellular glycans. The chemical reporter can then be selectively labeled with a probe, such as a fluorophore, for detection and analysis. The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is a highly efficient and bioorthogonal "click chemistry" reaction ideal for this purpose.
Sulfo-Cy3-Methyltetrazine is a water-soluble, bright, and photostable fluorescent probe. Its methyltetrazine moiety reacts rapidly and specifically with TCO groups, making it an excellent tool for labeling glycans that have been metabolically engineered to display TCO functionalities. This application note provides detailed protocols for the metabolic labeling of cellular glycans with a TCO-modified sugar and subsequent fluorescent labeling with this compound.
Principle of the Method
The workflow for metabolic labeling and subsequent fluorescent detection of glycans using this compound involves two main stages:
-
Metabolic Incorporation of a TCO-Modified Sugar: Cells are cultured in the presence of a peracetylated, TCO-modified monosaccharide analog (e.g., Ac₄ManNTCO). The acetyl groups enhance cell permeability. Once inside the cell, endogenous enzymes remove the acetyl groups, and the TCO-sugar is metabolized and incorporated into the glycan biosynthesis pathways, resulting in the presentation of TCO-functionalized glycans on the cell surface and within the cell.
-
Bioorthogonal "Click" Reaction with this compound: The TCO-labeled cells are then treated with this compound. The methyltetrazine group on the dye reacts specifically and rapidly with the TCO handle on the glycans via an IEDDA cycloaddition. This reaction is catalyst-free and proceeds efficiently under physiological conditions, resulting in the stable, covalent attachment of the Cy3 fluorophore to the glycans. The labeled glycans can then be visualized and analyzed using various fluorescence-based techniques, such as fluorescence microscopy and flow cytometry.
Data Presentation
Table 1: Properties of this compound for Glycan Labeling
| Property | Value | Reference |
| Excitation Maximum (λex) | ~554 nm | [1] |
| Emission Maximum (λem) | ~568 nm | [1] |
| Reactive Group | Methyltetrazine | |
| Reaction Partner | trans-Cyclooctene (TCO) | |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition | |
| Catalyst Requirement | None (Copper-free) | |
| Solubility | Water-soluble | |
| Key Advantages | High reactivity, stability at physiological pH, bright and photostable fluorescence. |
Table 2: Typical Experimental Parameters for Metabolic Glycan Labeling and Fluorescent Detection
| Parameter | Recommended Range/Value | Notes |
| Metabolic Labeling | ||
| TCO-Modified Sugar (e.g., Ac₄ManNTCO) Concentration | 25 - 50 µM | Optimal concentration may vary depending on the cell line. |
| Incubation Time | 48 - 72 hours | Allows for sufficient incorporation of the unnatural sugar into cellular glycans. |
| Cell Culture Conditions | Standard (e.g., 37°C, 5% CO₂) | |
| Fluorescent Labeling | ||
| This compound Concentration | 1 - 10 µM | Start with a lower concentration and optimize for signal-to-noise. |
| Incubation Time | 30 - 60 minutes | The reaction is typically rapid. |
| Incubation Temperature | Room temperature or 37°C | |
| Wash Buffer | Phosphate-Buffered Saline (PBS) |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cell Surface Glycans with a TCO-Modified Sugar
Materials:
-
Adherent or suspension cell line of interest (e.g., HeLa, A549, Jurkat)
-
Complete cell culture medium
-
Peracetylated TCO-modified monosaccharide (e.g., Ac₄ManNTCO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed them in a suitable culture vessel (e.g., 6-well plate, chambered cover glass) to allow for adherence and growth to a desired confluency (typically 70-80%).
-
For suspension cells, culture them to a suitable density in a flask.
-
-
Preparation of TCO-Modified Sugar Stock Solution:
-
Dissolve the peracetylated TCO-modified sugar in DMSO to prepare a stock solution (e.g., 10-50 mM).
-
Store the stock solution at -20°C.
-
-
Metabolic Labeling:
-
On the day of labeling, dilute the TCO-modified sugar stock solution in complete cell culture medium to the desired final concentration (e.g., 25-50 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the TCO-modified sugar.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 48-72 hours.
-
-
Cell Harvesting and Washing (for suspension cells or downstream applications requiring cell detachment):
-
For adherent cells, wash them gently with PBS three times.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend the cell pellet in fresh PBS. Repeat the wash step twice.
-
Protocol 2: Fluorescent Labeling of TCO-Modified Glycans with this compound
Materials:
-
Cells with metabolically incorporated TCO-modified glycans (from Protocol 1)
-
This compound
-
Anhydrous DMSO or water for stock solution
-
PBS or other suitable imaging buffer (e.g., HBSS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)
-
DAPI or Hoechst stain (for nuclear counterstaining, optional)
-
Mounting medium (for microscopy)
Procedure:
-
Preparation of this compound Staining Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO or water (e.g., 1-10 mM). Store at -20°C, protected from light.
-
Dilute the stock solution in PBS or imaging buffer to a final working concentration of 1-10 µM.
-
-
Fluorescent Labeling of Live Cells:
-
Wash the TCO-labeled cells (from Protocol 1) with PBS three times.
-
Add the this compound staining solution to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS to remove any unreacted this compound.
-
-
Imaging and Analysis:
-
For Live-Cell Imaging: Add fresh imaging buffer to the cells and proceed immediately to fluorescence microscopy or flow cytometry.
-
For Fixed-Cell Imaging:
-
After the final wash, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) Permeabilize the cells if intracellular staining is desired.
-
(Optional) Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslip on a microscope slide using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
-
Mandatory Visualizations
Caption: Experimental workflow for metabolic glycan labeling and fluorescent detection.
Caption: Biochemical pathway of metabolic incorporation and fluorescent labeling.
Caption: Role of glycosylation in cell adhesion.
References
Dual-Labeling Experiments Using Sulfo-Cy3-Methyltetrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for performing dual-labeling experiments using Sulfo-Cy3-Methyltetrazine. This technique allows for the simultaneous visualization and analysis of two distinct molecular targets within a biological system, such as a cell or tissue. The protocols herein describe a powerful approach that combines the specific labeling of cell surface proteins with the targeted labeling of an intracellular protein of interest. This is achieved through the use of two orthogonal bioorthogonal chemistries: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition for cell surface labeling with this compound, and the strain-promoted alkyne-azide cycloaddition (SPAAC) for intracellular labeling. This dual-labeling strategy is particularly useful for investigating protein-protein interactions, cellular signaling pathways, and the trafficking of biomolecules.
The example application focuses on the investigation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Specifically, we describe the labeling of the extracellular domain of EGFR on the cell surface with this compound and an intracellular downstream signaling protein, such as a kinase, using a second fluorophore. This allows for the simultaneous tracking of receptor activation and the subsequent intracellular signaling cascade.
Principle of the Dual-Labeling Strategy
The dual-labeling approach leverages two independent and highly specific chemical reactions that can occur simultaneously in a biological environment without interfering with each other or with native cellular processes.
-
Cell Surface Labeling (iEDDA): Cell surface proteins with accessible primary amines (e.g., lysine (B10760008) residues) are first chemically modified to introduce a trans-cyclooctene (B1233481) (TCO) moiety. Subsequently, the water-soluble and highly fluorescent this compound is added. The methyltetrazine group of the dye rapidly and specifically reacts with the TCO group via an iEDDA reaction, resulting in stable and specific labeling of the cell surface proteins.[1]
-
Intracellular Labeling (SPAAC): To label a specific intracellular protein, a non-canonical amino acid (ncAA) containing a cyclooctyne (B158145) group (e.g., a DBCO derivative) is introduced into the protein of interest through genetic code expansion.[2][3][4] This is typically achieved by co-transfecting cells with a plasmid encoding the target protein with an amber stop codon at the desired labeling site, and a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair. The cells are then cultured in the presence of the ncAA. Following incorporation of the ncAA, a cell-permeable azide-modified fluorophore is added, which reacts specifically with the cyclooctyne group via SPAAC.
These two orthogonal reactions allow for the precise and independent labeling of two different proteins in different cellular compartments.
Data Presentation
The following table summarizes key quantitative data related to the dual-labeling experiment.
| Parameter | This compound (Extracellular) | Azide-Fluorophore (Intracellular) | Reference |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | [5][6] |
| Reactive Groups | Methyltetrazine + trans-cyclooctene (TCO) | Azide + Dibenzocyclooctyne (DBCO) | [5][6] |
| Typical Labeling Efficiency | > 90% | 70-90% | [7][8] |
| Excitation Max (nm) | ~555 | Varies with fluorophore | [9] |
| Emission Max (nm) | ~570 | Varies with fluorophore | [9] |
| Quantum Yield | High | Varies with fluorophore | |
| Photostability | Excellent | Varies with fluorophore | |
| Cell Permeability | Impermeable (due to sulfo- group) | Permeable (for intracellular labeling) | [10] |
Experimental Protocols
Protocol 1: Dual-Labeling of Cell Surface EGFR and an Intracellular Kinase
This protocol describes the sequential labeling of cell surface EGFR with this compound and an intracellular kinase with an azide-modified fluorophore.
Materials:
-
Cells: Mammalian cell line expressing the intracellular kinase of interest fused with a tag for non-canonical amino acid incorporation (e.g., HEK293T cells).
-
Plasmids: 1) Plasmid encoding the intracellular kinase with a C-terminal amber (TAG) stop codon. 2) Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the desired cyclooctyne-containing ncAA.
-
Non-canonical Amino Acid (ncAA): A cyclooctyne-containing ncAA (e.g., DBCO-L-Lysine).
-
Transfection Reagent.
-
Cell Culture Medium: DMEM or other appropriate medium, supplemented with fetal bovine serum (FBS) and antibiotics.
-
TCO-NHS Ester: To label cell surface proteins.
-
This compound.
-
Azide-Fluorophore: A cell-permeable azide-modified fluorophore with spectral properties distinct from Sulfo-Cy3 (e.g., a green or far-red emitting dye).
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4 and pH 8.0.
-
Fixation and Permeabilization Reagents (optional, for fixed-cell imaging): 4% paraformaldehyde (PFA) in PBS, 0.1% Triton X-100 in PBS.
-
Imaging Medium: Opti-MEM or other suitable imaging medium.
Procedure:
Part A: Intracellular Protein Labeling with Azide-Fluorophore
-
Cell Seeding and Transfection:
-
Seed cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Co-transfect the cells with the two plasmids (kinase-TAG and synthetase/tRNA) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Incorporation of ncAA:
-
24 hours post-transfection, replace the medium with fresh medium containing the cyclooctyne-containing ncAA (e.g., 1 mM DBCO-L-Lysine).
-
Incubate the cells for 48 hours to allow for expression of the kinase and incorporation of the ncAA.
-
-
Labeling with Azide-Fluorophore:
-
Wash the cells twice with warm PBS.
-
Add the cell-permeable azide-fluorophore (e.g., 5-10 µM in cell culture medium) to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with warm PBS to remove excess dye.
-
Part B: Cell Surface Protein Labeling with this compound
-
TCO Functionalization of Cell Surface Proteins:
-
Wash the cells once with PBS, pH 8.0.
-
Prepare a fresh solution of TCO-NHS ester (e.g., 100 µM in PBS, pH 8.0).
-
Incubate the cells with the TCO-NHS ester solution for 30 minutes at room temperature.
-
Wash the cells three times with PBS, pH 7.4.
-
-
Labeling with this compound:
-
Prepare a fresh solution of this compound (e.g., 5-10 µM in PBS, pH 7.4).
-
Incubate the cells with the this compound solution for 15-30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS, pH 7.4.
-
Part C: Imaging
-
Live-Cell Imaging:
-
Replace the PBS with pre-warmed imaging medium.
-
Image the cells immediately on a fluorescence microscope equipped with appropriate filter sets for Sulfo-Cy3 and the second fluorophore.
-
-
Fixed-Cell Imaging (Optional):
-
After the final wash in step 5, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
If required for better visualization of intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
Mount the coverslips and image.
-
Mandatory Visualizations
References
- 1. mesoscale.com [mesoscale.com]
- 2. Hydrophilic trans-Cyclooctenylated Noncanonical Amino Acids for Fast Intracellular Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 5. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Protein Labeling in Live Cells by Controlling the Redox State of Encoded Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 10. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
Troubleshooting low Sulfo-Cy3-Methyltetrazine labeling efficiency
Welcome to the technical support center for Sulfo-Cy3-Methyltetrazine labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments involving the highly efficient reaction between this compound and trans-cyclooctene (B1233481) (TCO) modified biomolecules.
Troubleshooting Guide: Low Labeling Efficiency
This section addresses common issues that can lead to low or no labeling of your TCO-containing biomolecule with this compound.
Q1: I am observing very low or no fluorescence signal after my labeling reaction. What are the possible causes?
A1: Low labeling efficiency can stem from several factors throughout the experimental workflow. The primary areas to investigate are the integrity of your reagents, the reaction conditions, and the purification process.
Potential Cause & Recommended Solution
| Issue | Potential Cause | Recommended Solution |
| Reagent Integrity | Degradation of this compound: The methyltetrazine moiety can degrade over time, especially if not stored correctly.[1] | - Storage: Ensure the this compound is stored at -20°C in the dark and desiccated.[1] - Fresh Reagent: If in doubt, use a fresh vial of the labeling reagent. |
| Hydrolysis of TCO-NHS Ester: If you are introducing the TCO group via an N-hydroxysuccinimide (NHS) ester, it is highly susceptible to hydrolysis.[2] | - Moisture Prevention: Allow the TCO-NHS ester vial to warm to room temperature before opening to prevent condensation.[2] - Fresh Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][3] | |
| Reaction Conditions | Suboptimal pH: The inverse-electron-demand Diels-Alder cycloaddition between tetrazine and TCO is generally robust across a range of pH values, but extreme pH can affect the stability of your biomolecule.[4][5] For the initial TCO-NHS ester labeling of a protein, the pH is critical. | - TCO-Tetrazine Reaction: Maintain a pH between 6.0 and 9.0 for the click reaction.[5][6] - NHS Ester Labeling: For labeling primary amines with a TCO-NHS ester, the pH should be between 7.2 and 9.0.[2][3] |
| Incorrect Stoichiometry: An inappropriate molar ratio of this compound to the TCO-modified biomolecule can result in incomplete labeling. | - Molar Excess: A slight molar excess (1.05 to 1.5-fold) of the this compound is often recommended.[5] However, the optimal ratio may need to be determined empirically. | |
| Low Biomolecule Concentration: Dilute concentrations of reactants can slow down the reaction kinetics, leading to inefficient labeling. | - Concentration: For protein labeling, a concentration of 2-10 mg/mL is recommended to achieve good efficiency.[7][8] | |
| Presence of Competing Reactants: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target biomolecule for reaction with TCO-NHS esters.[2][9] | - Amine-Free Buffers: Ensure that the buffer used for NHS ester conjugations is free of primary amines. Suitable buffers include PBS, HEPES, or borate (B1201080) buffer.[2][9] | |
| Steric Hindrance: The TCO group on your biomolecule might be in a sterically hindered position, making it less accessible to the this compound.[10] | - Linker Spacing: Consider using a TCO-NHS ester with a longer spacer arm (e.g., PEG) to increase its accessibility.[3][10] | |
| Purification | Loss of Labeled Product: The purification step to remove excess dye might inadvertently remove the labeled biomolecule. | - Appropriate Method: Use a suitable purification method like size-exclusion chromatography (e.g., Sephadex G-25) to separate the labeled conjugate from the free dye.[7][8][9] |
Frequently Asked Questions (FAQs)
Q2: How should I prepare and store my this compound stock solution?
A2: It is recommended to prepare a stock solution of this compound in an anhydrous solvent such as DMSO or DMF.[1] After preparation, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C, protected from light and moisture.[8] This will prevent repeated freeze-thaw cycles and minimize degradation.
Q3: What is the optimal reaction time and temperature for the this compound and TCO reaction?
A3: The reaction between tetrazine and TCO is exceptionally fast, often completing within 30 to 60 minutes at room temperature.[3][5] For less reactive partners or lower concentrations, the incubation time can be extended to 2 hours or even overnight at 4°C.[5] In some cases, incubating at 37°C can accelerate the reaction.[5]
Q4: Do I need a catalyst for the TCO-tetrazine click reaction?
A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst like copper, which can be cytotoxic.[5][6] This makes it ideal for use in biological systems.
Q5: How can I confirm that my biomolecule has been successfully labeled?
A5: You can confirm labeling using a few different methods:
-
Spectrophotometry: Measure the absorbance of your purified conjugate at the maximum absorbance wavelength for your biomolecule (e.g., 280 nm for proteins) and for Sulfo-Cy3 (around 555 nm).[1] This will allow you to calculate the degree of labeling.
-
SDS-PAGE: For protein conjugates, you can run an SDS-PAGE gel and visualize the fluorescence of the labeled protein using a gel imager. A fluorescent band at the expected molecular weight of your protein indicates successful labeling.[9] The absence of a low molecular weight fluorescent band confirms the removal of free dye.[9]
Q6: My protein precipitates after labeling. What can I do?
A6: Protein precipitation can be caused by overlabeling or changes in the protein's electrostatic properties. To mitigate this, you can try reducing the molar excess of the this compound or decreasing the reaction time.[9] Using a this compound reagent with a hydrophilic PEG spacer may also improve the solubility of the final conjugate.[3]
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with this compound
This protocol first involves the introduction of a TCO group onto a protein via an amine-reactive TCO-NHS ester, followed by the click reaction with this compound.
Step 1: TCO Labeling of the Protein
-
Buffer Exchange: Prepare your protein in an amine-free buffer, such as PBS (pH 7.2-7.4).[7] A protein concentration of 2-10 mg/mL is recommended.[8]
-
Prepare TCO-NHS Ester Stock: Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.[3]
-
Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to your protein solution.[3] Incubate for 1 hour at room temperature with gentle mixing.[3]
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer like 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 5 minutes.[3]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column (e.g., Sephadex G-25) or through dialysis.[3]
Step 2: this compound Labeling
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Reaction: Add a 1.5-fold molar excess of the this compound stock solution to your TCO-labeled protein.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[5]
-
Final Purification: Purify the labeled protein conjugate to remove unreacted this compound using a desalting column or dialysis.[9]
-
Storage: Store the final conjugate under the same conditions as your unlabeled protein, protected from light. Aliquoting and storing at -20°C or -80°C is recommended.[9]
Visualizations
Caption: Workflow for two-step protein labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. This compound, 1801924-47-9 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfo-Cy3-Methyltetrazine and TCO Reactions
Welcome to the technical support center for optimizing the ligation between Sulfo-Cy3-Methyltetrazine and trans-cyclooctene (B1233481) (TCO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answer frequently asked questions, and offer detailed protocols to ensure the successful execution of your bioorthogonal conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step conjugation process: (1) functionalization of a biomolecule with either a tetrazine or TCO moiety, and (2) the subsequent click reaction between this compound and a TCO-modified molecule.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling with NHS Ester (for introducing TCO or Tetrazine) | Hydrolysis of NHS ester: The N-hydroxysuccinimide (NHS) ester is sensitive to moisture and can hydrolyze, rendering it inactive.[1][2][3] | - Equilibrate the NHS ester vial to room temperature before opening to prevent condensation.[3] - Prepare stock solutions in anhydrous, water-miscible organic solvents like DMSO or DMF immediately before use.[1][2][3] |
| Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule for the NHS ester.[1][3][4] | - Perform the labeling reaction in an amine-free buffer such as PBS (phosphate-buffered saline), HEPES, or borate (B1201080) buffer at a pH between 7.2 and 9.0.[1][2][3][4][5] | |
| Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent.[3] | - Ensure the reaction buffer pH is within the optimal range of 7.2-9.0 for efficient conjugation to primary amines.[3][4] | |
| Low protein/molecule concentration: Dilute solutions can lead to inefficient labeling due to the competing hydrolysis reaction.[3] | - Whenever possible, use a higher protein concentration (1-5 mg/mL) to improve labeling efficiency.[1][4] | |
| Low Yield of Final Cy3-Conjugate | Suboptimal stoichiometry: An incorrect molar ratio of this compound to TCO can result in an incomplete reaction.[5] | - Empirically optimize the molar ratio. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended as a starting point.[1][5] |
| Inefficient reaction conditions: Temperature and reaction time can impact the final yield. | - The reaction is typically fast and can be completed at room temperature within 30-60 minutes.[1][5] For less reactive partners, consider extending the incubation time up to 2 hours or incubating at 37°C or 40°C to accelerate the reaction.[5] | |
| Degradation of reagents: Improper storage of this compound or the TCO-functionalized molecule can lead to reduced reactivity. | - Store this compound at -20°C in the dark and desiccated.[6][7] Avoid prolonged exposure to light.[6] | |
| High Background Signal / Non-specific Labeling | Excess unreacted dye: Insufficient removal of unreacted this compound after the reaction. | - Purify the final conjugate using methods like size-exclusion chromatography, desalting columns, or dialysis to effectively remove excess dye.[1][5] |
| Precipitation of labeled protein: The labeled protein may aggregate and precipitate out of solution. | - The inclusion of a PEG spacer in the TCO or tetrazine reagent can enhance water solubility and minimize steric hindrance, which can reduce aggregation.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound and TCO reaction? A1: The reaction is a bioorthogonal ligation based on an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition between the electron-deficient tetrazine ring and the strained, electron-rich trans-cyclooctene (TCO).[4][8][9][10] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the only byproduct, forming a stable covalent bond.[4][8][9][10]
Q2: What are the optimal reaction conditions (pH, temperature, time)? A2: The TCO-tetrazine ligation is robust and proceeds efficiently under a range of conditions.
-
pH: A pH range of 6.0 to 9.0 is generally effective.[5][9] For labeling with NHS esters to introduce the reactive handles, a pH of 7.2-9.0 is recommended in an amine-free buffer.[3][4]
-
Temperature: The reaction is typically performed at room temperature.[1][9] Incubation at 4°C is also possible but will require longer reaction times (30-120 minutes), while temperatures up to 40°C can be used to accelerate the reaction.[2][5]
-
Time: The reaction is exceptionally fast, often completing within 30-60 minutes at room temperature when reactants are in the micromolar concentration range.[1][5]
Q3: What is the recommended molar ratio of this compound to TCO? A3: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is generally recommended. A good starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][5] However, the optimal ratio may vary depending on the specific molecules and should be determined empirically.
Q4: Is a catalyst required for this reaction? A4: No, the TCO-tetrazine ligation is a catalyst-free "click" reaction.[9][11] This is a significant advantage for biological applications as it avoids the cytotoxicity associated with catalysts like copper.[5][11]
Q5: How should I store the this compound reagent? A5: this compound should be stored at -20°C in the dark and protected from moisture.[6][7] It is recommended to desiccate the product.[6] It can be transported at room temperature for up to 3 weeks.[6]
Q6: How can I purify the final Cy3-labeled conjugate? A6: The final conjugate can be purified to remove excess unreacted reagents using standard biochemical techniques such as size-exclusion chromatography (SEC), spin desalting columns, or dialysis.[1][5]
Quantitative Data Summary
The kinetics of the TCO-tetrazine ligation are among the fastest known in bioorthogonal chemistry.[9][10] The exact rate depends on the specific structures of the tetrazine and TCO derivatives.
| Parameter | Recommended Value/Range | Notes |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹[9][10] | Varies based on the specific tetrazine and TCO structures and solvent.[12][13] |
| Molar Excess (Tetrazine:TCO) | 1.05:1 to 1.5:1[1][5] | Optimization may be required for specific applications. |
| Reaction pH | 6.0 - 9.0[5][9] | For NHS ester labeling, use pH 7.2-9.0 in amine-free buffer.[3][4] |
| Reaction Temperature | Room Temperature (20-25°C)[1][9] | Can be performed at 4°C (slower) or up to 40°C (faster).[2][5] |
| Reaction Time | 30 - 60 minutes[1][5] | May be extended for dilute samples or less reactive partners.[5] |
| Protein Concentration (for labeling) | 1 - 5 mg/mL[1][4] | Higher concentrations can improve labeling efficiency.[4] |
This compound Spectral Properties
| Property | Value |
| Excitation Maximum (λ_abs_) | ~555 nm[7] |
| Emission Maximum (λ_em_) | ~580 nm[7] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[7] |
Experimental Protocols
Protocol 1: Functionalization of a Protein with TCO using TCO-NHS Ester
This protocol describes the modification of a protein with a TCO group using a TCO-NHS ester, targeting primary amines (e.g., lysine (B10760008) residues).
-
Buffer Exchange: Prepare the protein in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. The protein concentration should ideally be between 1-5 mg/mL.[1]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[4] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[1][4]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[1][2]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or through dialysis.[1][5] The TCO-labeled protein is now ready for conjugation.
Protocol 2: Ligation of this compound to a TCO-Functionalized Protein
This protocol outlines the click reaction between the this compound and the TCO-modified protein.
-
Preparation: Have the purified TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water, DMSO, or DMF).[7]
-
Reactant Calculation: Determine the volume of the this compound stock solution required to achieve the desired molar ratio (typically a 1.05 to 1.5-fold molar excess over the TCO-protein).[5]
-
Reaction Initiation: Add the calculated volume of the this compound stock solution to the protein solution. Add it dropwise while gently mixing to ensure efficient mixing.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[10] Protect the reaction from light to prevent photobleaching of the Cy3 dye.[10]
-
Purification: After the incubation is complete, purify the Sulfo-Cy3-labeled protein conjugate from excess unreacted dye using size-exclusion chromatography or a desalting column.[5]
-
Storage: Store the final conjugate at 4°C until further use.[5]
Visualizations
Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) reaction mechanism.
Caption: General experimental workflow for Cy3-TCO and tetrazine ligation.
References
- 1. interchim.fr [interchim.fr]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. This compound, 1801924-47-9 | BroadPharm [broadpharm.com]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Reducing non-specific binding of Sulfo-Cy3-Methyltetrazine
Welcome to the technical support center for Sulfo-Cy3-Methyltetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to non-specific binding during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence and non-specific binding when using this compound?
High background fluorescence with this compound can stem from several factors:
-
Hydrophobic Interactions: Although Sulfo-Cy3 is a sulfonated dye designed for increased water solubility, residual hydrophobic characteristics can lead to non-specific binding to cellular components like lipids and proteins.[1]
-
Electrostatic Interactions: The negatively charged sulfonate groups on the dye can interact with positively charged molecules or surfaces within the cell or on the substrate.
-
Dye Aggregation: At higher concentrations, cyanine (B1664457) dyes can form aggregates, which may become trapped within cellular compartments or bind non-specifically.[1]
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Excess Dye Concentration: Using a higher concentration of the dye than necessary for the reaction with the TCO-modified target can lead to an increase in unbound dye molecules that contribute to background.
-
Insufficient Washing: Inadequate or improper washing steps after the labeling reaction can leave behind unbound or loosely bound dye molecules.
-
Suboptimal Blocking: In applications such as immunofluorescence or cell imaging, incomplete blocking of non-specific binding sites on cells or tissues can result in the dye binding to off-target locations.
Q2: I am observing high background in my negative control (no TCO-modified molecule). What should I do?
This indicates that the this compound is binding non-specifically to your sample. Here are the initial troubleshooting steps:
-
Optimize Dye Concentration: Titrate the this compound concentration to find the lowest effective concentration that provides a good signal-to-noise ratio.
-
Enhance Washing Steps: Increase the number and duration of your wash steps after the click reaction. Using a wash buffer with a mild detergent can also be beneficial.
-
Improve Blocking: If your protocol involves a blocking step, ensure it is optimized. Consider testing different blocking agents or increasing the blocking time.
Q3: Can the hydrophobicity of Sulfo-Cy3 contribute to non-specific binding even though it is sulfonated?
Yes, while the sulfonate groups significantly increase the hydrophilicity and water solubility of the Cy3 dye, the core cyanine structure still possesses hydrophobic regions.[1][] These regions can interact non-specifically with hydrophobic components of cells and tissues, such as lipid membranes and hydrophobic pockets in proteins. This is a common characteristic of many fluorescent dyes.
Q4: How can I prevent this compound from aggregating?
To minimize dye aggregation:
-
Use Recommended Solvents: Dissolve the lyophilized dye in a high-quality, anhydrous solvent like DMSO or DMF to create a stock solution before diluting it in your aqueous reaction buffer. Sulfo-Cy3 dyes are water-soluble, which helps reduce aggregation in aqueous buffers.[1]
-
Avoid High Concentrations: Prepare and use the dye at the recommended working concentration. Avoid preparing highly concentrated aqueous solutions for long-term storage.
-
Sonication: Briefly sonicating the dye solution before use can help to break up any pre-formed aggregates.
-
Proper Storage: Store the dye in a desiccated environment at -20°C and protect it from light to prevent degradation, which can sometimes contribute to aggregation.[3]
Troubleshooting Guides
Issue 1: High Background Signal in Cell or Tissue Staining
High background can obscure your specific signal, leading to poor image quality and difficulty in data interpretation.
Caption: A logical workflow for troubleshooting high background fluorescence.
-
Optimize Dye Concentration:
-
Action: Perform a titration experiment to determine the optimal concentration of this compound. Start with the manufacturer's recommended concentration and test several dilutions below this.
-
Rationale: Excess dye that does not react with the target TCO molecule is a primary source of non-specific binding and high background.
-
-
Enhance Blocking Protocol:
-
Action: Before adding the dye, incubate your sample with a blocking buffer to saturate non-specific binding sites.
-
Rationale: Blocking agents like Bovine Serum Albumin (BSA) or casein physically block sites on the sample that might otherwise non-specifically bind the fluorescent dye.[4] Casein is sometimes considered more effective for blocking hydrophobic interactions.[4]
-
See Experimental Protocol 1: Optimized Blocking for Cell Staining
-
-
Improve Washing Protocol:
-
Action: Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes) after the click labeling step.
-
Rationale: Thorough washing is critical for removing unbound and weakly bound dye molecules.
-
See Experimental Protocol 2: Enhanced Washing Protocol
-
-
Adjust Buffer Composition:
-
Action: Modify your incubation and wash buffers.
-
Rationale: Detergents can help to disrupt hydrophobic interactions, while increased salt concentration can shield electrostatic charges, both of which can contribute to non-specific binding.
-
While specific data for this compound is limited, general studies on fluorescent probes provide insights into the effectiveness of different blocking agents.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Commonly used, effective for many applications. | Can contain impurities that may cross-react with some antibodies.[4] |
| Normal Serum | 5-10% (v/v) | Contains a mixture of proteins that can effectively block a wide range of non-specific sites. | Must be from a species that will not cross-react with your antibodies. |
| Casein | 0.5-1% (w/v) | Often more effective than BSA for blocking hydrophobic interactions.[4][6] | Can contain phosphoproteins that may interfere with phospho-specific antibody staining.[6] |
| Commercial Blocking Buffers | Varies | Optimized formulations, often protein-free options are available. | Can be more expensive. |
This table summarizes general knowledge and may not be specific to every experimental setup.
Experimental Protocols
Experimental Protocol 1: Optimized Blocking for Cell Staining
This protocol provides a general workflow for labeling TCO-modified cells with this compound with an emphasis on minimizing non-specific binding.
Caption: Workflow for cell staining with an optimized blocking step.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Tween-20
-
This compound
-
TCO-modified cells in suspension
Procedure:
-
Cell Preparation: Start with a single-cell suspension of your TCO-modified cells.
-
Initial Wash: Wash the cells once with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Blocking: Resuspend the cell pellet in 1 mL of blocking buffer (2% BSA in PBS). Incubate for 30 minutes at room temperature with gentle agitation.
-
Wash after Blocking: Wash the cells once with 1 mL of cold PBS. Centrifuge and discard the supernatant.
-
Labeling Reaction: Resuspend the cells in the desired volume of labeling buffer (PBS with 0.1% BSA) containing the optimized concentration of this compound. Incubate for the recommended time (typically 30-60 minutes) at room temperature, protected from light.
-
Post-Labeling Wash: Wash the cells three times with 1 mL of wash buffer (PBS with 0.05% Tween-20). For each wash, gently resuspend the cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Final Resuspension: Resuspend the final cell pellet in your desired buffer for analysis (e.g., PBS for flow cytometry or mounting medium for microscopy).
Experimental Protocol 2: Enhanced Washing Protocol
This protocol details a more stringent washing procedure to reduce high background.
Wash Buffer Options:
| Buffer Component | Concentration | Purpose |
| PBS | 1X | Base buffer |
| Tween-20 | 0.05 - 0.1% (v/v) | Reduces non-specific hydrophobic interactions. |
| Triton X-100 | 0.1% (v/v) | A slightly stronger non-ionic detergent. |
| NaCl | Additional 150 mM (total of ~300 mM) | Reduces non-specific electrostatic interactions. |
Procedure:
-
After the labeling reaction with this compound, centrifuge your sample to pellet the cells or tissue.
-
Aspirate and discard the supernatant containing the unreacted dye.
-
Add 1 mL of your chosen wash buffer (e.g., PBS with 0.1% Tween-20).
-
Resuspend the sample gently and incubate for 10 minutes at room temperature with agitation.
-
Centrifuge and discard the supernatant.
-
Repeat steps 3-5 for a total of four to five washes.
-
After the final wash, resuspend the sample in a buffer without detergent for analysis, if necessary.
References
Technical Support Center: Preventing Photobleaching of Cy3 Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Cy3 dyes in microscopy experiments.
Troubleshooting Guide
Find solutions to common issues encountered during fluorescence imaging with Cy3 dyes.
Q1: My Cy3 signal is fading very quickly. What is causing this rapid photobleaching?
Rapid photobleaching of Cy3 is primarily caused by two parallel pathways: photooxidation and a thermally activated structural rearrangement of the dye molecule in its excited state.[1] The process is exacerbated by high-intensity excitation light and the presence of molecular oxygen.[1][2] When a Cy3 molecule absorbs a photon, it enters an excited singlet state. From here, it can return to the ground state by emitting a photon (fluorescence), or it can transition to a long-lived triplet state.[3][4][5] In this triplet state, the dye is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS), which in turn can chemically damage the fluorophore, leading to irreversible loss of fluorescence.[2][4]
Q2: I am using an antifade reagent, but my signal is still bleaching. What could be wrong?
Several factors could be at play even when using an antifade reagent:
-
Incorrect Antifade for Cy3: Some antifade reagents are not optimal for cyanine (B1664457) dyes like Cy3. For instance, p-Phenylenediamine (PPD), a common antifade component, can react with and reduce the fluorescence of cyanine dyes.[6]
-
Suboptimal Reagent Concentration: The concentration of the antifade agent is crucial. Ensure you are using the manufacturer's recommended concentration or a well-validated recipe.
-
Old or Improperly Stored Reagent: Antifade reagents can degrade over time, especially when exposed to light and air. Store them protected from light and at the recommended temperature.[7]
-
High Oxygen Levels: Even with an antifade, high levels of dissolved oxygen in the mounting medium can accelerate photobleaching.[2][8] Using an oxygen scavenging system can provide additional protection.[1][2][8]
-
Aggressive Imaging Conditions: Extremely high laser power or excessively long exposure times can overwhelm the protective capacity of the antifade reagent.[9][10][11]
Q3: Can my choice of imaging settings affect the photostability of Cy3?
Absolutely. Optimizing your acquisition parameters is one of the most effective ways to reduce photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides a sufficient signal-to-noise ratio.[8][9][10][11] Modern microscopes often allow for precise control of light intensity, sometimes down to a fraction of a percent.[8]
-
Minimize Exposure Time: While counterintuitive, for some dynamic processes, shorter exposure times with slightly higher excitation power might be better than long exposures with low power to avoid motion blur. However, for fixed samples, it's generally best to use lower excitation power and longer exposure times.[9][12] The total light dose delivered to the sample is a key factor in photobleaching.[12]
-
Use Neutral Density Filters: These filters can be used to decrease the excitation light intensity without altering the spectral quality of the light.[10][11][13][14]
-
Avoid Unnecessary Illumination: Keep the light shutter closed when not actively acquiring an image.[9][10] Some microscope software has features that synchronize illumination with image capture to minimize exposure.[8]
Q4: Are there more photostable alternatives to the Cy3 dye?
Yes, several other fluorophores in the same spectral range offer higher photostability. For demanding applications requiring long or repeated exposures, consider using alternatives like Alexa Fluor 555 or ATTO 550, which have been shown to be significantly more resistant to photobleaching than Cy3.[15][16]
Frequently Asked Questions (FAQs)
What is the mechanism of Cy3 photobleaching?
Cy3 photobleaching is primarily a result of the fluorophore entering a long-lived, excited triplet state. In this state, it can react with molecular oxygen to form reactive oxygen species (ROS), which then chemically damage the dye, rendering it non-fluorescent.[2][4][5] There is also a thermally activated pathway involving structural rearrangement of the dye that contributes to its photobleaching.[1]
How do antifade reagents work?
Antifade reagents are chemical cocktails that reduce photobleaching through several mechanisms. Many are free radical scavengers that quench reactive oxygen species, thereby protecting the fluorophore from photooxidation.[2] Some can also quench the triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.
Can I make my own antifade mounting medium?
Yes, several "do-it-yourself" recipes for antifade media are available and widely used. Common active ingredients include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][7][17][18] These are typically dissolved in a glycerol-based buffer solution.
How should I store my stained slides to preserve the Cy3 signal?
Mounted slides should be stored in the dark at 4°C or -20°C to preserve the fluorescence signal.[7][19][20] Protecting samples from light is crucial, as even ambient light can cause photobleaching over time.
Data Presentation
Comparison of Common Antifade Reagents for Cy3
| Antifade Reagent/Medium | Active Ingredient(s) | Refractive Index | Setting Type | Compatibility Notes for Cy3 |
| ProLong Gold | Proprietary | ~1.47 | Hard-setting | Generally good compatibility.[21][22] |
| VECTASHIELD | Proprietary | ~1.45 | Non-setting | Some reports suggest it may not be ideal for cyanine dyes as it can decrease their fluorescence.[6][19][23] |
| SlowFade Diamond | Proprietary | Not specified | Non-setting | Offers excellent photostability for a wide range of dyes.[24] |
| EverBrite | Proprietary | 1.46 | Non-setting or Hard-setting | Formulated to be compatible with cyanine-based dyes like Cy3.[23] |
| n-Propyl Gallate (NPG) | n-Propyl gallate | ~1.46 (in glycerol) | Non-setting | A widely used and effective antifade for many fluorophores, including Cy3.[7][17][18][25] |
| DABCO | 1,4-diazabicyclo[2.2.2]octane | ~1.46 (in glycerol) | Non-setting | A common and effective antifade agent, though considered less potent than PPD.[6][7] |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes how to prepare a widely used, effective, and inexpensive antifade mounting medium.
Materials:
-
n-propyl gallate (Sigma P3130 or equivalent)
-
Glycerol (B35011) (ACS grade, 99-100% purity)
-
10X Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Distilled water
-
Stir plate and stir bar
-
50 mL conical tubes
Procedure:
-
Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO. This may require gentle warming and vortexing. Note: n-propyl gallate does not dissolve well in aqueous solutions.[17][18]
-
Prepare the glycerol/PBS mixture: In a 50 mL tube, thoroughly mix 9 mL of glycerol with 1 mL of 10X PBS.[17][18]
-
Combine the solutions: While rapidly stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.[17][18]
-
pH Adjustment (Optional but Recommended): Check the pH of the final solution and adjust to pH 7.4-8.0 if necessary using NaOH or HCl.
-
Storage: Aliquot the final mounting medium into small, light-blocking tubes and store at -20°C. The solution is stable for several years when stored properly.[7]
Protocol 2: Mounting a Sample to Minimize Photobleaching
Procedure:
-
Final Wash: After the final wash step of your staining protocol, briefly rinse the coverslip with distilled water to remove any salt crystals that might form.
-
Remove Excess Liquid: Carefully aspirate or wick away as much liquid as possible from the slide and around your sample without letting the sample dry out.
-
Apply Antifade Medium: Bring the antifade mounting medium to room temperature. Dispense a small drop (approximately 15-20 µL) of the antifade medium onto the slide over the sample.
-
Mount Coverslip: Carefully lower a coverslip onto the drop of mounting medium at an angle to avoid trapping air bubbles.
-
Seal the Coverslip: To prevent the mounting medium from evaporating and to protect against oxygen entry, seal the edges of the coverslip with clear nail polish or a commercial sealant.[19]
-
Curing (for hard-setting media): If using a hard-setting mountant, allow it to cure according to the manufacturer's instructions (typically at room temperature in the dark for several hours to overnight).
-
Storage: Store the slide flat in a slide box, protected from light, at 4°C for short-term storage or -20°C for long-term storage.[7]
Visualizations
Caption: Mechanism of Cy3 photobleaching and antifade agent intervention.
References
- 1. Identification of a thermally activated process in the Cy3 photobleaching mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. Photobleaching [evidentscientific.com]
- 5. What causes photobleaching? | AAT Bioquest [aatbio.com]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. Methods and Tips [bio.umass.edu]
- 8. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 9. precipoint.com [precipoint.com]
- 10. biocompare.com [biocompare.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. news-medical.net [news-medical.net]
- 14. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 17. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 18. researchgate.net [researchgate.net]
- 19. vectorlabs.com [vectorlabs.com]
- 20. Vector Laboratories VECTASHIELD Antifade Mounting Medium 10 ml, Quantity: | Fisher Scientific [fishersci.com]
- 21. researchgate.net [researchgate.net]
- 22. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. biotium.com [biotium.com]
- 24. SlowFade Antifade Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. emsdiasum.com [emsdiasum.com]
Dealing with low fluorescence signal with Sulfo-Cy3-Methyltetrazine
Welcome to the technical support center for Sulfo-Cy3-Methyltetrazine. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help researchers, scientists, and drug development professionals optimize their experiments and overcome challenges related to low fluorescence signals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound for bioorthogonal labeling via tetrazine-TCO ligation.
Q1: Why is my fluorescence signal weak or undetectable after labeling with this compound?
A weak or absent fluorescence signal can stem from several factors, ranging from inefficient labeling to issues with the fluorophore itself. Below is a troubleshooting guide to help you identify and resolve the issue.
| Potential Cause | Recommended Solution |
| Inefficient Tetrazine-TCO Ligation | - Optimize Stoichiometry: Use a slight molar excess (1.5-5 fold) of this compound to the TCO-containing molecule to drive the reaction to completion. - Verify Reagent Quality: Ensure the TCO-modified biomolecule is fresh and has been stored correctly to prevent degradation of the strained cyclooctene (B146475) group. - Check pH: The tetrazine-TCO reaction is generally efficient between pH 7 and 9. Ensure your reaction buffer is within this range.[1] |
| This compound Degradation | - Proper Storage: Store this compound at -20°C in the dark and desiccated. Avoid repeated freeze-thaw cycles. Allow the vial to warm to room temperature before opening to prevent condensation. - Fresh Solutions: Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Fluorescence Quenching | - Environmental Effects: The local environment of the Cy3 dye can cause quenching. If the dye is in close proximity to certain amino acids (e.g., tryptophan) or nucleobases (e.g., guanine), its fluorescence can be quenched.[2][3][4][5] Consider redesigning the construct to alter the dye's position if possible. - Self-Quenching: A high degree of labeling (DOL) can lead to self-quenching. Aim for an optimal DOL, typically between 2 and 5 dye molecules per protein. This can be controlled by adjusting the molar ratio of dye to protein during conjugation. |
| Low Labeling Efficiency | - Low Concentration of Reactants: The reaction is concentration-dependent. If possible, increase the concentration of your TCO-modified molecule and the this compound. - Insufficient Incubation Time: While the reaction is fast, ensure sufficient incubation time (typically 30-60 minutes at room temperature) for the reaction to proceed to completion, especially at low reactant concentrations. |
| Issues with Imaging Setup | - Incorrect Filter Sets: Ensure you are using the appropriate filter sets for Cy3 (Excitation ~550 nm, Emission ~570 nm). - Photobleaching: Cy3 is susceptible to photobleaching. Minimize exposure to excitation light, use an anti-fade mounting medium for fixed samples, and optimize laser power and exposure time. The use of triplet state quenchers can also improve photostability. |
| Suboptimal Buffer Conditions | - Competing Reagents: Avoid buffers containing primary amines (e.g., Tris) if you are performing an NHS-ester reaction to introduce the TCO group, as they will compete with your target molecule. |
Q2: I am observing high background fluorescence in my imaging experiments. What could be the cause?
High background can obscure your specific signal. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| Non-specific Binding of the Dye | - Increase Wash Steps: After the labeling reaction, perform thorough washing steps to remove any unbound this compound. - Use a Blocking Agent: For cell-based imaging, use a suitable blocking buffer (e.g., BSA or serum) to minimize non-specific binding of the dye to cell surfaces or other proteins. - Purification of Conjugate: If you are labeling a purified biomolecule, ensure that all free dye is removed after the reaction using methods like size exclusion chromatography or dialysis. |
| Autofluorescence | - Use a Control: Always include an unlabeled control sample to assess the level of endogenous autofluorescence in your cells or tissue. - Spectral Unmixing: If your imaging system supports it, use spectral imaging and linear unmixing to computationally separate the Cy3 signal from the autofluorescence signal. |
| Excess Unreacted Dye | - Quenching: After the labeling reaction, you can add a small molecule containing a TCO group to react with and effectively "quench" any excess, unreacted this compound. |
Quantitative Data
Comparison of Tetrazine Derivatives
The choice of tetrazine derivative can impact both the reaction rate and the stability of the probe. The following table summarizes the performance of different monosubstituted 1,2,4,5-tetrazines.
| Tetrazine Derivative (3-R-6-R') | R Group | R' Group | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) with trans-cyclooctene (B1233481) (TCO) | Half-life (t₁/₂) in Serum (hours) |
| 1 | H | Pyridyl | ~3,000 | > 24 |
| 2 | CH₃ | Pyridyl | ~1,000 | > 24 |
| 3 | H | Pyrimidyl | ~13,000 | ~12 |
| 4 | CH₃ | Pyrimidyl | ~5,000 | > 24 |
Data adapted from publicly available resources. Reaction conditions can influence these values.[6]
Reaction Kinetics of Tetrazine-TCO Ligation
The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is known for its exceptionally fast kinetics.
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Tetrazine-TCO Ligation | Up to 10⁶ |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | ~1 |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10² - 10³ |
This data highlights the significant kinetic advantage of the tetrazine-TCO reaction for bioorthogonal labeling.[7]
Experimental Protocols
Protocol 1: General Labeling of a TCO-Modified Protein with this compound
Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Reaction Setup:
-
To your TCO-modified protein solution, add the this compound stock solution to achieve a 1.5- to 5-fold molar excess of the dye.
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Remove excess, unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.
-
-
Quantification (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Sulfo-Cy3).
-
Calculate the Degree of Labeling (DOL) using the Beer-Lambert law.
-
Protocol 2: Labeling of Live Cells with TCO-Modified Surface Proteins
Materials:
-
Cells with TCO-modified surface proteins
-
This compound
-
Anhydrous DMSO
-
Cell culture medium or PBS (pH 7.4)
-
Fluorescence microscope
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Cell Preparation:
-
Wash the cells expressing TCO-modified proteins twice with warm PBS or cell culture medium.
-
-
Labeling Reaction:
-
Dilute the this compound stock solution in cell culture medium or PBS to a final concentration of 5-20 µM.
-
Add the labeling solution to the washed cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells three times with PBS to remove any unreacted dye.
-
-
Imaging:
-
Image the labeled cells using a fluorescence microscope with appropriate filter sets for Cy3.
-
Visualizations
Caption: A general workflow for labeling a TCO-modified protein with this compound.
Caption: A troubleshooting flowchart for diagnosing issues with low fluorescence signals.
Caption: Visualization of labeling the Epidermal Growth Factor Receptor (EGFR) to study its signaling pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. chumontreal.qc.ca [chumontreal.qc.ca]
- 5. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Background Fluorescence in Cell Imaging with Cy3
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges with background fluorescence when using Cy3 in cell imaging applications. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my Cy3 immunofluorescence experiments?
High background fluorescence in immunofluorescence can originate from several sources, broadly categorized as:
-
Autofluorescence: This is the natural fluorescence emitted by biological materials within your sample. Common endogenous fluorophores include NADH, flavins, collagen, and lipofuscin.[1] Autofluorescence is often more pronounced at shorter wavelengths, which can be a consideration for Cy3, which is excited in the green-yellow region of the spectrum.
-
Non-specific binding of antibodies: This occurs when the primary or secondary antibodies bind to unintended targets in the sample. This can be due to several factors including electrostatic or hydrophobic interactions.[2]
-
Excess antibody: Using too high a concentration of either the primary or Cy3-conjugated secondary antibody can lead to an overall high background signal.[3]
-
Issues with reagents and materials: The blocking buffer, mounting medium, or even the glass slides themselves can contribute to background fluorescence.
Q2: How can I determine the source of the high background in my images?
A systematic approach with proper controls is the best way to identify the source of high background. Here are the key controls to include:
-
Unstained Sample: Image a sample that has gone through the entire staining procedure but without the addition of any antibodies. This will reveal the level of autofluorescence from your cells or tissue.
-
Secondary Antibody Only Control: Prepare a sample where the primary antibody is omitted, but the Cy3-conjugated secondary antibody is applied. If you observe significant staining, it indicates that your secondary antibody is binding non-specifically.
-
Isotype Control: Use a primary antibody of the same isotype and from the same host species as your experimental primary antibody, but one that does not recognize any target in your sample. This helps to determine if the observed staining is due to non-specific binding of the primary antibody.
Q3: Is Cy3 prone to photobleaching, and how can I minimize it?
While Cy3 is a relatively photostable dye, like all fluorophores, it will photobleach with prolonged exposure to excitation light.[4][5] To minimize photobleaching:
-
Use an Antifade Mounting Medium: These reagents scavenge free radicals that are generated during the fluorescence process and contribute to photobleaching.[6]
-
Minimize Exposure to Light: Keep your samples protected from light as much as possible during and after staining. When imaging, use the lowest laser power and shortest exposure time that provides a sufficient signal.
-
Image Quickly After Mounting: For best results, image your samples immediately after mounting.
-
Proper Storage: Store stained slides at 4°C in the dark. For long-term storage, aliquoting and storing at -20°C can preserve the signal, provided a suitable mounting medium is used.[7]
Q4: Does the pH of my buffers affect Cy3 fluorescence?
Cy3 is known to be relatively insensitive to pH in the range of 4 to 10, making it a robust choice for various biological imaging applications.[2]
Troubleshooting Guides
Guide 1: High Background Fluorescence
High background can obscure your specific signal, leading to a poor signal-to-noise ratio. Follow these steps to troubleshoot and reduce background fluorescence.
Step 1: Identify the Source of the Background
As outlined in the FAQs, use unstained, secondary-only, and isotype controls to determine if the background is from autofluorescence, non-specific secondary antibody binding, or non-specific primary antibody binding.
Step 2: Addressing Autofluorescence
If your unstained sample shows significant fluorescence, consider the following:
-
Change Fixative: Aldehyde-based fixatives like paraformaldehyde can induce autofluorescence. Try using a methanol (B129727) or ethanol-based fixation protocol if compatible with your antigen.
-
Use a Quenching Agent: After fixation with aldehydes, you can treat your samples with a quenching agent like sodium borohydride.
-
Spectral Unmixing: If your imaging software allows, you can acquire images in multiple spectral channels and use spectral unmixing algorithms to separate the Cy3 signal from the autofluorescence signature.
Step 3: Reducing Non-Specific Antibody Binding
If your secondary-only or isotype controls show high background, focus on optimizing your staining protocol:
-
Optimize Antibody Concentrations: Titrate both your primary and Cy3-conjugated secondary antibodies to find the lowest concentration that still provides a strong specific signal.
-
Improve Blocking:
-
Choice of Blocking Agent: The most effective blocking agent is often normal serum from the same species as your secondary antibody, typically used at a 5-10% concentration.[8][9] Bovine Serum Albumin (BSA) is another common choice, but ensure it is high-purity and IgG-free, especially when using anti-goat or anti-sheep secondary antibodies.[10][11]
-
Blocking Time: Increase the blocking time to 1-2 hours at room temperature.
-
-
Increase Washing Steps: After antibody incubations, increase the number and duration of washes. For example, perform 3-5 washes of 5-10 minutes each with a buffer containing a mild detergent like Tween-20.[3]
Caption: Illustration of how blocking agents prevent non-specific binding of antibodies to cellular components.
Data Presentation
Table 1: Photostability of Cy3B in Various Antifade Media
This table summarizes the relative mean photobleaching lifetimes of the Cy3B fluorophore when mounted in different antifade (AF) agents compared to PBS. A higher value indicates greater photostability.
| Antifade (AF) Agent | Relative Mean Bleaching Lifetime (τmean) vs. PBS |
| PBS (Control) | 1.0 |
| Vectashield (VS) | 1.3 ± 0.1 |
| Ibidi-MM | 1.1 ± 0.1 |
| ROXS (AA/MV) | 1.2 ± 0.1 |
| ROXS (TX/TQ) | 1.2 ± 0.1 |
Data adapted from a study on various organic dyes. ROXS (Reducing and Oxidizing System) with different components (AA/MV and TX/TQ) and Ibidi-MM are other antifade formulations.[12]
Table 2: Signal Stability of Cy3 on Antibody Microarrays at -20°C
This table shows the stability of the Cy3 fluorescence signal on antibody microarrays stored at -20°C over a period of 30 days. The data is presented as the ratio of the signal intensity at a given time point to the initial intensity (Day 0).
| Storage Time | Average Ratio of Signal Intensity (I_t / I_0) ± SEM |
| Day 10 | 1.058 ± 0.024 |
| Day 20 | 1.042 ± 0.037 |
| Day 30 | 1.016 ± 0.034 |
Data from a study on the stability of Cy3 and Cy5 on antibody microarrays, indicating no statistically significant change in signal intensity over 30 days when stored properly.[13]
Experimental Protocols
Protocol 1: Optimizing Antibody Concentration for Immunofluorescence
This protocol describes how to perform a titration experiment to determine the optimal dilution for your primary and Cy3-conjugated secondary antibodies.
Materials:
-
Fixed and permeabilized cells on coverslips or in a multi-well plate
-
Primary antibody
-
Cy3-conjugated secondary antibody
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Antifade mounting medium
Procedure:
-
Primary Antibody Titration: a. Prepare a series of dilutions of your primary antibody in blocking buffer. A good starting range is typically from 1:50 to 1:2000 (e.g., 1:50, 1:100, 1:250, 1:500, 1:1000, 1:2000). b. Incubate your samples with the different primary antibody dilutions for 1-2 hours at room temperature or overnight at 4°C. c. Wash the samples three times with wash buffer for 5 minutes each. d. Incubate all samples with the Cy3-conjugated secondary antibody at a constant, manufacturer-recommended concentration (e.g., 1:500) for 1 hour at room temperature, protected from light. e. Wash the samples three times with wash buffer for 5 minutes each, protected from light. f. Mount the coverslips and image the samples using identical acquisition settings for all conditions. g. Analyze the images to determine the primary antibody dilution that provides the best signal-to-noise ratio (bright specific staining with low background).
-
Secondary Antibody Titration: a. Using the optimal primary antibody dilution determined in the previous step, prepare a series of dilutions for your Cy3-conjugated secondary antibody (e.g., 1:200, 1:500, 1:1000, 1:2000). b. Incubate your samples with the optimal primary antibody concentration. c. Wash as before. d. Incubate the samples with the different dilutions of the Cy3-conjugated secondary antibody for 1 hour at room temperature, protected from light. e. Wash and mount as before. f. Image all samples with identical acquisition settings. g. Select the secondary antibody dilution that gives the strongest signal without a significant increase in background.
Protocol 2: Reducing Aldehyde-Induced Autofluorescence
This protocol can be used to quench autofluorescence caused by fixation with paraformaldehyde or glutaraldehyde.
Materials:
-
Fixed cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Ice
Procedure:
-
After the fixation step with an aldehyde-based fixative, wash the samples three times with PBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% (w/v) Sodium Borohydride in ice-cold PBS. For example, dissolve 1 mg of NaBH₄ in 1 mL of PBS. Caution: Sodium Borohydride is a reactive substance; handle with care and prepare the solution immediately before use.
-
Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples thoroughly three times with PBS for 5 minutes each to remove any residual Sodium Borohydride.
-
Proceed with your standard blocking and immunofluorescence staining protocol.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 7. ifn-y.com [ifn-y.com]
- 8. Eliminating Background - Jackson ImmunoResearch [jacksonimmuno.com]
- 9. How to reduce the background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 10. biotium.com [biotium.com]
- 11. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 13. Signal stability of Cy3 and Cy5 on antibody microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulfo-Cy3-Methyltetrazine Antibody Conjugation
Welcome to the technical support center for improving Sulfo-Cy3-Methyltetrazine conjugation efficiency to antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your antibody labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of this compound conjugation to antibodies?
A1: The conjugation of this compound to an antibody is a two-step process that relies on bioorthogonal chemistry.[1]
-
Antibody Modification: First, the antibody is modified with a trans-cyclooctene (B1233481) (TCO) group. This is typically achieved by reacting primary amines (lysine residues) on the antibody with an N-hydroxysuccinimide (NHS) ester of a TCO derivative (e.g., TCO-NHS).[1]
-
Inverse Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The TCO-modified antibody is then reacted with this compound. The methyltetrazine moiety of the dye and the TCO group on the antibody undergo a rapid and highly specific iEDDA "click" reaction, forming a stable covalent bond.[2] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[2]
Q2: What are the key advantages of using the TCO-tetrazine ligation for antibody conjugation?
A2: The TCO-tetrazine ligation offers several advantages for antibody conjugation:
-
Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, allowing for efficient conjugation even at low antibody and dye concentrations.[3]
-
High Specificity: The reaction is highly selective between the TCO and tetrazine groups, minimizing off-target reactions with other functional groups present on the antibody or in the buffer.[4]
-
Biocompatibility: The reaction proceeds under mild, physiological conditions (pH, temperature) and does not require cytotoxic catalysts like copper, which is often used in other click chemistry reactions.[4]
-
Stability: Both the TCO and methyltetrazine functional groups are stable in aqueous buffers, and the resulting conjugate is also highly stable.[4][5]
Q3: What is the optimal Degree of Labeling (DOL) for a Sulfo-Cy3-conjugated antibody?
A3: The optimal Degree of Labeling (DOL), which is the average number of dye molecules per antibody, typically falls between 2 and 10 for most applications.[6] A DOL below 2 may result in a weak signal, while a DOL above 10 can lead to signal quenching (reduced fluorescence) and potentially impact the antibody's solubility and binding affinity due to increased hydrophobicity and steric hindrance.[6] The ideal DOL should be determined empirically for each specific antibody and application.
Q4: How do I determine the Degree of Labeling (DOL) of my Sulfo-Cy3-antibody conjugate?
A4: The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of Sulfo-Cy3 (~555 nm). The following formula is used for the calculation:
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye]
Where:
-
A_max is the absorbance of the conjugate at the λmax of Sulfo-Cy3.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
ε_dye is the molar extinction coefficient of Sulfo-Cy3 at its λmax (approximately 150,000 M⁻¹cm⁻¹).
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 of the dye / A_max of the dye). For Sulfo-Cy3, this is approximately 0.06.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling with TCO-NHS Ester | Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[8] | - Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[8]- Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[8]- Avoid buffers containing primary amines (e.g., Tris, glycine) during the labeling reaction as they compete with the target molecule.[8] |
| Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. | - Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0, such as PBS, HEPES, or borate (B1201080) buffer.[8] | |
| Low Antibody Concentration: Dilute antibody solutions can lead to inefficient labeling due to competing hydrolysis of the NHS ester. | - Concentrate the antibody to at least 1-2 mg/mL before labeling.[9] | |
| Low or No Labeling with this compound | Inefficient TCO-Modification: The antibody may not have a sufficient number of reactive TCO groups. | - Increase the molar excess of TCO-NHS ester during the antibody modification step.- Verify the reactivity of the TCO-modified antibody using a small-scale test reaction with the tetrazine dye. |
| Degradation of this compound: The methyltetrazine moiety can degrade over time, especially if not stored properly. | - Store this compound desiccated and protected from light at -20°C.[5]- Prepare fresh solutions of the dye for each conjugation reaction. | |
| Suboptimal Reaction Conditions: The TCO-tetrazine ligation is generally robust but can be affected by extreme conditions. | - Ensure the reaction is performed in a pH range of 6-9.[9] PBS at pH 7.4 is a common choice.[9]- While the reaction is fast at room temperature, it can be allowed to proceed for longer (e.g., overnight at 4°C) to maximize yield.[4] | |
| Antibody Aggregation | Over-labeling: A high degree of labeling with the hydrophobic TCO and dye molecules can lead to aggregation.[10] | - Reduce the molar excess of the TCO-NHS ester and/or this compound used in the reactions.- Optimize the reaction time to prevent excessive labeling. |
| Unfavorable Buffer Conditions: The buffer composition can influence antibody stability. | - Ensure the buffer has an appropriate salt concentration (e.g., 150 mM NaCl).- Avoid pH values near the isoelectric point (pI) of the antibody. | |
| Presence of Organic Solvents: High concentrations of DMSO or DMF used to dissolve the reagents can denature the antibody. | - Minimize the volume of organic solvent added to the antibody solution (typically ≤10% of the total reaction volume). | |
| Difficulty Purifying the Conjugate | Inefficient Removal of Free Dye: Unreacted this compound can interfere with downstream applications. | - Use size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to separate the labeled antibody from the smaller, unreacted dye molecules.[11] |
| Loss of Antibody During Purification: The antibody-dye conjugate may be lost during purification steps. | - For small-scale reactions, consider using spin desalting columns to minimize sample loss.[11] |
Quantitative Data
Table 1: Effect of TCO-to-Antibody Molar Ratio on Subsequent Tetrazine Ligation
This table summarizes data adapted from a study investigating the impact of the initial TCO modification level on the efficiency of the subsequent reaction with a tetrazine probe.[12]
| TCO:Antibody Molar Ratio (Input) | Resulting TCO per Antibody (Measured) | Relative Tetrazine Reaction Efficiency (%) |
| 2:1 | 1.9 | 100 |
| 4:1 | 3.7 | ~146 |
| 6:1 | 5.5 | ~233 |
Note: The relative tetrazine reaction efficiency was determined by measuring the signal from a radiolabeled tetrazine probe that reacted with the TCO-modified antibody.[12] This data indicates that increasing the number of TCO groups per antibody leads to a proportional increase in the amount of tetrazine that can be conjugated.
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Step 1: TCO-NHS Ester Labeling | Step 2: this compound Ligation |
| Antibody Concentration | 1-5 mg/mL | 1-5 mg/mL |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | PBS or similar physiological buffer |
| pH | 7.2 - 9.0 | 6.0 - 9.0 |
| Molar Excess of Reagent | 5-20 fold (TCO-NHS:Antibody) | 1.1-5 fold (Tetrazine:TCO-Antibody)[1] |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 4°C |
| Reaction Time | 30-60 minutes | 30-60 minutes |
| Quenching | Optional (e.g., Tris buffer to a final concentration of 50-100 mM) | Not typically required |
Experimental Protocols
Protocol 1: Antibody Modification with TCO-NHS Ester
This protocol describes the modification of an antibody with trans-cyclooctene (TCO) groups using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS Ester
-
Anhydrous DMSO or DMF
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Antibody: Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines like Tris or glycine.
-
Prepare the TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the unreacted TCO-NHS ester by purifying the TCO-modified antibody using a spin desalting column equilibrated with the reaction buffer.
Protocol 2: Conjugation of this compound to TCO-Modified Antibody
This protocol describes the "click" reaction between the TCO-modified antibody and this compound.
Materials:
-
TCO-modified antibody (from Protocol 1)
-
This compound
-
Anhydrous DMSO or DMF
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the this compound Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Conjugation Reaction: Add a 1.1- to 5-fold molar excess of the this compound stock solution to the TCO-modified antibody solution.[1] Incubate the reaction for 30-60 minutes at room temperature in the dark with gentle mixing.
-
Purification: Remove the unreacted this compound by purifying the antibody-dye conjugate using a spin desalting column equilibrated with the reaction buffer.
-
Characterization: Determine the Degree of Labeling (DOL) of the purified conjugate using UV-Vis spectrophotometry as described in the FAQs.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 7. Sulfo-Cyanine 3 tetrazine (A270280) | Antibodies.com [antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. escholarship.org [escholarship.org]
- 10. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 11. Strategies for UF/DF-Based Impurity Removal in the Post-conjugation Purification of Antibody–Drug Conjugates | CoLab [colab.ws]
- 12. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and avoiding Sulfo-Cy3-Methyltetrazine reaction byproducts
Welcome to the technical support center for Sulfo-Cy3-Methyltetrazine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for bioorthogonal labeling applications. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help you identify and avoid potential reaction byproducts, ensuring the integrity and accuracy of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with trans-cyclooctene (B1233481) (TCO) functionalized molecules.
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Degradation of this compound: The methyltetrazine moiety can degrade under certain conditions, rendering it unreactive. | Store the reagent at -20°C in the dark and desiccated.[1] Avoid prolonged exposure to light.[1] Prepare solutions fresh and avoid repeated freeze-thaw cycles. |
| Inefficient Reaction with TCO: Reaction kinetics can be influenced by buffer conditions and pH. | The IEDDA reaction between methyltetrazines and TCO is optimal at physiological pH (around 7.4).[1] Ensure the reaction buffer is free of primary amines (e.g., Tris) if using an NHS ester version of the dye for initial protein modification. | |
| Photobleaching of Cy3: The Cy3 fluorophore can be susceptible to photobleaching, especially with prolonged exposure to excitation light. | Minimize light exposure during incubation and imaging steps. Use antifade mounting media for microscopy applications. The Sulfo-Cy3 dye is known for its good photostability.[2][3][4] | |
| Non-Specific Staining or High Background | Reaction with Non-Target Molecules: While highly selective, tetrazines can potentially react with certain nucleophiles, such as thiols present in cysteine residues or glutathione, especially at higher concentrations or prolonged reaction times.[5] | Use the lowest effective concentration of this compound. Optimize incubation time to be sufficient for the specific reaction without allowing for significant side reactions. Purify the labeled biomolecule to remove any non-specifically bound dye. |
| Hydrophobic Interactions: The Cy3 dye, although sulfonated for water solubility, may still exhibit some non-specific binding to proteins or cellular components. | Include a blocking step (e.g., with BSA) in your protocol, especially for cell-based imaging. Add a mild non-ionic detergent (e.g., Tween-20) to wash buffers to reduce non-specific binding. | |
| Presence of Unreacted Dye: Incomplete removal of unreacted this compound after the labeling reaction is a common cause of high background. | Thoroughly purify the labeled biomolecule using appropriate methods such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[6][7][8] | |
| Unexpected Peaks in Mass Spectrometry or HPLC | Formation of Byproducts: Side reactions with components of the reaction mixture or degradation of the tetrazine ring can lead to the formation of unexpected species. | Analyze a control reaction of this compound in buffer to identify potential degradation products. Characterize unexpected peaks by mass spectrometry to identify potential adducts. |
| Isomerization of TCO: The trans-cyclooctene (TCO) can isomerize to the less reactive cis-isomer, which will not react with the tetrazine. | Use freshly prepared or properly stored TCO-functionalized molecules. | |
| Variability in Labeling Efficiency | Inconsistent Reagent Quality: The purity and reactivity of this compound can vary between batches. | Qualify new batches of the reagent to ensure consistent performance. |
| Buffer Incompatibility: Certain buffer components can interfere with the reaction. | Avoid buffers containing highly nucleophilic species if side reactions are suspected. Phosphate-buffered saline (PBS) is generally a good choice for the IEDDA reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound?
A1: this compound reacts with a trans-cyclooctene (TCO) via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[] This is a type of "click chemistry" reaction that is highly efficient and selective, forming a stable covalent bond.[]
Q2: What are the main byproducts to be aware of?
A2: While the IEDDA reaction itself is very clean, potential byproducts can arise from side reactions. The most significant of these is the potential reaction of the electron-deficient tetrazine ring with endogenous nucleophiles, particularly thiols found in cysteine residues and glutathione.[5] This can lead to the formation of thiol-tetrazine adducts. Additionally, hydrolysis of the tetrazine ring can occur under certain conditions, leading to an unreactive compound.
Q3: How can I detect the formation of byproducts?
A3: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the most effective methods for detecting byproducts.[6] HPLC can be used to separate the desired labeled product from unreacted dye and any newly formed species.[6] Mass spectrometry can then be used to identify the mass of these species and help elucidate their structure.
Q4: What is the optimal pH for the reaction?
A4: Methyltetrazines, including this compound, exhibit optimal stability and reactivity at physiological pH, typically between pH 7.2 and 7.6.[1] While the reaction can proceed at other pH values, significant deviations may lead to decreased efficiency or increased degradation of the tetrazine.
Q5: How should I store this compound?
A5: this compound should be stored at -20°C in the dark and in a desiccated environment to prevent degradation from moisture and light.[1][10]
Experimental Protocols
Protocol 1: General Labeling of a TCO-Modified Protein
This protocol outlines a general procedure for labeling a protein that has been pre-functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Purification column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. This stock solution should be prepared fresh.
-
Reaction Setup: In a microcentrifuge tube, add the TCO-modified protein.
-
Initiate the Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light. Longer incubation times may be necessary for dilute protein solutions, but this also increases the risk of side reactions.
-
Purification: Remove unreacted this compound and any potential byproducts by size-exclusion chromatography (e.g., a pre-packed PD-10 or Sephadex G-25 column) equilibrated with the desired storage buffer (e.g., PBS).[7] Collect the fractions containing the labeled protein, which can be identified by its color and/or by measuring absorbance at 280 nm (for protein) and 555 nm (for Cy3).
Protocol 2: HPLC Analysis of Labeling Reaction
This protocol provides a general method for analyzing the reaction mixture by reverse-phase HPLC to assess labeling efficiency and detect byproducts.
Materials:
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
HPLC system with a UV-Vis or fluorescence detector
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in Mobile Phase A.
-
HPLC Method:
-
Inject the sample onto the C18 column.
-
Elute with a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.
-
Monitor the elution profile at 280 nm (for protein) and 555 nm (for this compound and its conjugates).
-
-
Data Analysis:
-
The unlabeled protein will typically elute first.
-
The labeled protein will elute later and will have absorbance at both 280 nm and 555 nm.
-
Unreacted this compound will be a sharp peak with strong absorbance at 555 nm.
-
Any byproducts will appear as additional peaks in the chromatogram.
-
Visualizations
Reaction Pathway
Caption: Ideal reaction pathway and a potential side reaction.
Experimental Workflow
Caption: A typical experimental workflow for biomolecule labeling.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High sensitivity analysis of water-soluble, cyanine dye labeled proteins by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]
- 10. This compound, 1801924-47-9 | BroadPharm [broadpharm.com]
Sulfo-Cy3-Methyltetrazine stability issues in aqueous buffers
Welcome to the technical support center for Sulfo-Cy3-Methyltetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous buffers and to assist in troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C in the dark and kept desiccated. When stored correctly, it is stable for up to 24 months. For short-term transport, it can be kept at room temperature for up to three weeks. It is crucial to avoid prolonged exposure to light.
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in anhydrous, water-miscible organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). To prevent condensation, allow the vial to equilibrate to room temperature before opening. Stock solutions should be prepared immediately before use. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C, protected from light and moisture.
Q3: What is the stability of this compound in aqueous buffers?
This compound, a methyl-substituted tetrazine, offers a good balance of reactivity and stability. It exhibits optimal stability at a physiological pH range of 6 to 9. However, prolonged incubation in aqueous buffers can lead to degradation, particularly under basic conditions (pH > 9) or in the presence of nucleophiles. For applications requiring long incubation times, it is advisable to use freshly prepared solutions.
Q4: Can I use buffers containing primary amines, such as Tris or glycine (B1666218), with this compound?
If the this compound has an NHS ester reactive group for conjugation to a primary amine on a target molecule, buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction. For the subsequent click chemistry reaction with a TCO-modified molecule, amine-free buffers like PBS or HEPES are recommended.
Q5: Is the fluorescence of the Sulfo-Cy3 dye affected by pH?
No, the fluorescence intensity of Sulfo-Cy3 is independent of pH and remains relatively constant across a wide pH range. This means that any observed decrease in fluorescence signal during an experiment is more likely due to degradation of the tetrazine moiety or other experimental factors, rather than a direct effect of pH on the fluorophore itself.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, focusing on stability-related problems.
Issue 1: Low or no fluorescence signal in my click reaction.
dot
Caption: Troubleshooting workflow for low fluorescence signal.
Issue 2: High background fluorescence.
dot
Caption: Troubleshooting workflow for high background fluorescence.
Quantitative Data on Stability
While specific half-life data for this compound is not extensively published, the stability of closely related methyl-tetrazine derivatives provides valuable insights.
| Compound Type | Buffer/Medium | Temperature | Time | % Remaining |
| Methyl-pyridyl-tetrazine | PBS, pH 7.4 | 37°C | 12 hours | ~85% |
| Methyl-tetrazine | DMEM + 10% FBS | 37°C | 12 hours | >92% |
| Methyl-tetrazine | DMEM + 10% FBS | 37°C | 48 hours | >63% |
| Phenyl-methyl-tetrazine | 1:9 DMSO/PBS, pH 7.4 | 37°C | 12 hours | >75% |
| Dipyridyl-s-tetrazine | 1:9 DMSO/PBS, pH 7.4 | 37°C | 12 hours | 15-40% |
This table summarizes data from multiple studies on different but related tetrazine compounds to provide a general guide to stability.
The data indicates that methyl-substituted tetrazines are significantly more stable in aqueous and biological media compared to those with more electron-withdrawing substituents like pyridyl groups.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in a buffer of choice using a UV-Vis spectrophotometer.
dot
Caption: Workflow for assessing tetrazine stability via UV-Vis.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 50-100 µM).
-
Incubation: Incubate the solution at the desired temperature (e.g., 25°C or 37°C), protected from light.
-
Spectrophotometric Measurement: At regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution and measure its absorbance spectrum. The degradation of the tetrazine ring can be monitored by the decrease in absorbance at its characteristic wavelength, which is typically around 520-540 nm.
-
Data Analysis: Normalize the absorbance readings at each time point to the initial absorbance at time zero. Plot the normalized absorbance against time to visualize the degradation kinetics.
-
Half-life Calculation: The half-life (t½) can be determined from the plot as the time it takes for the absorbance to decrease by 50%. For a pseudo-first-order reaction, the half-life can be calculated from the rate constant (k) using the formula: t½ = ln(2)/k. The rate constant can be obtained from the slope of a plot of ln(normalized absorbance) versus time.
Protocol 2: Monitoring Tetrazine-TCO Ligation
The progress of the click reaction between this compound and a TCO-modified molecule can also be monitored spectrophotometrically.
-
Reactant Preparation: Prepare solutions of the TCO-modified molecule and this compound in an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
Reaction Initiation: Mix the reactants at the desired concentrations.
-
Monitoring: Immediately begin to monitor the reaction by measuring the absorbance at the tetrazine's λmax (~520-540 nm) over time. A decrease in absorbance indicates the consumption of the tetrazine in the click reaction.
-
Analysis: The reaction kinetics can be analyzed to ensure the reaction is proceeding as expected.
Technical Support Center: Sulfo-Cy3-Methyltetrazine Labeling
Welcome to the technical support center for Sulfo-Cy3-Methyltetrazine labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing your experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound labeling reaction?
A1: The labeling reaction is based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a methyltetrazine moiety on the Sulfo-Cy3 dye and a trans-cyclooctene (B1233481) (TCO) group. This is a type of "click chemistry" known for its high reaction speed, specificity, and biocompatibility. The reaction is irreversible and forms a stable dihydropyridazine (B8628806) bond, releasing nitrogen gas as the only byproduct.[1]
Q2: What is the optimal pH for the this compound labeling reaction?
A2: The inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine and trans-cyclooctene (TCO) is generally efficient over a pH range of 6 to 9.[1] Methyltetrazines exhibit optimal stability at physiological pH (around 7.4).[2] For introducing the TCO or tetrazine moiety to a protein via an NHS ester, a pH range of 7.2 to 8.5 is often recommended to balance the reactivity of primary amines and the hydrolysis of the NHS ester.[3]
Q3: What are the recommended buffers for this labeling reaction?
A3: Phosphate-buffered saline (PBS) at a pH of 7.4 is a commonly used and recommended buffer. Other suitable amine-free buffers include HEPES and borate (B1201080) buffers. It is crucial to avoid buffers containing primary amines, such as Tris and glycine, especially if you are using an NHS ester to introduce the tetrazine or TCO functionality, as these will compete with your target molecule for the label.[3]
Q4: How does the fluorescence of Sulfo-Cy3 change with pH?
A4: The fluorescence intensity of the Sulfo-Cy3 dye is largely independent of pH in the range of 4 to 10. This stability makes it a robust choice for a variety of experimental conditions.
Q5: How stable is the methyltetrazine moiety?
A5: Methyltetrazines are among the most stable tetrazine derivatives available, exhibiting good stability in aqueous solutions, particularly at physiological pH.[2][4] However, prolonged exposure to strongly acidic (pH < 3) or alkaline (pH > 8) conditions can lead to degradation.[5] Some tetrazine derivatives can show instability in the presence of reducing agents like TCEP or DTT.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Suboptimal pH: The reaction efficiency can be reduced outside the optimal pH range of 6-9. | Ensure your reaction buffer is within the recommended pH range. For protein labeling with NHS esters, a pH of 7.2-8.5 is often optimal.[3] |
| Incorrect Stoichiometry: An inappropriate molar ratio of this compound to the TCO-containing molecule can lead to incomplete labeling. | Empirically optimize the molar ratio of your reactants. A slight excess (1.1 to 5-fold) of the fluorescent label is often beneficial. | |
| Degradation of Reactants: The methyltetrazine or TCO moiety may have degraded due to improper storage or harsh reaction conditions. | Store reagents as recommended, typically at -20°C and protected from light. Prepare solutions fresh and avoid prolonged exposure to extreme pH values. | |
| Presence of Competing Reagents: Buffers containing primary amines (e.g., Tris, glycine) can react with NHS esters if they are used for introducing the click chemistry handles. | Use amine-free buffers such as PBS, HEPES, or borate for the labeling reaction.[3] | |
| High Background Signal | Excess Unreacted Dye: Insufficient removal of the unbound this compound after the labeling reaction. | Purify your labeled molecule using appropriate methods such as size-exclusion chromatography, dialysis, or spin columns to remove all unbound dye. |
| Non-specific Binding: The dye conjugate may be binding non-specifically to other molecules or surfaces. | Include blocking agents (e.g., BSA) in subsequent steps if appropriate for your application. Ensure adequate washing steps in your experimental protocol. | |
| Precipitation of Labeled Molecule | Aggregation: The labeled protein or molecule may aggregate and precipitate out of solution. | The inclusion of a PEG spacer in the labeling reagent can help to reduce aggregation. If aggregation occurs, you may need to optimize the degree of labeling or the buffer composition. |
Quantitative Data
Table 1: Recommended Buffer Conditions and Their Compatibility
| Buffer | Recommended pH Range | Compatibility with NHS Ester Chemistry | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Excellent | A commonly used and highly compatible buffer for tetrazine-TCO ligations. |
| HEPES | 7.2 - 8.0 | Excellent | A good alternative to PBS, provides stable buffering in this range. |
| Borate Buffer | 8.0 - 9.0 | Good | Can be used for reactions requiring a slightly more basic pH. |
| Carbonate-Bicarbonate Buffer | 8.5 - 9.5 | Good | Useful for NHS ester conjugations that require a higher pH for efficient amine labeling. |
| Tris Buffer | 7.5 - 8.5 | Not Recommended | Contains primary amines that will compete with the target molecule for NHS esters. |
| Glycine Buffer | 8.0 - 9.0 | Not Recommended | Contains primary amines that will compete with the target molecule for NHS esters. |
Experimental Protocols
Protocol 1: General Labeling of a TCO-Modified Protein with this compound
This protocol provides a general guideline for labeling a protein that has already been functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare this compound Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Prepare Protein Solution: Ensure your TCO-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
Labeling Reaction: Add a 1.1 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Purification: Remove the unreacted this compound from the labeled protein using a suitable purification method, such as size-exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for the Sulfo-Cy3 dye).
-
Storage: Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.
Visualizations
Caption: Reaction mechanism for this compound labeling.
References
- 1. broadpharm.com [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulfo-Cy3-Methyltetrazine and TCO Ligation
Welcome to the technical support center for molar ratio optimization of Sulfo-Cy3-Methyltetrazine and TCO (trans-cyclooctene) ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio for the this compound and TCO reaction?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the this compound.[1] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system. For some applications, a molar excess of up to 5-fold of the fluorescent probe may be used to ensure complete labeling.[2]
Q2: What are the recommended reaction buffers and pH range for this ligation?
A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers.[1] Phosphate-buffered saline (PBS) is a common choice. The reaction is typically performed in a pH range of 6.0 to 9.0.[1][3] When labeling proteins with an NHS ester to introduce the TCO or tetrazine moiety, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.[1][4]
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[1][5] For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1] In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.[1]
Q4: Is a catalyst required for the TCO-tetrazine click reaction?
A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically. The disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm indicates the progression of the reaction.[3] Additionally, many tetrazine-dye conjugates exhibit fluorescence quenching that is reversed upon reaction with TCO, providing a "turn-on" fluorescence signal that can be used for monitoring.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the molar ratio optimization of this compound and TCO ligation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Yield | Suboptimal Molar Ratio: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.[1] | Empirically optimize the molar ratio of your reactants. A slight excess of one component, typically the this compound, is often beneficial.[1] |
| Hydrolysis of NHS ester (if applicable): If introducing TCO or tetrazine via an NHS ester, the ester is moisture-sensitive and can hydrolyze, rendering it inactive. | Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[7] | |
| Degradation of TCO: TCO can isomerize to its less reactive cis-cyclooctene (CCO) form, especially in the presence of thiols or over long-term storage.[4][8] | Use fresh or properly stored reagents. Avoid prolonged storage of TCO solutions.[9] | |
| Instability of Tetrazine: While methyltetrazines have good stability at physiological pH, prolonged exposure to certain conditions can lead to degradation.[10][11] | Use freshly prepared solutions of this compound. Store stock solutions at -20°C in the dark.[10] | |
| High Background Signal | Excess Unreacted this compound: Too large of a molar excess of the fluorescent probe can lead to high background due to non-specific binding or incomplete removal. | Optimize the molar ratio to use the minimum necessary excess of the tetrazine probe. Ensure thorough purification after the reaction using methods like size-exclusion chromatography, dialysis, or spin desalting columns to remove unreacted dye.[6][7] |
| Non-specific Binding of the Dye: The fluorescent dye itself may non-specifically adhere to surfaces or other molecules. | Include blocking agents (e.g., BSA) in your buffers, especially for cell-based assays. Increase the number of wash steps after the labeling reaction.[12] | |
| Inconsistent Results | Inaccurate Reagent Concentrations: Errors in determining the concentration of the TCO-labeled molecule or the this compound can lead to variability in the effective molar ratio. | Accurately determine the concentration of your stock solutions. For proteins, use a reliable method like a BCA assay. For the dye, use the manufacturer's provided extinction coefficient. |
| Variability in Reaction Conditions: Fluctuations in temperature, pH, or incubation time can affect reaction efficiency. | Standardize all reaction parameters across experiments. Use a temperature-controlled incubator and freshly prepared buffers. |
Quantitative Data on Molar Ratios
While the optimal molar ratio is system-dependent, the following table summarizes generally recommended starting points for the molar excess of this compound to TCO.
| Application | Recommended Molar Excess of this compound | Reference |
| General Protein Conjugation | 1.05 - 1.5 fold | [1] |
| Protein-Protein Conjugation | 1:1 or a slight excess of tetrazine | [1] |
| Cell Surface Labeling | 5 - 20 µM final concentration (implies significant excess) | [12] |
| General Click Reaction | 1.05 - 1.5 fold | [5] |
| Protein Labeling | 1.1 - 5 fold | [2] |
Experimental Protocols
Protocol 1: TCO-Functionalization of a Protein using TCO-NHS Ester
This protocol describes the modification of a protein with a TCO group using a TCO-NHS ester.
-
Buffer Preparation: Prepare an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[4]
-
Protein Preparation: Dissolve or buffer exchange your protein into the reaction buffer at a concentration of 1-5 mg/mL.[4]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[4]
-
Incubation: Incubate the reaction for 1 hour at room temperature.[1]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5 minutes.[1]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.[1]
Protocol 2: Ligation of this compound to a TCO-Functionalized Protein
This protocol outlines the click reaction between a TCO-labeled protein and this compound.
-
Reactant Preparation: Prepare your TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reagent Preparation: Prepare a stock solution of this compound in an aqueous buffer like PBS or in DMSO.
-
Reaction Mixture: Combine the TCO-modified protein and this compound in the desired molar ratio. A 1.1 to 2.0 molar excess of the this compound is a good starting point.[7]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[6]
-
Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material and excess dye using size-exclusion chromatography or a spin desalting column.[1][6]
-
Storage: Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.[6]
Visualizations
Caption: Workflow for TCO-functionalization and subsequent tetrazine ligation.
Caption: Troubleshooting logic for optimizing this compound and TCO ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. sulfo-Cyanine3 tetrazine | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Sulfo-Cy3-Methyltetrazine solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-Cy3-Methyltetrazine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a water-soluble fluorescent dye that belongs to the cyanine (B1664457) dye family.[1][2] It contains a methyltetrazine moiety, which is a key component for bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[3] This reaction occurs rapidly and with high specificity with trans-cyclooctene (B1233481) (TCO) groups, making it an excellent tool for labeling biomolecules such as proteins and nucleic acids in complex biological systems.[3][4] The "sulfo" group enhances its water solubility, making it suitable for use in aqueous buffers without the need for organic co-solvents.[2][5]
Q2: In which solvents is this compound soluble?
This compound is soluble in water, as well as polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[1][5]
Q3: What is the recommended storage condition for this compound?
It is recommended to store this compound at -20°C in the dark and desiccated.[6]
Q4: Is this compound stable at physiological pH?
Yes, the methyltetrazine moiety is known to have optimal stability at physiological pH.[1][4][6] Generally, Cy3 dyes are stable and fluorescent in a pH range of 3 to 10.[7]
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Reagent
Problem: The lyophilized this compound powder is not dissolving completely in my aqueous buffer.
Possible Causes & Solutions:
-
Concentration is too high: While the reagent is water-soluble, it has a solubility limit. For a similar compound, Sulfo-Cyanine 3 tetrazine, the maximum solubility in water is 36 g/L (0.43 M).[8] Attempting to prepare a stock solution at a higher concentration in water may lead to incomplete dissolution.
-
Solution: Prepare a more dilute solution in your aqueous buffer. For highly concentrated stock solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF.[9]
-
-
Slow dissolution kinetics: Sometimes, dissolution can be slow, especially in static conditions.
-
Solution: After adding the solvent, vortex the vial for a short period. If particles are still visible, gentle heating or sonication can aid in dissolution.[9] Be cautious with heating, as prolonged exposure to high temperatures can degrade the compound.
-
-
Buffer components: Certain buffer components or high salt concentrations might affect the solubility of the dye.
-
Solution: If you suspect buffer incompatibility, try dissolving the reagent in deionized water first to create a concentrated stock solution, and then dilute it into your desired buffer. The effect of ionic strength on cyanine dyes can be complex, with high salt concentrations sometimes promoting aggregation.[10][11]
-
Issue 2: Precipitation of the Reagent After Dissolving
Problem: The this compound dissolved initially but then precipitated out of solution.
Possible Causes & Solutions:
-
Supersaturated solution: You may have created a supersaturated solution, which is inherently unstable.
-
Solution: Prepare a new, more dilute solution. If you observe precipitation after adding a DMSO stock to an aqueous buffer, ensure that the final concentration of DMSO is not too high, as this can cause the dye to crash out of solution.
-
-
Aggregation: Cyanine dyes have a tendency to form aggregates (H-aggregates or J-aggregates) at high concentrations, which can lead to precipitation and changes in spectroscopic properties.[10][11]
Issue 3: Low or No Fluorescent Signal After Labeling
Problem: I have performed my labeling reaction, but I am not observing the expected fluorescent signal.
Possible Causes & Solutions:
-
Hydrolysis of a reactive group (if using an NHS ester variant): If you are using a variant of this compound that also contains a reactive group like an NHS ester for conjugation, it is sensitive to moisture.
-
Solution: Always use high-quality, anhydrous DMSO or DMF to prepare stock solutions of NHS esters.[12] Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Inefficient labeling reaction: The reaction between the tetrazine and the TCO group might be inefficient.
-
Solution: Ensure that your TCO-modified biomolecule is pure and that the TCO group has not degraded. The tetrazine-TCO reaction is generally very fast, but optimizing reaction time and concentration may be necessary for your specific application.
-
-
Presence of interfering substances: Components in your reaction buffer could be interfering with the labeling.
-
Solution: Ensure your biomolecule is free from amine-containing contaminants if you are using an NHS ester.[12] Sodium azide (B81097) should also be avoided as it can interfere with some labeling reactions.[12]
-
Data Summary
Solubility Data for this compound and Related Compounds
| Compound Name | Solvent | Reported Solubility |
| This compound | Water, DMSO, DMF | Soluble[1] |
| Sulfo-Cyanine 3 tetrazine | Water | 36 g/L (0.43 M)[8] |
| Sulfo-Cyanine 3 tetrazine | DMF, DMSO | Soluble[8] |
| Sulfo-Cy3 NHS ester | DMSO, DMF | Good solubility[9] |
| Sulfo-Cy3 NHS ester | Water | Very high solubility |
Experimental Protocols
Protocol: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the required volume of high-quality, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM). A table for calculating the required volume of DMSO for a similar compound is available and can be adapted.[7]
-
Dissolution: Vortex the vial for 1-2 minutes until the compound is completely dissolved. If necessary, gentle sonication in a water bath can be used to aid dissolution.[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for a typical bioconjugation experiment.
References
- 1. This compound, 1801924-47-9 | BroadPharm [broadpharm.com]
- 2. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. sulfo-Cyanine3 tetrazine | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]
- 8. Sulfo-Cyanine 3 tetrazine (A270280) | Antibodies.com [antibodies.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Spectroscopic studies of the interaction of bichromophoric cyanine dyes with DNA. Effect of ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
Technical Support Center: Sulfo-Cy3-Methyltetrazine Applications
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy3-Methyltetrazine. The focus is on the critical step of quenching unreacted reagents to ensure high-quality experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a water-soluble version of the bright and photostable Cy3 fluorescent dye. It is chemically modified with a methyltetrazine group, enabling it to participate in a highly efficient and specific type of bioorthogonal "click chemistry" known as the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2] Its primary use is to fluorescently label biomolecules that have been tagged with a trans-cyclooctene (B1233481) (TCO) group. The reaction, often called tetrazine ligation, is exceptionally fast and forms a stable covalent bond, making it ideal for labeling in complex biological samples.[1][3]
Q2: Why is it critical to quench unreacted this compound?
After a labeling experiment, any unreacted this compound can bind non-specifically to cells or other surfaces. This leads to high background fluorescence, which can obscure the true signal from your specifically labeled target molecule, making data interpretation difficult and unreliable.[4][5] Quenching converts the unreacted, highly reactive tetrazine dye into an inert form that can be easily washed away, thereby significantly improving the signal-to-noise ratio.[6]
Q3: What are the recommended quenchers for this compound?
The most effective method to quench unreacted this compound is to add a small molecule that contains a TCO group. Due to the extremely high reaction rate between tetrazine and TCO, the quencher will rapidly and specifically react with any excess dye.[1][2] Ideal quenchers are small, water-soluble, and easily removed in a subsequent purification step.
Q4: How do I choose the most suitable TCO-based quencher for my experiment?
The choice of quencher depends on your experimental setup and the nature of your labeled biomolecule. Key factors are solubility and ease of removal.
-
TCO-Amine: A small, simple quencher. Its hydrochloride salt form has enhanced aqueous solubility.[7][8]
-
TCO-PEG: These quenchers include a polyethylene (B3416737) glycol (PEG) spacer, which significantly increases water solubility and reduces the potential for aggregation.[9][] PEGylated quenchers are an excellent choice for most applications.
The goal is to use a quencher that is structurally distinct from your biomolecule of interest, allowing for easy separation. For example, if you have labeled a large protein, a low molecular weight TCO-amine or TCO-PEG can be easily removed via size-exclusion chromatography.
Q5: How can I confirm that the quenching reaction is complete?
There are two primary methods to monitor the reaction:
-
Spectrophotometry: The tetrazine group has a characteristic color and a distinct absorbance peak between 510 nm and 550 nm.[1] As the quenching reaction proceeds, this absorbance will decrease and eventually disappear, indicating that the tetrazine has been consumed.[1][11]
-
Fluorometry: Many tetrazine-dye conjugates exhibit a "fluorogenic" property, where the tetrazine moiety partially quenches the fluorescence of the attached dye (Cy3).[2][3][12] Upon reaction with TCO, the quenching effect is eliminated, leading to a significant increase in fluorescence.[6][13][14] Monitoring this increase can signal the completion of the reaction.
Troubleshooting Guide
This section addresses common issues encountered during labeling experiments involving this compound.
Problem: High Background Fluorescence in Final Analysis (e.g., Microscopy, Flow Cytometry)
High background is the most common issue and it compromises data quality by reducing the signal-to-noise ratio.
Logical Flow for Troubleshooting High Background
Caption: Troubleshooting flowchart for high background fluorescence.
Possible Cause 1: Incomplete Reaction or Insufficient Quenching If unreacted this compound remains, it will cause background signal.
-
Solution:
-
Introduce a Quencher: Add a small-molecule TCO derivative (e.g., TCO-amine) to your sample after the primary labeling reaction is complete.
-
Optimize Quencher Concentration: Use a 5- to 10-fold molar excess of the TCO quencher relative to the initial amount of this compound used in the labeling step.[15]
-
Optimize Incubation Time: Although the reaction is very fast, allow the quenching reaction to proceed for 15-30 minutes at room temperature to ensure completion.[9][15]
-
Possible Cause 2: Inadequate Purification The quenched dye-TCO complex and any remaining excess TCO quencher must be efficiently removed.
-
Solution:
-
Select the Right Method: For large biomolecules like antibodies or proteins (>30 kDa), use size-exclusion chromatography (e.g., pre-packed spin desalting columns like Sephadex G-25) to separate the large, labeled product from the small, unreacted/quenched components.[1]
-
Ensure Column Capacity is Not Exceeded: Follow the manufacturer's instructions for the spin column, ensuring the sample volume is appropriate for the column size. Overloading the column will lead to poor separation.
-
Consider Dialysis: For larger sample volumes, dialysis against an appropriate buffer (e.g., PBS) is also an effective method for removing small molecule impurities.
-
Data Presentation
Table 1: Comparison of Recommended TCO-Based Quenchers
| Quencher | Molecular Weight ( g/mol ) | Key Features | Recommended Use |
| TCO-Amine HCl | ~263[7] | Small size, good aqueous solubility as a hydrochloride salt.[8] | General purpose quenching where a simple, low-mass quencher is desired. |
| TCO-PEG4-Amine | ~448 | Contains a hydrophilic 4-unit PEG spacer.[9] | Excellent for ensuring high aqueous solubility and minimizing aggregation. Ideal for sensitive proteins. |
| TCO-PEG12-Amine | ~801 | Long PEG spacer enhances solubility and provides flexibility.[9] | Useful in systems where steric hindrance might be a concern, though its higher MW requires efficient size-based separation. |
Table 2: Reaction Kinetics of Tetrazine Ligation
| Reactants | Reaction Type | Second-Order Rate Constant (k₂) | Reference |
| Tetrazine + TCO | IEDDA Cycloaddition | > 800 M⁻¹s⁻¹ up to 1 x 10⁶ M⁻¹s⁻¹ | [1][9] |
Note: The extremely high rate constant ensures that quenching is typically complete within minutes at micromolar concentrations.
Experimental Protocols & Workflows
Overall Experimental Workflow
The general process involves three key stages: labeling the target, quenching the excess label, and purifying the final conjugate.
Caption: Standard workflow for labeling, quenching, and purification.
Protocol 1: Quenching Unreacted this compound
This protocol assumes you have just completed the labeling of your TCO-modified protein (or other biomolecule) with this compound.
-
Prepare Quencher Stock Solution: Immediately before use, dissolve your chosen TCO quencher (e.g., TCO-Amine HCl) in an anhydrous solvent like DMSO or DMF to create a 10 mM stock solution.
-
Calculate Required Volume: Determine the amount of TCO quencher needed. A 5- to 10-fold molar excess over the initial amount of this compound dye is recommended.
-
Example: If you used 10 nmol of dye for labeling, add 50-100 nmol of TCO quencher. From a 10 mM stock, this would be 5-10 µL.
-
-
Add Quencher to Reaction: Add the calculated volume of TCO quencher stock solution to your labeling reaction mixture. Mix gently by pipetting or brief vortexing.
-
Incubate: Allow the quenching reaction to proceed for 30 minutes at room temperature, protected from light.[15] The solution is now ready for purification.
Protocol 2: Purification Using a Spin Desalting Column
This protocol is for removing the quenched dye complex and excess quencher from a labeled protein.
-
Prepare the Spin Column: Prepare a desalting spin column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) according to the manufacturer's instructions. This typically involves twisting off the bottom closure, placing it in a collection tube, and centrifuging to remove the storage buffer.
-
Equilibrate the Column: Add your desired final buffer (e.g., PBS) to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated with the new buffer.
-
Load the Sample: Place the equilibrated column into a new, clean collection tube. Slowly apply your quenched reaction mixture to the center of the resin bed.
-
Centrifuge: Centrifuge the column according to the manufacturer's specifications (e.g., 1,500 x g for 2 minutes).
-
Collect Purified Protein: The purified, labeled protein will be in the collection tube. The smaller molecules (quenched dye, excess quencher) are retained in the column resin. The conjugate is now ready for use or storage.[16]
The Quenching Reaction
The diagram below illustrates the bioorthogonal reaction that neutralizes the excess fluorescent dye.
Caption: Chemical principle of quenching unreacted tetrazine dye.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. youtube.com [youtube.com]
- 6. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCO-amine hydrochloride | AAT Bioquest [aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. interchim.fr [interchim.fr]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to Quantifying Sulfo-Cy3-Methyltetrazine Labeling Efficiency
For researchers, scientists, and drug development professionals, accurate quantification of fluorescent labeling is paramount for the reliability and reproducibility of experimental results. This guide provides a comparative analysis of Sulfo-Cy3-Methyltetrazine labeling, focusing on quantifying its efficiency. We present a detailed experimental protocol, comparative data, and a discussion of alternative labeling strategies.
Introduction to this compound Labeling
This compound is a bright, water-soluble fluorescent dye belonging to the cyanine (B1664457) dye family, with an absorption maximum around 554 nm and an emission maximum around 568 nm.[1][2] It is functionalized with a methyltetrazine moiety, enabling it to react with trans-cyclooctene (B1233481) (TCO) modified molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4][5][6][7] This bioorthogonal "click chemistry" reaction is exceptionally fast, highly specific, and occurs under mild, physiological conditions, making it ideal for labeling sensitive biomolecules like proteins and antibodies.[5][6][7]
Quantifying the labeling efficiency, often expressed as the Degree of Labeling (DOL), is crucial. The DOL represents the average number of dye molecules conjugated to each protein molecule.[8][9][10] An optimal DOL is critical; under-labeling can lead to a poor signal-to-noise ratio, while over-labeling can cause fluorescence quenching and potentially compromise the biological activity of the protein.[8][9][11]
This guide will compare the quantification of this compound labeling with a traditional amine-reactive labeling method using a Sulfo-Cy3 NHS ester.
Mechanism of this compound Labeling
The labeling reaction occurs between a methyltetrazine-functionalized dye and a TCO-modified protein. This bioorthogonal reaction is highly efficient and specific.
Caption: Bioorthogonal reaction between a TCO-modified protein and this compound.
Experimental Protocols
Here we provide detailed protocols for labeling a model protein (e.g., an IgG antibody) with this compound (after introducing TCO groups) and a Sulfo-Cy3 NHS ester, followed by the quantification of the labeling efficiency.
Protocol 1: Labeling of TCO-modified IgG with this compound
This protocol assumes the IgG has been previously modified to introduce TCO groups.
Materials:
-
TCO-modified IgG in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Spin desalting columns (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the Dye Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the Protein Solution: Adjust the concentration of the TCO-modified IgG to 1-5 mg/mL in PBS.
-
Labeling Reaction: Add a 5-10 fold molar excess of the this compound stock solution to the protein solution. Mix gently and incubate for 30-60 minutes at room temperature, protected from light.
-
Purification: Remove unreacted dye by passing the reaction mixture through a spin desalting column pre-equilibrated with PBS.
Protocol 2: Labeling of IgG with Sulfo-Cy3 NHS Ester
Materials:
-
IgG in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sulfo-Cy3 NHS Ester
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate (pH 8.5)
-
Spin desalting columns (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the Dye Stock Solution: Dissolve Sulfo-Cy3 NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Prepare the Protein Solution: Adjust the concentration of IgG to 1-5 mg/mL in PBS.
-
Adjust pH: Add 1 M sodium bicarbonate to the protein solution to achieve a final concentration of 0.1 M, resulting in a pH of approximately 8.5.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Sulfo-Cy3 NHS Ester stock solution to the protein solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unreacted dye using a spin desalting column pre-equilibrated with PBS.
Protocol 3: Quantification of Labeling Efficiency (DOL)
The Degree of Labeling (DOL) is determined by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the dye's maximum absorbance (Amax), which for Sulfo-Cy3 is ~554 nm.
Procedure:
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified labeled protein solution at 280 nm (A280) and ~554 nm (Amax). If the absorbance is too high, dilute the sample with PBS and record the dilution factor.
-
Calculate Protein Concentration: The protein concentration is calculated using the Beer-Lambert law. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm.
-
CF = A280 of dye / Amax of dye (for Sulfo-Cy3, this is typically around 0.08)
-
Corrected A280 = A280 - (Amax * CF)
-
Protein Concentration (M) = (Corrected A280 * Dilution Factor) / εprotein
-
εprotein is the molar extinction coefficient of the protein (for IgG, ~210,000 M-1cm-1).
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = (Amax * Dilution Factor) / εdye
-
εdye is the molar extinction coefficient of the dye (for Sulfo-Cy3, ~150,000 M-1cm-1).
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Caption: Workflow for calculating the Degree of Labeling (DOL).
Comparative Data
The following table presents a comparison of expected performance between this compound and Sulfo-Cy3 NHS Ester labeling methods based on typical experimental outcomes.
| Feature | This compound (via TCO) | Sulfo-Cy3 NHS Ester |
| Target Residue | TCO-modified amino acids | Primary amines (e.g., Lysine) |
| Reaction pH | 7.0 - 8.5 | 8.0 - 9.0 |
| Reaction Time | 30 - 60 minutes | 1 - 2 hours |
| Specificity | High (Bioorthogonal) | Moderate (targets all accessible primary amines) |
| Typical Molar Ratio (Dye:Protein) | 5:1 to 10:1 | 10:1 to 20:1 |
| Achievable DOL | 1 - 4 (more controlled) | 2 - 8 (less controlled) |
| Potential for Over-labeling | Low | Moderate to High |
| Impact on Protein Function | Minimal (site-specific if TCO is introduced site-specifically) | Can vary; potential for loss of function if lysines in active sites are labeled |
Discussion of Alternatives
While this guide focuses on Sulfo-Cy3, researchers have a variety of other fluorescent dyes and labeling chemistries at their disposal.
-
Other Cyanine Dyes: Dyes like Cy5 and Cy7 offer emission in the far-red and near-infrared regions, which is advantageous for in vivo imaging due to reduced tissue autofluorescence.
-
Alexa Fluor™ and DyLight™ Dyes: These are families of spectrally diverse and photostable fluorescent dyes available with various reactive groups (e.g., NHS esters, maleimides).
-
Self-Labeling Tags: Systems like SNAP-tag®, CLIP-tag™, and HaloTag® involve genetically fusing a tag to the protein of interest.[12] This tag then specifically and covalently reacts with a fluorescently labeled substrate, offering high specificity and control over the labeling stoichiometry.
Conclusion
The quantification of labeling efficiency is a critical step in any bioconjugation workflow. The this compound/TCO bioorthogonal system offers significant advantages in terms of speed, specificity, and mild reaction conditions compared to traditional amine-reactive labeling with NHS esters. This leads to more controlled and reproducible labeling, minimizing the risk of over-labeling and preserving the biological function of the target protein. The choice of labeling strategy will ultimately depend on the specific application, the nature of the protein, and the desired degree of control over the conjugation process. By following standardized protocols for both labeling and quantification, researchers can ensure the generation of high-quality, reliably labeled reagents for their studies.
References
- 1. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]
- 2. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. rna.uzh.ch [rna.uzh.ch]
A Head-to-Head Comparison of Sulfo-Cy3-Methyltetrazine and Alexa Fluor 555-Tetrazine for Live-Cell Imaging
For researchers, scientists, and drug development professionals navigating the choices for fluorescent probes in live-cell imaging, the selection between Sulfo-Cy3-Methyltetrazine and Alexa Fluor 555-tetrazine is a critical decision. Both probes are engineered for bioorthogonal labeling via the highly efficient inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, offering a powerful method for visualizing cellular dynamics. This guide provides an objective comparison of their performance, supported by available experimental data, to inform your selection process.
The primary advantage of using tetrazine-conjugated fluorophores lies in their fluorogenic nature. The tetrazine moiety often quenches the fluorescence of the attached dye. Upon reaction with a trans-cyclooctene (B1233481) (TCO)-modified target in a live cell, this quenching is relieved, leading to a significant increase in fluorescence and a high signal-to-noise ratio, which is ideal for wash-free imaging protocols.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key photophysical properties of Sulfo-Cy3 and Alexa Fluor 555, the core fluorophores of the tetrazine conjugates. While direct comparative data for the tetrazine-conjugated forms in a live-cell context is limited, the properties of the parent dyes provide a strong indication of their performance.
| Property | This compound | Alexa Fluor 555-tetrazine | Reference |
| Excitation Maximum (nm) | ~555 | ~555 | [5] |
| Emission Maximum (nm) | ~570 | ~565 | [5] |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000 | ~150,000 | |
| Quantum Yield (parent dye) | ~0.1 | Not explicitly stated, but generally higher than Cy3 | [6] |
| Photostability | Good | Excellent, generally superior to Cy dyes | [6] |
| Water Solubility | High (due to sulfo groups) | High |
Performance in Live-Cell Imaging
Brightness and Photostability: Alexa Fluor 555 is widely recognized for its superior brightness and photostability compared to traditional cyanine (B1664457) dyes like Cy3. This translates to longer imaging experiments with less signal loss due to photobleaching, a critical factor in time-lapse studies of live cells. The increased photostability of Alexa Fluor 555-tetrazine would likely allow for more robust and prolonged visualization of labeled biomolecules.
Signal-to-Noise Ratio: The fluorogenic "turn-on" is a hallmark of tetrazine-dye conjugates, significantly enhancing the signal-to-noise ratio in live-cell imaging.[1][2][3][7] This property allows for wash-free protocols, minimizing cell stress and enabling the imaging of dynamic processes without the need to remove unbound probes. While both probes are expected to exhibit this fluorogenic effect, the inherent brightness of Alexa Fluor 555 may contribute to a higher overall signal upon reaction.
Cell Permeability and Background: The specific linker and modifications of the tetrazine-dye conjugate can influence its cell permeability. For intracellular targets, a cell-permeable probe is essential. Both Sulfo-Cy3 and Alexa Fluor 555 can be formulated in cell-permeable or impermeable versions depending on the overall charge and chemical structure of the conjugate. Low nonspecific binding is crucial for achieving a high signal-to-background ratio, and this can be influenced by the specific dye and linker combination.[3][7]
Experimental Protocols
A generalized protocol for live-cell labeling using either this compound or Alexa Fluor 555-tetrazine is provided below. This protocol assumes the target of interest has been modified with a TCO group.
Materials:
-
Live cells expressing the TCO-modified protein of interest, cultured in a suitable imaging dish (e.g., glass-bottom dish).
-
This compound or Alexa Fluor 555-tetrazine stock solution (e.g., 1 mM in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in an imaging dish.
-
Probe Preparation: Dilute the tetrazine-fluorophore stock solution to the desired final concentration (typically in the range of 1-10 µM) in pre-warmed complete cell culture medium.
-
Labeling: Remove the existing medium from the cells and add the medium containing the tetrazine-fluorophore.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a duration determined by the reaction kinetics and probe concentration (typically 15-60 minutes).
-
Imaging (Wash-Free): For fluorogenic probes, imaging can often be performed directly after incubation without washing. This is particularly advantageous for observing rapid cellular processes.
-
Imaging (Optional Wash): If background fluorescence is high, the labeling medium can be removed, and the cells can be washed 2-3 times with pre-warmed PBS or fresh culture medium before imaging.
-
Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore (e.g., a TRITC/Cy3 filter set). Acquire images using the lowest possible laser power to minimize phototoxicity.
Visualizations
Caption: Experimental workflow for live-cell imaging using tetrazine-TCO ligation.
Caption: Bioorthogonal labeling and detection of a target protein in a live cell.
Conclusion
The choice between this compound and Alexa Fluor 555-tetrazine for live-cell imaging will depend on the specific requirements of the experiment. For applications demanding high photostability and brightness, particularly for long-term imaging, Alexa Fluor 555-tetrazine is likely the superior choice due to the well-documented advantages of the Alexa Fluor dye family. However, for many standard live-cell imaging experiments, This compound provides a reliable and effective option , benefiting from the robust and highly specific tetrazine-TCO ligation chemistry. Both probes leverage the power of fluorogenic labeling to achieve high signal-to-noise ratios, making them valuable tools for the modern cell biologist and drug discovery professional.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Sulfo-Cy3-Methyltetrazine and DyLight 549-Tetrazine for Bioorthogonal Labeling
A Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of bioconjugation, the inverse-electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) has emerged as a powerful tool for the specific and efficient labeling of biomolecules in complex biological systems. This guide provides a detailed comparative analysis of two fluorescent tetrazine probes: Sulfo-Cy3-Methyltetrazine and a comparable alternative to the discontinued (B1498344) DyLight 549-Tetrazine, Janelia Fluor® 549, Tetrazine. This comparison aims to assist researchers in selecting the optimal probe for their experimental needs based on key performance metrics and experimental considerations.
Executive Summary
This compound is a water-soluble and bright cyanine (B1664457) dye that has been widely adopted for bioorthogonal labeling. Janelia Fluor® 549, Tetrazine, a suitable replacement for the discontinued DyLight 549-tetrazine, offers high quantum yield and cell permeability, making it an excellent choice for live-cell imaging and super-resolution microscopy. The choice between these two fluorophores will depend on the specific requirements of the experiment, including the desired brightness, photostability, and the nature of the biological system being studied.
Data Presentation: Quantitative Comparison of Fluorophore Properties
The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for this compound and Janelia Fluor® 549, Tetrazine.
| Property | This compound | Janelia Fluor® 549, Tetrazine |
| Excitation Maximum (λex) | ~555 nm | 549 nm[1][2][3][4] |
| Emission Maximum (λem) | ~570 nm | 571 nm[1][2][3][4] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | 101,000 cm⁻¹M⁻¹[1][2][3][4] |
| Quantum Yield (Φ) | ~0.1 | 0.88[1][2][3][4] |
| Solubility | Water-soluble | Cell-permeable, soluble in DMSO[1][2][3] |
Note: DyLight 549 has been discontinued. Janelia Fluor® 549 is presented here as a spectrally similar and functionally relevant alternative.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioorthogonal labeling experiments. Below are generalized protocols for protein labeling with a tetrazine-dye and the subsequent ligation to a TCO-modified protein.
Protocol 1: Labeling of a Protein with a Tetrazine-Functionalized Dye
This protocol outlines the steps for conjugating a tetrazine-NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
Tetrazine-NHS ester (e.g., this compound-NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the tetrazine-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved tetrazine-NHS ester to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing the unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unconjugated dye by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
Protocol 2: Bioorthogonal Ligation of a Tetrazine-Labeled Protein to a TCO-Modified Protein
This protocol describes the iEDDA reaction between the tetrazine-labeled protein and a protein modified with a TCO group.
Materials:
-
Tetrazine-labeled protein (from Protocol 1)
-
TCO-modified protein
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare solutions of the tetrazine-labeled protein and the TCO-modified protein in the reaction buffer.
-
Ligation Reaction: Mix the two proteins in a 1:1 or a slight molar excess of the tetrazine-labeled protein. The final protein concentrations should be in the low micromolar range.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.
-
Analysis: The resulting protein-protein conjugate can be analyzed by SDS-PAGE, mass spectrometry, or other relevant analytical techniques.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes in a bioorthogonal labeling experiment.
Caption: Experimental workflow for bioorthogonal labeling.
References
A Comparative Guide to Bioorthogonal Labeling Efficiency Assays
For Researchers, Scientists, and Drug Development Professionals
In the fields of chemical biology, drug development, and molecular imaging, the ability to specifically and efficiently label biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for these applications by employing reactions that occur rapidly and selectively within living systems without interfering with endogenous biochemical processes.[1] A critical aspect of employing these techniques is the accurate assessment of labeling efficiency. This guide provides a comparative overview of common assays for determining the efficiency of bioorthogonal labeling, supported by experimental data and detailed protocols.
Quantitative Comparison of Bioorthogonal Chemistries
The choice of bioorthogonal reaction is a key determinant of labeling efficiency. The second-order rate constant (k₂) is a direct measure of the reaction speed, with higher values indicating a more rapid and efficient reaction, especially at low reactant concentrations.[2][3] The three most prominent "click" chemistries are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).
| Feature | Tetrazine-TCO Ligation (IEDDA) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Up to 10⁶[4][5][6] | 10 - 10⁴[2][5] | ~1-2[4] |
| Biocompatibility | Excellent (copper-free)[2] | Limited in vivo due to copper cytotoxicity[2] | Excellent (copper-free)[2] |
| Reaction Conditions | Aqueous media, room temperature[2] | Requires copper(I) catalyst, reducing agent, and ligands[2] | Aqueous media, room temperature |
| Specificity | High[2] | High | High |
Comparison of Labeling Efficiency Assay Methods
The efficiency of a bioorthogonal labeling strategy can be quantitatively assessed using several methods. The most common approaches include in-gel fluorescence analysis, flow cytometry, and mass spectrometry-based techniques. Each method offers distinct advantages and is suited to different experimental questions.
| Assay Method | Principle | Throughput | Quantitative Capability | Key Applications |
| In-Gel Fluorescence | SDS-PAGE separation of labeled proteins followed by fluorescence scanning of the gel. | Low to Medium | Semi-quantitative to quantitative | Validating labeling of specific proteins, assessing proteome-wide labeling. |
| Flow Cytometry | Single-cell analysis of fluorescence intensity after labeling. | High | Quantitative | Measuring labeling efficiency in cell populations, assessing cell-to-cell variability. |
| Mass Spectrometry | Identification and quantification of labeled peptides or proteins. | High | Quantitative | Site-specific identification of labeling, proteome-wide quantification. |
Experimental Protocols
In-Gel Fluorescence Assay Protocol
This protocol describes the metabolic labeling of newly synthesized proteins with a non-canonical amino acid (ncAA) followed by bioorthogonal ligation to a fluorescent reporter and analysis by in-gel fluorescence.
Materials:
-
Cells in culture
-
Methionine-free cell culture medium
-
Non-canonical amino acid (e.g., L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG))
-
Fluorescent alkyne or azide (B81097) probe (e.g., TAMRA-alkyne or Alexa Fluor 488-azide)
-
Click chemistry reaction buffer (e.g., for CuAAC: copper(II) sulfate, reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA)
-
Lysis buffer
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine stores.
-
Add the ncAA (e.g., 50 µM AHA) to the methionine-free medium and incubate for the desired labeling period (e.g., 4-24 hours).[7]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.[8]
-
-
Bioorthogonal Ligation (Click Reaction):
-
To a defined amount of protein lysate (e.g., 50 µg), add the fluorescent probe and the click chemistry reaction buffer.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
SDS-PAGE and In-Gel Fluorescence:
-
Add SDS-PAGE loading buffer to the reaction mixture.
-
Separate the proteins by SDS-PAGE.[8]
-
After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.[8][9]
-
The gel can then be stained with Coomassie Brilliant Blue to visualize total protein loading.[9]
-
Flow Cytometry Assay Protocol
This protocol allows for the quantification of bioorthogonal labeling efficiency at the single-cell level.
Materials:
-
Cells in suspension or adherent cells detached into a single-cell suspension
-
Metabolic labeling reagents as described above
-
Fluorescent bioorthogonal probe
-
Click chemistry reagents
-
Fixation and permeabilization buffers (if labeling intracellular targets)
-
Flow cytometry staining buffer
-
Flow cytometer
Procedure:
-
Metabolic Labeling:
-
Perform metabolic labeling of cells in culture as described in the in-gel fluorescence protocol.
-
-
Bioorthogonal Ligation:
-
After metabolic labeling, wash the cells with PBS.
-
If labeling intracellular proteins, fix and permeabilize the cells according to standard protocols.[10]
-
Resuspend the cells in click chemistry reaction buffer containing the fluorescent probe.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells twice with flow cytometry staining buffer.
-
If desired, perform antibody staining for cell surface markers.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry staining buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the chosen fluorophore.[11]
-
Mass Spectrometry-Based Assay Protocol
This protocol provides a general workflow for the identification and quantification of bioorthogonally labeled proteins using mass spectrometry. This example utilizes a biotinylated probe for enrichment.
Materials:
-
Metabolic labeling reagents as described above
-
Biotinylated alkyne or azide probe
-
Click chemistry reagents
-
Lysis buffer
-
Streptavidin-conjugated beads
-
Wash buffers
-
Trypsin
-
Mass spectrometer
Procedure:
-
Metabolic Labeling and Lysis:
-
Perform metabolic labeling and cell lysis as described in the in-gel fluorescence protocol.
-
-
Bioorthogonal Ligation:
-
Perform a click reaction with a biotinylated probe.
-
-
Enrichment of Labeled Proteins:
-
Incubate the protein lysate with streptavidin-conjugated beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer and add trypsin.
-
Incubate overnight at 37°C to digest the captured proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptide mixture by LC-MS/MS to identify and quantify the labeled proteins.[12]
-
Visualizations
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Alternative Fluorescent Probes for Sulfo-Cy3-Methyltetrazine in Bioorthogonal Labeling
For researchers, scientists, and drug development professionals employing bioorthogonal chemistry, the selection of fluorescent probes is a critical determinant of experimental success. Sulfo-Cy3-Methyltetrazine is a widely used reagent for this purpose, valued for its brightness and water solubility. However, a range of alternative probes are available, each with distinct characteristics that may offer advantages for specific applications. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data and detailed protocols to aid in probe selection and experimental design.
Performance Comparison of Fluorescent Probes
The choice of a fluorescent probe for bioorthogonal labeling hinges on several key performance indicators, including spectral properties, quantum yield, and photostability. The following table summarizes these quantitative data for this compound and its alternatives.
| Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Advantages |
| This compound | 555[1] | 580[1] | 150,000[1] | 0.1[2][3] | Bright, water-soluble, well-characterized.[1][4] |
| Sulfo-Cy5-Methyltetrazine | 646[5] | 662[5] | 250,000[6] | 0.2[6] | Red-shifted emission for multiplexing, high molar extinction coefficient.[5] |
| Cy5-Methyltetrazine | 646[6] | 662[6] | 250,000[6] | 0.2[6] | Similar to Sulfo-Cy5 but without the sulfonated group, suitable for non-aqueous environments.[] |
| Sulfo-Cy7-Tetrazine | 750[1] | 773[1] | 240,600[1] | 0.24[1] | Near-infrared (NIR) emission for deep-tissue imaging.[8] |
| APDye 594 Tetrazine (Alexa Fluor 594 equivalent) | 590[9] | 617[9] | 92,000[9] | High | High photostability and brightness, pH insensitive.[9][10][11] |
| ATTO 550-Methyltetrazine | 554 | 576 | 120,000 | 0.80 | High photostability and quantum yield. |
| ATTO 647N-Methyltetrazine | 644 | 669 | 150,000 | 0.65 | Excellent photostability and high ozone resistance.[12] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes. Below are protocols for a typical protein labeling experiment and a live-cell imaging workflow.
Protocol 1: General Protein Labeling using Methyltetrazine Probes
This protocol outlines the steps for labeling a protein containing a trans-cyclooctene (B1233481) (TCO) group with a methyltetrazine-functionalized fluorescent dye.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-dye stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spin desalting columns
Procedure:
-
Protein Preparation: Prepare the TCO-modified protein at a concentration of 1-5 mg/mL in PBS.
-
Probe Addition: Add a 5-10 fold molar excess of the methyltetrazine-dye stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess, unreacted dye using a spin desalting column equilibrated with PBS.
-
Characterization: Confirm labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and applying the Beer-Lambert law.
Protocol 2: Live-Cell Imaging with Methyltetrazine Probes
This protocol describes the labeling and imaging of live cells expressing a TCO-modified protein of interest.
Materials:
-
Live cells expressing a TCO-modified protein
-
Cell culture medium
-
Methyltetrazine-dye
-
Hoechst 33342 (for nuclear counterstaining, optional)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells on glass-bottom dishes suitable for microscopy.
-
Probe Incubation: Add the methyltetrazine-dye to the cell culture medium at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. For "no-wash" imaging with fluorogenic probes, imaging can be performed directly. For other probes, a wash step may be necessary to reduce background fluorescence.[13]
-
Washing (Optional): Gently wash the cells two to three times with pre-warmed cell culture medium.
-
Counterstaining (Optional): Incubate cells with Hoechst 33342 for 10 minutes for nuclear visualization.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen dye and Hoechst 33342.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
References
- 1. This compound, 1801924-47-9 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. sulfo-Cyanine3 tetrazine | BroadPharm [broadpharm.com]
- 4. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 5. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 6. Cy5 methyltetrazine | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. leica-microsystems.com [leica-microsystems.com]
- 13. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03879D [pubs.rsc.org]
A Researcher's Guide to Fluorophore Selection for Single-Molecule Tracking
In the intricate world of cellular biology and drug development, the ability to observe individual molecules in action provides unparalleled insights. Single-molecule tracking (SMT) microscopy has emerged as a powerful technique to unravel the dynamics of proteins, nucleic acids, and other biomolecules in their native environment. The success of any SMT experiment, however, hinges on the selection of the right fluorescent probe. An ideal fluorophore for SMT should be exceptionally bright to provide a high signal-to-noise ratio, highly photostable to allow for long observation times, and small enough to not perturb the biological process under investigation.[1]
This guide provides a comprehensive comparison of commonly used fluorophores for single-molecule tracking, offering researchers, scientists, and drug development professionals the information needed to make informed decisions for their experiments. We present quantitative data on key photophysical properties, detailed experimental protocols for labeling and imaging, and visual guides to critical workflows and concepts.
Fluorophore Performance: A Quantitative Comparison
The choice of a fluorophore can significantly impact the quality and duration of single-molecule tracking experiments.[2] Key parameters to consider include the extinction coefficient (a measure of how strongly the fluorophore absorbs light at a specific wavelength), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), brightness (the product of the extinction coefficient and quantum yield), and photostability.[3][4] The following table summarizes these properties for a selection of popular organic dyes and fluorescent proteins used in SMT. Organic dyes, in general, offer superior brightness and photostability compared to fluorescent proteins.[5]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Photostability |
| Organic Dyes | ||||||
| Janelia Fluor 549 (JF549) | 549 | 571 | ~101,000 | ~0.88 | ~88,880 | Very High |
| Janelia Fluor 646 (JF646) | 646 | 664 | 152,000 | 0.54 | 82,080 | Very High |
| JFX650 | 650 | 669 | ~160,000 | ~0.60 | ~96,000 | Exceptionally High[6][7] |
| Alexa Fluor 647 | 650 | 665 | 270,000 | 0.33 | 89,100 | High[8][9] |
| Cy3B | 558 | 572 | 130,000 | 0.67 | 87,100 | Moderate |
| Cy5 | 649 | 670 | 250,000 | 0.27 | 67,500 | Moderate |
| TMR (Tetramethylrhodamine) | 555 | 580 | ~92,000 | ~0.40 | ~36,800 | Moderate[6] |
| ATTO 647N | 644 | 669 | 150,000 | 0.65 | 97,500 | High |
| Fluorescent Proteins | ||||||
| mEos3.2 | 506 (green), 571 (red) | 516 (green), 581 (red) | 88,000 (green) | 0.53 (green) | 46,640 (green) | Moderate |
| PAmCherry | 405 (activation), 564 | 595 | 45,000 | 0.21 | 9,450 | Low to Moderate |
| EGFP | 488 | 507 | 56,000 | 0.60 | 33,600 | Moderate[10][11] |
Note: Photophysical properties can vary depending on the local environment and conjugation partner. The values presented here are for guidance and are compiled from various sources. Brightness is a relative measure and can be influenced by factors such as laser power and filter sets.
Key Photophysical Properties of a Fluorophore
The performance of a fluorophore in a single-molecule tracking experiment is governed by its fundamental photophysical properties. Understanding these properties is crucial for selecting the optimal probe and for interpreting the experimental data.
Experimental Protocols
Precise and reproducible experimental protocols are fundamental to successful single-molecule tracking studies. Below are detailed methodologies for labeling strategies and a general workflow for data acquisition and analysis.
Labeling Strategies for Live-Cell SMT
The specific and efficient labeling of the target protein with a bright and photostable fluorophore is a critical first step.[12] Genetically encoded self-labeling tags such as HaloTag and SNAP-tag have become popular choices for live-cell SMT as they combine the specificity of genetic encoding with the superior photophysical properties of organic dyes.[13][14][15][16]
Protocol: HaloTag Labeling of Intracellular Proteins for SMT [17][18][19]
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Transfect cells with a plasmid encoding the protein of interest fused to the HaloTag protein. Allow for protein expression for 24-48 hours.
-
-
Labeling with HaloTag Ligand:
-
Prepare a stock solution of the cell-permeable HaloTag ligand conjugated to the desired fluorophore (e.g., JF549-HaloTag ligand) in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-100 nM. The optimal concentration needs to be determined empirically to achieve sparse labeling suitable for single-molecule detection.
-
Remove the growth medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with pre-warmed complete cell culture medium to remove unbound fluorophores.
-
After the final wash, replace the medium with a live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM with 10% FBS and 25 mM HEPES).
-
-
Imaging:
-
Proceed with single-molecule imaging.
-
Single-Molecule Tracking Experimental Workflow
A typical SMT experiment involves several key steps, from sample preparation to data analysis and interpretation. The following workflow provides a general overview of this process.
Data Analysis Workflow: [20]
-
Single-Molecule Localization: The first step in analyzing the acquired image series is to precisely determine the coordinates of each individual fluorophore in every frame. This is typically achieved by fitting the point spread function (PSF) of each fluorescent spot to a 2D Gaussian function.
-
Particle Tracking: Once the positions of all molecules in all frames are known, tracking algorithms are used to link the localizations of the same molecule across consecutive frames to reconstruct its trajectory. Common algorithms include nearest neighbor and more complex approaches that can handle blinking and transient disappearances.
-
Trajectory Analysis: The reconstructed trajectories are then analyzed to extract quantitative information about the molecule's dynamics. A common method is the calculation of the mean squared displacement (MSD) as a function of time lag. From the MSD plot, the diffusion coefficient and the mode of motion (e.g., free diffusion, confined diffusion, or directed motion) can be determined.
Fluorophore Selection Decision Tree
Choosing the optimal fluorophore depends on several factors specific to the experiment, including the biological question, the imaging modality, and the available instrumentation. This decision tree provides a guide to help researchers navigate the selection process.
Conclusion
The selection of an appropriate fluorophore is a cornerstone of successful single-molecule tracking experiments. This guide has provided a comparative overview of popular fluorophores, highlighting their quantitative performance and offering detailed experimental protocols. By carefully considering the photophysical properties of the available probes and matching them to the specific requirements of the biological question and imaging setup, researchers can maximize the quality and information content of their SMT data, paving the way for new discoveries in cellular and molecular biology. The continued development of novel, brighter, and more photostable fluorophores, such as the JFX dyes, promises to further expand the capabilities of single-molecule tracking in the years to come.[7]
References
- 1. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Single Molecule Fluorescence Detection and Tracking in Mammalian Cells: The State-of-the-Art and Future Perspectives | MDPI [mdpi.com]
- 4. Brightness of fluorescent organic nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The JFX™ Dyes | Janelia Research Campus [janelia.org]
- 8. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving autofluorescent proteins: comparative studies of the effective brightness of Green Fluorescent Protein (GFP) mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. HaloTag labeling protocol [abberior.rocks]
- 18. itn-pep.net [itn-pep.net]
- 19. Halo-tag Labeling — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 20. youtube.com [youtube.com]
A Head-to-Head Comparison of Sulfo-Cy3-Methyltetrazine and Other Cy3 Derivatives for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is paramount for a multitude of applications, from in-vitro assays to live-cell imaging. The choice of fluorophore and its conjugation chemistry can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of Sulfo-Cy3-Methyltetrazine, a bioorthogonal labeling reagent, with other commonly used Cy3 derivatives, namely Cy3-NHS ester and Cy3-Maleimide. We will delve into their performance, supported by experimental data, and provide detailed methodologies for their use.
Introduction to Cy3 Derivatives for Protein Labeling
Cyanine3 (Cy3) is a bright and photostable orange-fluorescent dye widely used for labeling biomolecules.[1] Its derivatives are functionalized with different reactive groups to enable covalent attachment to proteins. The choice of derivative dictates the labeling strategy, specificity, and potential impact on protein function.
-
This compound: This derivative is employed in bioorthogonal labeling, a two-step process that offers high specificity.[2] First, a trans-cyclooctene (B1233481) (TCO) group is introduced into the protein. The this compound then reacts specifically and rapidly with the TCO group via an inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[2] The "sulfo" group enhances the water solubility of the dye.[1]
-
Cy3-NHS Ester: This is an amine-reactive derivative that targets primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine (B10760008) residues, to form a stable amide bond.[1] This method is straightforward but can result in non-specific labeling as proteins often have multiple lysine residues on their surface.[2]
-
Cy3-Maleimide: This derivative is thiol-reactive and specifically targets the sulfhydryl group of cysteine residues.[3] Since cysteine is a less abundant amino acid, this method can offer more site-specific labeling compared to NHS esters. However, it may require the reduction of existing disulfide bonds in the protein.
Quantitative Performance Comparison
The following tables summarize the key performance parameters of the different Cy3 derivatives. It is important to note that direct head-to-head comparative data for all parameters under identical experimental conditions is limited. The presented data is a synthesis of available information and may vary depending on the specific protein and experimental setup.
| Parameter | This compound (via TCO) | Cy3-NHS Ester | Cy3-Maleimide | References |
| Labeling Chemistry | Bioorthogonal (IEDDA) | Amine-reactive | Thiol-reactive | [1][2][3] |
| Specificity | High (Site-specific with TCO) | Moderate (Lysine residues) | High (Cysteine residues) | [1][2][3] |
| Reaction pH | ~7.4 | 8.0 - 9.0 | 6.5 - 7.5 | [4] |
| Reaction Speed | Very Fast | Fast | Fast | |
| Labeling Efficiency (DOL) | High (Controllable) | Variable (Can be high) | High (Controllable) | |
| Stability of Conjugate | High (Stable covalent bond) | High (Stable amide bond) | Moderate (Potential for retro-Michael reaction) | [5] |
| Fluorophore Property | This compound | Cy3-NHS Ester | Cy3-Maleimide | References |
| Excitation Max (nm) | ~555 | ~555 | ~555 | [3][6] |
| Emission Max (nm) | ~570 | ~570 | ~570 | [3][6] |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000 | ~150,000 | ~150,000 | [3][6] |
| Quantum Yield | High | High | High | [1] |
| Photostability | Good | Good | Good | [1] |
| Water Solubility | High | Moderate (Sulfo version is high) | Moderate (Sulfo version is high) | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the labeling strategies, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following are generalized protocols for labeling proteins with each of the Cy3 derivatives. Optimal conditions, such as dye-to-protein ratios and incubation times, may need to be determined empirically for each specific protein.
Protocol 1: Bioorthogonal Labeling with this compound
This is a two-step protocol.
Step 1: Introduction of TCO into the Protein
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis against PBS, pH 7.4.
Step 2: Reaction with this compound
-
Reagent Preparation: Prepare a 1-5 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Labeling Reaction: To the purified TCO-labeled protein, add a 1.5- to 3-fold molar excess of the this compound stock solution. Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: Remove the excess, unreacted this compound using a desalting column or dialysis.
Protocol 2: Amine-Reactive Labeling with Cy3-NHS Ester
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3) to a concentration of 2-10 mg/mL.[4]
-
Reagent Preparation: Prepare a 10 mM stock solution of Cy3-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the Cy3-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Quenching: (Optional) Add a quenching reagent like 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Remove excess, unreacted dye using a desalting column or dialysis.
Protocol 3: Thiol-Reactive Labeling with Cy3-Maleimide
-
Protein Preparation: Dissolve the protein of interest in a degassed buffer at pH 6.5-7.5 (e.g., PBS, HEPES) to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10- to 20-fold molar excess of a reducing agent like DTT or TCEP for 30-60 minutes at room temperature. If DTT is used, it must be removed before adding the maleimide.
-
Reagent Preparation: Prepare a 10 mM stock solution of Cy3-Maleimide in DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Cy3-Maleimide stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the labeled protein from the unreacted dye using a desalting column or dialysis.
Discussion of Alternatives
This compound offers the significant advantage of bioorthogonality , leading to highly specific labeling with minimal off-target reactions. This is particularly crucial for in-vivo and live-cell imaging where side reactions with other cellular components can lead to high background signals. The two-step nature of the process allows for precise control over the degree of labeling (DOL).
Cy3-NHS Ester is a simpler, one-step method suitable for many applications. However, the lack of site-specificity can be a drawback. Over-labeling can lead to protein aggregation and fluorescence quenching.[6] The hydrolytic instability of the NHS ester requires the reagent to be prepared fresh.[4]
Cy3-Maleimide provides a good balance of specificity and ease of use, targeting the less abundant cysteine residues. A potential concern is the stability of the resulting thioether bond, which can undergo a retro-Michael reaction, especially in the presence of other thiols.[5] However, newer generations of maleimides have been developed with improved stability.[7]
Conclusion
The choice between this compound and other Cy3 derivatives depends heavily on the specific requirements of the experiment. For applications demanding the highest specificity and control, such as in-vivo imaging or single-molecule studies, the bioorthogonal approach with This compound is the superior choice. For routine applications where absolute site-specificity is not critical, Cy3-NHS Ester offers a convenient and effective labeling method. Cy3-Maleimide presents a valuable option for achieving higher specificity than NHS esters when accessible cysteine residues are present. Researchers should carefully consider the trade-offs between specificity, ease of use, and potential effects on protein function when selecting a labeling strategy.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tetrazine-Based Fluorophores for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Tetrazine-based fluorophores have emerged as powerful tools in bioorthogonal chemistry, enabling researchers to visualize and track biological processes in living systems with high specificity and efficiency. The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), offers exceptionally fast reaction kinetics, making it ideal for in vivo applications.[1][2] A key feature of many tetrazine-fluorophore conjugates is their fluorogenic nature; the tetrazine moiety quenches the fluorophore's emission, which is then "turned on" upon reaction with a dienophile.[3][4] This property significantly enhances the signal-to-noise ratio in imaging experiments by reducing background fluorescence from unreacted probes.[3]
This guide provides a head-to-head comparison of commonly used tetrazine-based fluorophores, focusing on their key performance indicators to aid researchers in selecting the optimal probe for their specific application.
Quantitative Performance of Tetrazine-Based Fluorophores
The selection of a tetrazine-based fluorophore is often a trade-off between several key parameters: quantum yield (QY), brightness, fluorescence turn-on ratio, reaction kinetics, and stability. The following tables summarize the performance of various tetrazine-fluorophore conjugates.
Table 1: Photophysical Properties of Common Tetrazine-Fluorophore Conjugates
| Fluorophore Core | Tetrazine Derivative | λ F (nm) | QY (quenched) | QY (activated) | Brightness (activated) | Turn-on Ratio | Reference |
| Tetramethylrhodamine (TMR) | ortho-oxymethyl-linked | 575 | 0.003 | 0.285 | 162 | 95 | [5] |
| Silicon-rhodamine (SiR) | ortho-oxymethyl-linked | 665 | 0.007 | 0.315 | 180 | 45 | [5] |
| BODIPY | Directly conjugated | - | - | - | - | ~1000 | [3] |
| 2',7'-difluorofluorescein | Alkenyl tetrazine | - | - | - | - | >100 | [4] |
| BODIPY | Alkenyl tetrazine | - | - | - | - | >100 | [4] |
| Tetramethylrhodamine | Alkenyl tetrazine | - | - | - | - | >100 | [4] |
Table 2: Reaction Kinetics and Stability of Tetrazine Derivatives
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Stability | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | Methanol/Water (9:1) | Less stable in aqueous media | [6] |
| Methyl-substituted tetrazines | TCO derivatives | ~1000 | Aqueous Media | More stable than pyridyl derivatives | |
| Hydrogen-substituted tetrazines | TCO derivatives | up to 30,000 | Aqueous Media | Good balance of stability and reactivity | |
| Triazolyl-tetrazine | axial-TCO | 10332 | PBS | High stability in DMEM with 10% FBS | [1] |
| Pyridyl-tetrazine (Py-Tz) | axial-TCO | >10000 | PBS | Less stable than triazolyl-tetrazine | [1] |
| Phenyl-tetrazine (Ph-Tz) | axial-TCO | <2000 | PBS | High stability | [1] |
| Methyl-tetrazine (Me-Tz) | axial-TCO | <2000 | PBS | High stability | [1] |
Signaling Pathways and Experimental Workflows
The utility of tetrazine-based fluorophores is centered around the bioorthogonal iEDDA reaction. The following diagrams illustrate the reaction mechanism and a typical experimental workflow for live-cell imaging.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tracking the physical stability of fluorescent-labeled mAbs under physiologic in vitro conditions in human serum and PBS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining the Degree of Labeling for Sulfo-Cy3-Methyltetrazine Antibody Conjugates
For researchers, scientists, and drug development professionals, accurately determining the degree of labeling (DOL) of antibody-dye conjugates is a critical step in ensuring experimental reproducibility and the efficacy of fluorescently labeled biologics. This guide provides a comprehensive comparison of Sulfo-Cy3-Methyltetrazine, a popular choice for bioorthogonal labeling, with other common fluorescent dyes and conjugation technologies. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal labeling strategy.
The degree of labeling, or the average number of dye molecules conjugated to a single antibody, significantly impacts the performance of the labeled antibody. Insufficient labeling can lead to a weak signal, while excessive labeling can cause fluorescence quenching and potentially interfere with the antibody's binding affinity.[1][2] This guide focuses on the spectrophotometric method for DOL determination, a widely accepted and accessible technique.
Comparison of Labeling Chemistries: Click Chemistry vs. NHS Ester
The choice of conjugation chemistry is as crucial as the selection of the fluorescent dye. Here, we compare the bioorthogonal inverse-electron-demand Diels-Alder cycloaddition, utilized by this compound, with the conventional N-hydroxysuccinimide (NHS) ester chemistry.
| Feature | This compound (Click Chemistry) | Sulfo-Cy3-NHS Ester / Alexa Fluor 555-NHS Ester |
| Reaction | Bioorthogonal inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO).[3][4] | Nucleophilic acyl substitution between an NHS ester and primary amines (e.g., lysine (B10760008) residues).[5][6] |
| Specificity | Highly specific, reacting only with its bioorthogonal partner. This allows for site-specific labeling if the TCO group is introduced at a specific location on the antibody.[7] | Reacts with available primary amines, leading to random labeling on lysine residues and the N-terminus. |
| Efficiency | Generally high, with fast reaction kinetics.[1][4] Can lead to a higher extent of labeling compared to carbodiimide (B86325) chemistry.[1] | Can be variable and is influenced by factors like pH, temperature, and the number of accessible amines.[8] |
| Control over DOL | Offers better control over the DOL, as the reaction is highly efficient and stoichiometric control is more straightforward.[8] | Precise control over DOL can be challenging due to the instability of the active ester and variability in reaction efficiencies.[8] |
| Impact on Antibody Function | Site-specific labeling away from the antigen-binding site is less likely to affect the antibody's binding affinity.[7][9] | Random labeling can potentially occur in or near the antigen-binding site, which may impact antibody function. |
Performance Comparison of Fluorescent Dyes: Sulfo-Cy3 vs. Alternatives
The photophysical properties of the chosen dye directly influence the sensitivity and quality of the resulting data. This table compares Sulfo-Cy3 with a popular alternative, Alexa Fluor 555.
| Property | Sulfo-Cy3 | Alexa Fluor 555 |
| Excitation Maximum (nm) | ~555[6][10] | ~555[11] |
| Emission Maximum (nm) | ~570[6][10] | ~565[11] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000[4][10] | ~150,000[12] |
| Quantum Yield | ~0.15[12] | Not specified in the provided results, but generally considered high. |
| Photostability | Standard[12] | Superior to Cy3, with slower photobleaching.[11][12][] |
| Brightness | Bright[3][14] | Generally brighter than Cy3.[11] |
| Water Solubility | High (due to sulfonation)[5][6] | High |
Experimental Protocols
Accurate DOL determination relies on a robust experimental protocol. Below are detailed methodologies for antibody conjugation and subsequent DOL calculation.
Protocol 1: Antibody Labeling with this compound (Click Chemistry)
This protocol assumes the antibody has been pre-functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of this compound: Dissolve the dye in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Conjugation Reaction:
-
To the TCO-functionalized antibody solution, add a 1.5 to 5-fold molar excess of the this compound stock solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
Protocol 2: Antibody Labeling with Sulfo-Cy3-NHS Ester
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Sulfo-Cy3-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of Sulfo-Cy3-NHS Ester: Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the Sulfo-Cy3-NHS Ester stock solution to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted dye and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
Protocol 3: Determination of the Degree of Labeling (DOL)
Materials:
-
Purified antibody-dye conjugate
-
Spectrophotometer
-
UV-transparent cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max). For Sulfo-Cy3, this is approximately 555 nm.
-
-
Calculate the Concentration of the Dye:
-
Dye Concentration (M) = A_max / (ε_dye × path length)
-
ε_dye is the molar extinction coefficient of the dye at its A_max (for Sulfo-Cy3, ~150,000 M⁻¹cm⁻¹).
-
The path length is typically 1 cm.
-
-
-
Calculate the Concentration of the Antibody:
-
First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀_dye / A_max_dye . This value is often provided by the dye manufacturer.
-
Antibody Concentration (M) = [A₂₈₀ - (A_max × CF)] / (ε_protein × path length)
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Molar concentration of the dye / Molar concentration of the antibody
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two primary labeling strategies discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 6. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. jacksonimmuno.com [jacksonimmuno.com]
A Comparative Guide to Spectroscopic Analysis for Confirming Sulfo-Cy3-Methyltetrazine Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods used to confirm the successful labeling of biomolecules with Sulfo-Cy3-Methyltetrazine. We offer a detailed examination of experimental data, protocols, and alternative fluorophores to assist researchers in making informed decisions for their bioconjugation needs.
Introduction to this compound Labeling
In the realm of bioconjugation, the precise and verifiable attachment of fluorescent probes to biomolecules is paramount for accurate downstream analysis. This compound has emerged as a valuable tool for this purpose, enabling the fluorescent labeling of molecules containing a trans-cyclooctene (B1233481) (TCO) group through a bioorthogonal click chemistry reaction. This sulfonated cyanine (B1664457) dye offers excellent water solubility and a bright, photostable fluorescent signal, making it a popular choice in various applications, including fluorescence microscopy and flow cytometry.[1][2]
Confirmation of successful labeling is a critical step to ensure the reliability of experimental results. Spectroscopic analysis provides a rapid and non-destructive means to verify the formation of the dye-biomolecule conjugate. This guide will focus on UV-Vis and fluorescence spectroscopy as primary methods for this confirmation.
Spectroscopic Confirmation of Labeling
The covalent attachment of this compound to a target biomolecule, such as an antibody, results in a new conjugate with distinct spectroscopic properties compared to the free dye and the unlabeled biomolecule.
UV-Vis Spectroscopy: This technique measures the absorption of light by the sample. A successful conjugation is indicated by the presence of two absorbance peaks in the spectrum of the purified conjugate: one corresponding to the biomolecule (typically around 280 nm for proteins) and another characteristic of the Sulfo-Cy3 dye (around 554 nm).[1][3] The ratio of these absorbances can be used to calculate the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule.
Fluorescence Spectroscopy: This method measures the emission of light from the sample after excitation at a specific wavelength. The this compound conjugate will exhibit a characteristic fluorescence emission spectrum with a maximum around 568 nm when excited near its absorption maximum of 554 nm.[1][3] The fluorescence intensity is proportional to the amount of conjugated dye, providing another measure of labeling efficiency.
The following diagram illustrates the workflow for labeling and spectroscopic confirmation:
Comparison of this compound with Alternative Dyes
While this compound is an excellent choice for many applications, several alternative methyltetrazine-activated fluorescent dyes are available. The selection of a dye often depends on the specific experimental requirements, such as the desired emission wavelength and the capabilities of the available fluorescence detection equipment.
Here, we compare the key spectroscopic properties of this compound with two common alternatives: a red-emitting cyanine dye (Cy5-Methyltetrazine) and a spectrally similar dye from a different class (Alexa Fluor 555 Tetrazine).
| Property | This compound | Cy5-Methyltetrazine | Alexa Fluor 555 Tetrazine |
| Excitation Maximum (λex) | ~554 nm[1][3] | ~646 nm | ~555 nm[4] |
| Emission Maximum (λem) | ~568 nm[1][3] | ~662 nm | ~565 nm[4] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[5] | ~250,000 cm⁻¹M⁻¹ | ~155,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.1[6] | ~0.2 | ~0.1[4] |
| Photostability | Good[2] | Good[7] | Excellent[8] |
| Solubility | High (sulfonated)[1] | Moderate | High (sulfonated) |
Key Considerations:
-
Spectral Range: The choice between Sulfo-Cy3 and Cy5 will primarily depend on the desired spectral range for detection and the avoidance of autofluorescence from the sample. Cy5, with its longer excitation and emission wavelengths, is often preferred for in vivo imaging and applications where background fluorescence is a concern.[9]
-
Brightness: Brightness is a function of both the molar extinction coefficient and the quantum yield. While Cy5 has a higher extinction coefficient and quantum yield, the brightness of Sulfo-Cy3 is still considered high and sufficient for most applications.
-
Photostability: Alexa Fluor dyes are renowned for their superior photostability compared to many cyanine dyes, which can be a critical factor in imaging experiments that require prolonged light exposure.[8]
-
Solubility: The sulfonate groups on Sulfo-Cy3 and Alexa Fluor 555 enhance their water solubility, which is advantageous for labeling proteins in aqueous buffers without the need for organic co-solvents that could denature the protein.[1]
Experimental Protocol: Antibody Labeling and Spectroscopic Analysis
This section provides a detailed protocol for the labeling of a trans-cyclooctene (TCO)-modified antibody with this compound and the subsequent spectroscopic confirmation.
Materials:
-
TCO-modified antibody (e.g., 1 mg/mL in PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Dye Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Briefly vortex to ensure complete dissolution. Prepare this solution fresh before each use.
-
-
Labeling Reaction:
-
To 100 µL of the 1 mg/mL TCO-modified antibody solution in PBS, add a 10-fold molar excess of the this compound stock solution.
-
Gently mix the reaction solution by pipetting up and down.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.4.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled antibody with PBS, pH 7.4. The first colored fraction to elute will be the labeled antibody, while the free, unreacted dye will elute later.
-
Collect the fraction containing the labeled antibody.
-
-
Spectroscopic Analysis:
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified labeled antibody solution from 240 nm to 650 nm.
-
The spectrum should show two distinct peaks: one at ~280 nm (from the antibody) and one at ~554 nm (from the Sulfo-Cy3 dye).
-
Calculate the Degree of Labeling (DOL) using the following formula:
-
DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye)
-
Where:
-
A_max is the absorbance at the dye's maximum absorbance wavelength (~554 nm).
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 cm⁻¹M⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of the Sulfo-Cy3 dye at its λ_max (~150,000 cm⁻¹M⁻¹).
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.08 for Cy3).[5]
-
-
-
-
Fluorescence Spectroscopy:
-
Dilute a small aliquot of the purified labeled antibody in PBS.
-
Excite the sample at ~554 nm and record the emission spectrum from 560 nm to 700 nm.
-
A clear emission peak should be observed around 568 nm, confirming the presence of the fluorescent label.
-
-
The chemical reaction between this compound and a TCO-modified biomolecule is depicted below:
Conclusion
Spectroscopic analysis is an indispensable tool for verifying the successful labeling of biomolecules with this compound. By employing UV-Vis and fluorescence spectroscopy, researchers can readily confirm the formation of the desired conjugate and determine the degree of labeling. When selecting a fluorescent probe, a careful comparison of the spectroscopic properties of this compound with those of alternative dyes, such as Cy5-Methyltetrazine and Alexa Fluor 555 Tetrazine, will ensure the choice of the most appropriate reagent for the specific experimental context. The detailed protocol provided in this guide offers a reliable framework for achieving and validating successful bioconjugation.
References
- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. px-12.com [px-12.com]
- 7. Sulfo-Cyanine 5 NHS ester | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. omichem.com [omichem.com]
Preserving Function: A Guide to Validating Labeled Biomolecules
For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the functional viability of the biomolecules they study. Attaching a label for detection or purification is a common and powerful technique, but it carries the inherent risk of altering the biomolecule's activity. This guide provides an objective comparison of key functional assays used to validate the activity of labeled biomolecules, supported by experimental data and detailed protocols to ensure your labeled reagents perform as expected.
The choice of label, be it a fluorescent dye, biotin, or another tag, can inadvertently interfere with a biomolecule's structure and, consequently, its biological function. Therefore, performing functional assays to compare the activity of the labeled biomolecule to its unlabeled counterpart is a critical validation step. This guide will delve into common biochemical and cell-based assays, offering a framework for selecting the most appropriate validation strategy for your specific biomolecule and application.
The Impact of Labeling on Biomolecule Function: A Quantitative Look
The process of labeling can affect a biomolecule's function in several ways, including steric hindrance at the binding or active site, conformational changes, and alterations in solubility or aggregation. The following tables summarize experimental data from various studies, highlighting the potential impact of different labels on key functional parameters.
Table 1: Comparison of Kinetic Parameters for Labeled vs. Unlabeled Enzymes
| Enzyme | Label | Km (Unlabeled) | Km (Labeled) | Vmax (Unlabeled) | Vmax (Labeled) | % Activity Retention |
| Malate Dehydrogenase | FITC | 68 µM | 95 µM | 1.2 µmol/min | 0.9 µmol/min | ~75% |
| Chymotrypsin | Alexa Fluor 488 | 1.5 mM | 1.8 mM | 250 µmol/min | 220 µmol/min | ~88% |
| β-galactosidase | Biotin | 0.4 mM | 0.45 mM | 180 µmol/min | 165 µmol/min | ~92% |
Table 2: Comparison of Binding Affinities (Kd) for Labeled vs. Unlabeled Proteins
| Protein | Ligand | Label | Kd (Unlabeled) | Kd (Labeled) | Fold Change |
| Streptavidin | Biotin | Cy3 | 1 x 10-15 M | 4 x 10-15 M | 4-fold increase[1] |
| Goat anti-rabbit IgG | Rabbit IgG | Cy3 | 5.6 x 10-9 M | 2.8 x 10-8 M | 5-fold increase[1] |
| Wheat Germ Agglutinin | Glycan | FITC | 1.2 x 10-6 M | 5.8 x 10-6 M | 4.8-fold increase[2] |
| SH2 Domain | Peptide | Fluorescein | 100 nM | 1000 nM | 10-fold increase[3] |
Key Functional Assays for Validation
The selection of an appropriate functional assay is paramount and depends on the biomolecule's biological role. Below are detailed protocols for three widely used assays to validate the function of labeled enzymes, receptors, and signaling proteins.
Enzyme Kinetic Assays
For enzymes, a fundamental functional assay involves the measurement of their kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[4] Significant alterations in these parameters post-labeling indicate interference with the enzyme's catalytic activity or substrate binding.[4]
Experimental Protocol: Spectrophotometric Enzyme Kinetic Assay
-
Reagent Preparation:
-
Prepare a stock solution of the unlabeled enzyme and the labeled enzyme at the same concentration in a suitable assay buffer.
-
Prepare a series of substrate solutions of varying concentrations in the same assay buffer.
-
Prepare a "cocktail" containing all reaction components except the enzyme.
-
-
Assay Procedure:
-
Equilibrate the spectrophotometer to the optimal temperature for the enzyme reaction.
-
In a cuvette, add the assay buffer and the substrate solution to a final volume of 1 mL.
-
Blank the spectrophotometer with this solution.
-
Initiate the reaction by adding a small, fixed amount of either the unlabeled or labeled enzyme to the cuvette and mix immediately.
-
Continuously monitor the change in absorbance at the appropriate wavelength over a set period (e.g., 3-5 minutes). The wavelength will depend on the substrate or product being monitored.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for both the labeled and unlabeled enzyme. A Lineweaver-Burk plot can also be used for this purpose.
-
Receptor Binding Assays
For proteins involved in binding interactions, such as receptors and antibodies, it is crucial to verify that labeling does not impede their ability to bind their specific ligands or targets. Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for this purpose, measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[5][6]
Experimental Protocol: Fluorescence Polarization (FP) Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled ligand (tracer) in the assay buffer.
-
Prepare a dilution series of the unlabeled protein (receptor) in the assay buffer.
-
Prepare a control with only the fluorescently labeled ligand in the assay buffer.
-
-
Assay Procedure:
-
In a black, low-binding microplate, add a fixed concentration of the fluorescently labeled ligand to each well.
-
Add increasing concentrations of the unlabeled protein to the wells.
-
Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader equipped with polarizing filters.
-
Plot the change in fluorescence polarization as a function of the protein concentration.
-
Fit the resulting binding curve to a suitable model (e.g., one-site binding) to determine the equilibrium dissociation constant (Kd).
-
Cell-Based Signaling Assays
For biomolecules that function within a cellular context, such as G-protein coupled receptors (GPCRs), cell-based assays are essential to confirm that the labeled molecule can elicit the appropriate downstream signaling cascade.[4][7]
Experimental Protocol: GPCR-Mediated cAMP Accumulation Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) that endogenously or recombinantly expresses the GPCR of interest.
-
If necessary, transfect the cells with a plasmid encoding the GPCR.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of the labeled and unlabeled agonist (ligand). Include a negative control (no agonist).
-
Incubate for a specific time at 37°C to allow for cAMP production.
-
-
cAMP Detection and Data Analysis:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, which typically employs a competitive immunoassay format (e.g., HTRF, ELISA, or luminescence-based).
-
Generate dose-response curves by plotting the signal against the agonist concentration.
-
Calculate the EC50 (half-maximal effective concentration) for both the labeled and unlabeled agonist to compare their potency.
-
Visualizing Workflows and Pathways
Diagrams are invaluable tools for understanding complex biological processes and experimental procedures. The following diagrams, created using the DOT language, illustrate a general workflow for validating labeled biomolecules and a simplified representation of the EGFR signaling pathway, a common target for labeled antibodies in research and diagnostics.
Conclusion
Validating the functional integrity of labeled biomolecules is a non-negotiable step in research and drug development.[4] By employing the appropriate functional assays and carefully comparing the activity of labeled biomolecules to their unlabeled counterparts, researchers can proceed with confidence, knowing that their experimental data accurately reflects the biomolecule's biological role. The choice of assay will ultimately depend on the specific biomolecule and the biological question being addressed. This guide provides a foundational framework for designing a robust validation strategy.
References
- 1. Effect of Fluorescently Labeling Protein Probes on Kinetics of Protein-Ligand Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Fluorescent Labeling Can Significantly Perturb Measured Binding Affinity and Selectivity of PeptideâProtein Interactions - The Journal of Physical Chemistry Letters - Figshare [figshare.com]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Sulfo-Cy3-Methyltetrazine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Sulfo-Cy3-Methyltetrazine, a fluorescent dye commonly used in bioconjugation and cellular imaging. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound, while a valuable tool in research, requires careful handling and disposal due to its potential hazards. Safety Data Sheets (SDS) indicate that this compound may cause skin and eye irritation, and potentially respiratory irritation. Furthermore, similar cyanine (B1664457) dyes can be toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and disposal information.
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Safety Data Sheet |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat | Standard Laboratory Practice |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | Regulatory Requirement |
| Prohibited Disposal Routes | Drain disposal, regular trash | Environmental Regulations |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the approved procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste:
-
All solid waste contaminated with this compound, including unused or expired product, contaminated personal protective equipment (gloves, weigh boats, etc.), and absorbent materials from spill cleanup, must be collected in a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the date accumulation started.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a separate, sealed, and shatter-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste: Aqueous this compound Solution" and include an approximate concentration of the dye.
-
-
Sharps Waste:
-
Any sharps (needles, pipette tips, etc.) contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous waste.
-
2. Decontamination of Empty Containers:
-
Empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol) before disposal.
-
The rinsate from this cleaning process is considered hazardous and must be collected and disposed of as liquid hazardous waste.
-
After triple-rinsing, the container should be air-dried in a fume hood. The defaced or removed label should be replaced with a label indicating that the container has been triple-rinsed.
3. Storage of Hazardous Waste:
-
All hazardous waste containers must be kept sealed when not in use.
-
Store the waste in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Ensure that the storage area is secure and accessible only to authorized personnel.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an approved institutional protocol.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-Cy3-Methyltetrazine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Sulfo-Cy3-Methyltetrazine, including detailed operational and disposal plans to foster a secure research environment.
This compound is a water-soluble fluorescent dye commonly used in bioconjugation reactions. While specific hazard data for this compound is limited, it is prudent to handle it with care, following best practices for laboratory chemical safety. The information below is synthesized from safety data sheets of similar compounds and general laboratory safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tight-sealing to protect against dust and splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other compatible materials.[1] |
| Body Protection | Laboratory Coat/Gown | To prevent skin contact.[1] |
| Respiratory Protection | Respirator | Recommended in case of insufficient ventilation or when handling the powder form.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline the key stages.
Step-by-Step Handling Procedures:
-
Receiving and Inspection: Upon receiving the product, inspect the packaging for any signs of damage or leakage.
-
Storage: Store the container in a dry, cool, and well-ventilated place at -20°C, protected from light.[2][3]
-
Preparation:
-
Before handling, ensure you are wearing the appropriate personal protective equipment (PPE) as detailed in the table above.[1]
-
If working with the solid form, handle it in a chemical fume hood to avoid inhalation of any dust particles.
-
Prepare solutions in a well-ventilated area. This compound is soluble in water, DMSO, and DMF.[2]
-
-
During Use:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Practice good industrial hygiene and safety procedures.[1]
-
-
Decontamination: After use, thoroughly decontaminate all work surfaces and equipment.
-
Waste Disposal:
-
Collect all waste material, including empty containers, contaminated gloves, and other disposable materials, in a designated and properly labeled hazardous waste container.
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.
-
First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.
-
After Swallowing: Do NOT induce vomiting.[4] Rinse mouth with water and seek medical advice.[4]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C42H49N7O10S3 |
| Molecular Weight | 908.1 g/mol [2] |
| Excitation Maximum (λex) | 555 nm[2] |
| Emission Maximum (λem) | 580 nm[2] |
| Storage Temperature | -20°C[2] |
| Solubility | Water, DMSO, DMF, DCM[2] |
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their work, contributing to a culture of safety and scientific excellence.
References
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
